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  • Product: Benzoic acid, 3,4,5-tris(octyloxy)-
  • CAS: 157980-09-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4,5-Tris(octyloxy)benzoic Acid

CAS Number: 157980-09-1 Prepared by: Gemini, Senior Application Scientist Introduction 3,4,5-Tris(octyloxy)benzoic acid, a derivative of gallic acid, is a versatile organic molecule with significant potential in material...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 157980-09-1

Prepared by: Gemini, Senior Application Scientist

Introduction

3,4,5-Tris(octyloxy)benzoic acid, a derivative of gallic acid, is a versatile organic molecule with significant potential in materials science and supramolecular chemistry. Its amphiphilic nature, arising from the hydrophilic carboxylic acid head and the hydrophobic triple octyloxy tail, makes it a key building block for the synthesis of complex architectures such as liquid crystals and dendrimers. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, characterization, and applications, intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

3,4,5-Tris(octyloxy)benzoic acid possesses a unique molecular structure that dictates its physical and chemical behavior. The central phenyl ring is functionalized with a carboxylic acid group and three octyloxy chains at the 3, 4, and 5 positions. This arrangement leads to a disc-like or wedge-shaped molecule that can self-assemble into highly ordered structures.

Table 1: Physicochemical Properties of 3,4,5-Tris(octyloxy)benzoic Acid and Related Compounds

PropertyValue (for 3,4,5-Tris(octyloxy)benzoic Acid)Reference Compound and Value
CAS Number 157980-09-1-
Molecular Formula C₃₁H₅₄O₅-
Molecular Weight 506.77 g/mol -
Appearance Expected to be a white to off-white solid3,4,5-Tris(benzyloxy)benzoic Acid: White to Almost white Crystal - Powder[1]
Melting Point Not explicitly reported; likely a low-melting solid3,4,5-Tris(benzyloxy)benzoic Acid: 196°C[1]; 3,4,5-Trimethoxybenzoic acid: 168-171 °C[2]
Solubility Expected to be soluble in nonpolar organic solvents (e.g., dichloromethane, THF, toluene) and poorly soluble in polar solvents (e.g., water, methanol).3,4,5-Tris(octadecyloxy)benzyl alcohol and its esters are highly soluble in less-polar solvents like dichloromethane, benzene, and THF, but insoluble in polar solvents such as methanol and DMSO.[3]
Storage Temperature 2-8°C[4]-
Purity (Commercial) 98%[4]-

Synthesis and Purification

The synthesis of 3,4,5-tris(octyloxy)benzoic acid is typically achieved through a two-step process starting from a gallic acid ester, most commonly methyl or ethyl gallate. The core principle is the Williamson ether synthesis to introduce the three octyloxy chains, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol: A Two-Step Synthesis

This protocol is adapted from established procedures for the synthesis of similar long-chain 3,4,5-trialkoxybenzoic acids.[5]

Step 1: Synthesis of Ethyl 3,4,5-Tris(octyloxy)benzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3,4,5-trihydroxybenzoate (ethyl gallate) (1.0 eq) in a suitable solvent such as acetone or ethanol.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (excess, e.g., 4.0 eq), to the solution. The base acts as a proton scavenger for the phenolic hydroxyl groups.

  • Alkylation: Add 1-bromooctane (excess, e.g., 3.3 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for a period of 8-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Hydrolysis to 3,4,5-Tris(octyloxy)benzoic Acid

  • Reaction Setup: Dissolve the purified ethyl 3,4,5-tris(octyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (excess, e.g., 5.0 eq), to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours to facilitate the saponification of the ester.

  • Acidification: After cooling the reaction mixture, acidify it with a dilute acid (e.g., 1 M HCl) until the pH is acidic. This will precipitate the carboxylic acid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

Diagram 1: Synthesis Workflow of 3,4,5-Tris(octyloxy)benzoic Acid

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification start1 Ethyl Gallate + 1-Bromooctane reagents1 K₂CO₃, Acetone/Ethanol reflux1 Reflux (8-24h) start1->reflux1 reagents1->reflux1 workup1 Filtration & Evaporation reflux1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Ethyl 3,4,5-Tris(octyloxy)benzoate purification1->intermediate start2 Ethyl 3,4,5-Tris(octyloxy)benzoate intermediate->start2 Proceed to Step 2 reagents2 KOH/NaOH, Ethanol/H₂O reflux2 Reflux (2-4h) start2->reflux2 reagents2->reflux2 acidification Acidification (HCl) reflux2->acidification isolation Filtration & Washing acidification->isolation purification2 Recrystallization isolation->purification2 product 3,4,5-Tris(octyloxy)benzoic Acid purification2->product

Caption: A two-step synthesis of 3,4,5-Tris(octyloxy)benzoic acid.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 3,4,5-tris(octyloxy)benzoic acid, the following characterization data is predicted based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the octyloxy chains, and the acidic proton of the carboxylic acid.

  • Aromatic Protons: A singlet around δ 7.0-7.3 ppm, corresponding to the two equivalent protons on the phenyl ring.[6][7][8]

  • Methylene Protons adjacent to Oxygen (-O-CH₂-): A triplet around δ 4.0 ppm, corresponding to the six protons of the three methylene groups directly attached to the oxygen atoms.

  • Methylene Protons of the Alkyl Chains (-CH₂-)n: A series of multiplets in the range of δ 1.2-1.8 ppm.

  • Terminal Methyl Protons (-CH₃): A triplet around δ 0.9 ppm, corresponding to the nine protons of the three terminal methyl groups.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carboxylic Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.[6][9]

  • Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm). The carbon attached to the carboxylic acid group will be around δ 120-130 ppm, the carbons attached to the octyloxy groups will be in the range of δ 140-155 ppm, and the two equivalent aromatic carbons bearing protons will appear around δ 105-115 ppm.[6][9]

  • Methylene Carbon adjacent to Oxygen (-O-CH₂-): A signal around δ 68-75 ppm.

  • Alkyl Chain Carbons (-CH₂-)n: A series of signals in the range of δ 22-32 ppm.

  • Terminal Methyl Carbon (-CH₃): A signal around δ 14 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[10]

  • C-H Stretch (Alkyl): Sharp absorptions in the region of 2850-2960 cm⁻¹.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[10]

  • C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong absorptions in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The calculated exact mass is 506.77 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (as CO₂ and H₂O) and cleavage of the alkyl chains.[11][12][13][14] The fragmentation of the octyloxy chains would likely proceed via cleavage at the C-O bond or through McLafferty rearrangements if the conditions are appropriate.[11]

Diagram 2: Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis substance 3,4,5-Tris(octyloxy)benzoic Acid NMR NMR Spectroscopy (¹H and ¹³C) substance->NMR Structural Elucidation FTIR FT-IR Spectroscopy substance->FTIR Functional Group Identification MS Mass Spectrometry substance->MS Molecular Weight and Fragmentation Analysis data_analysis Data Analysis and Structure Confirmation NMR->data_analysis Spectral Interpretation FTIR->data_analysis MS->data_analysis

Sources

Exploratory

The Definitive Technical Guide to 3,4,5-Tris(octyloxy)benzoic Acid: Physicochemical Profiling, Synthesis, and Advanced Applications

Executive Summary In the fields of supramolecular chemistry, organic electronics, and advanced nanomedicine, the precise control of molecular self-assembly is paramount. 3,4,5-Tris(octyloxy)benzoic acid has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of supramolecular chemistry, organic electronics, and advanced nanomedicine, the precise control of molecular self-assembly is paramount. 3,4,5-Tris(octyloxy)benzoic acid has emerged as a critical building block for engineering complex molecular architectures. By appending three highly lipophilic octyl chains to a rigid benzoic acid core, this molecule acts as a "steric wedge," driving microphase separation and inducing the formation of discotic liquid crystals, liposomal anchors, and dendrimeric structures.

As a Senior Application Scientist, I have structured this whitepaper to transition from fundamental physicochemical profiling to field-proven synthetic methodologies, culminating in its advanced applications in charge-transport materials and immunomodulatory nanovaccines.

Physicochemical Profiling & Molecular Specifications

The utility of 3,4,5-tris(octyloxy)benzoic acid stems from its amphiphilic-like geometry, despite being overwhelmingly hydrophobic. The carboxylic acid headgroup provides a reactive site for esterification, amidation, or conjugation, while the three C8 chains create a massive hydrophobic cone.

Table 1 summarizes the core quantitative data and molecular specifications required for analytical verification[1].

ParameterSpecification
Chemical Name 3,4,5-Tris(octyloxy)benzoic acid
IUPAC Name 3,4,5-tris(octan-1-yloxy)benzoic acid
Molecular Formula C31H54O5
Molecular Weight 506.76 g/mol
CAS Registry Number 157980-09-1
MDL Number MFCD31697660
Structural Class Alkylated Gallic Acid Derivative
Appearance White to off-white crystalline powder

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3,4,5-tris(octyloxy)benzoic acid is typically achieved through the exhaustive alkylation of methyl gallate, followed by the saponification of the ester. The following protocol is engineered as a self-validating system, ensuring that intermediate phase changes provide real-time confirmation of reaction success.

Phase 1: Williamson Ether Synthesis (Alkylation)
  • Reagent Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of methyl 3,4,5-trihydroxybenzoate (methyl gallate) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that prevents the solvation of the phenoxide anions, thereby maximizing their nucleophilicity for the subsequent SN2 attack.

  • Deprotonation: Add 4.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir at 80°C for 30 minutes under an argon atmosphere.

    • Causality: K₂CO₃ acts as a mild base that selectively deprotonates the three phenolic hydroxyl groups without causing premature hydrolysis of the methyl ester.

  • Alkylation: Dropwise add 3.5 equivalents of 1-bromooctane. Maintain the reaction at 80°C for 24 hours.

    • Causality: The primary alkyl halide undergoes a clean SN2 substitution. The excess reagent ensures complete tri-alkylation, overcoming the steric hindrance introduced by the adjacent octyl chains.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc). The disappearance of the highly polar methyl gallate spot confirms completion. Quench with ice water and extract with dichloromethane (DCM). The product resides entirely in the organic layer, validating the successful addition of the hydrophobic chains.

Phase 2: Saponification and Acid Precipitation
  • Hydrolysis: Dissolve the isolated methyl 3,4,5-tris(octyloxy)benzoate in a 1:1 mixture of ethanol and tetrahydrofuran (THF). Add an excess of 2M aqueous sodium hydroxide (NaOH) and reflux for 4 hours.

    • Causality: The hydroxide ion executes a nucleophilic acyl substitution, cleaving the ester to form the water-soluble sodium 3,4,5-tris(octyloxy)benzoate salt. THF is strictly required to keep the highly lipophilic intermediate solubilized, while ethanol serves as a miscible protic co-solvent for the base.

  • Acidification (Self-Validation): Cool the mixture and slowly add 1M hydrochloric acid (HCl) until the pH reaches 2.

    • Causality & Validation: Protonation converts the salt back into the free carboxylic acid. Because the C₃₁H₅₄O₅ molecule is overwhelmingly hydrophobic, it immediately crashes out of the aqueous solution as a thick white precipitate—providing an immediate, self-validating visual confirmation of successful acidification[2].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the purified target compound.

SynthesisWorkflow N1 Gallic Acid (3,4,5-Trihydroxybenzoic acid) N2 Esterification (MeOH, H2SO4) N1->N2 N3 Methyl Gallate N2->N3 N4 Alkylation (1-Bromooctane, K2CO3, DMF) N3->N4 N5 Methyl 3,4,5-tris(octyloxy)benzoate N4->N5 N6 Saponification & Acidification (NaOH/EtOH, then HCl) N5->N6 N7 3,4,5-Tris(octyloxy)benzoic acid (C31H54O5, MW: 506.76) N6->N7

Synthetic workflow for 3,4,5-tris(octyloxy)benzoic acid from gallic acid.

Advanced Applications: From Organic Electronics to Nanomedicine

Supramolecular Chemistry & Charge-Transport Materials

In organic electronics, achieving solubility for highly conjugated, rigid macrocycles is a persistent challenge. The tri-octyloxy configuration acts as a solubilizing sheath. When 3,4,5-tris(octyloxy)benzoic acid is conjugated to conductive cores—such as hexaazatrinaphthylene (HATNA) or porphyrin derivatives—the bulky octyl chains prevent uncontrolled aggregation[2].

This steric shielding allows these typically insoluble macrocycles to be processed via wet film-forming methods (e.g., spin coating)[2]. Furthermore, the microphase separation between the rigid aromatic cores and the fluid-like aliphatic chains drives the self-assembly of discotic liquid crystals, creating highly ordered, one-dimensional columns that serve as exceptional hole- and electron-transport materials in field-effect transistors[3].

Immunotherapy and Nanovaccine Formulation

In the realm of drug development, the profound lipophilicity of the tris(octyloxy) moiety is leveraged to anchor immunomodulatory payloads into lipid bilayers or onto the hydrophobic domains of nanoparticle carriers.

A premier example is the synthesis of the Mincle (Macrophage inducible C-type lectin) agonist UM-1098 . By conjugating 3,4,5-tris(octyloxy)benzoic acid with a 2,2′,3,3′,4,4′-hexa-trimethylsilyl-α,α-D-trehalose derivative, researchers create a potent synthetic glycolipid[4]. When this construct is formulated with silica nanoparticles (A-SNP) and tuberculosis antigens, the octyl chains securely anchor the agonist to the nanoparticle surface. This nanovaccine delivery system effectively targets antigen-presenting cells, promoting robust Th17 polarized immunity and macrophage activation[4].

ApplicationWorkflow A1 3,4,5-Tris(octyloxy)benzoic acid A2 Conjugation with Trehalose Derivative A1->A2 A3 UM-1098 (Mincle Agonist) A2->A3 A4 Formulation with Silica Nanoparticles (A-SNP) A3->A4 A5 Nanovaccine Delivery System A4->A5 A6 Th17 Polarized Immunity (Macrophage/DC Activation) A5->A6

Formulation workflow of UM-1098 Mincle agonist nanovaccines for Th17 immunity.

References

  • "157980-09-1 | MFCD31697660 | 3,4,5-Tris(octyloxy)benzoic acid", Aaronchem,
  • "EP2253634A1 - Liquid porphyrin derivative and method for producing the same", Google P
  • "WO2005123737A9 - Charge-transport materials, methods of fabrication thereof", Google P
  • "Promotion of Th17 Polarized Immunity via Co-Delivery of Mincle Agonist and Tuberculosis Antigen Using Silica Nanoparticles", Inimmune,

Sources

Foundational

Comprehensive Spectroscopic Profiling and Characterization of 3,4,5-Tris(octyloxy)benzoic Acid

Abstract 3,4,5-Tris(octyloxy)benzoic acid is a foundational building block in the design of dendrimers, liquid crystals, and supramolecular assemblies. Its unique "wedge-shaped" or "tapered" architecture—comprising a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,4,5-Tris(octyloxy)benzoic acid is a foundational building block in the design of dendrimers, liquid crystals, and supramolecular assemblies. Its unique "wedge-shaped" or "tapered" architecture—comprising a rigid aromatic core, three flexible lipophilic octyl chains, and a polar carboxylic acid headgroup—drives its self-assembly into complex micellar and columnar networks. This technical guide provides a rigorous spectroscopic analysis (NMR, IR, MS) of the compound, detailing the causality behind experimental choices and providing self-validating protocols for its synthesis and structural verification.

Structural and Spectroscopic Profiling

Accurate spectroscopic characterization is vital to ensure the purity and structural integrity of 3,4,5-tris(octyloxy)benzoic acid before its integration into complex macromolecules[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of 3,4,5-tris(octyloxy)benzoic acid in CDCl

provides a definitive map of its proton environments[1]. CDCl

is the solvent of choice due to the high lipophilicity imparted by the three octyl chains, which renders the molecule insoluble in more polar NMR solvents like D

O or DMSO-d

.
  • Aromatic Region: A sharp singlet at

    
     7.30 ppm (2H) corresponds to the two symmetric aromatic protons (H-2 and H-6). The 
    
    
    
    symmetry of the molecule simplifies this region, confirming the absence of mono- or di-substituted impurities[1].
  • Alkoxy Region: The methylene protons adjacent to the oxygen atoms (-OCH

    
    -) appear as multiplets between 
    
    
    
    4.05–4.00 ppm (6H). While the para and meta alkoxy chains are chemically distinct, their
    
    
    -protons typically overlap at standard field strengths (300 MHz)[1].
  • Aliphatic Chain: The bulk of the octyl chains manifests as distinct multiplets:

    
     1.83–1.69 ppm (6H, 
    
    
    
    -CH
    
    
    ),
    
    
    1.47–1.43 ppm (6H,
    
    
    -CH
    
    
    ), and a large overlapping multiplet at
    
    
    1.30–1.24 ppm (24H, bulk CH
    
    
    ). The terminal methyl groups (-CH
    
    
    ) appear as a multiplet at
    
    
    0.87–0.85 ppm (9H)[1].
  • Carboxylic Acid Proton: The -COOH proton is often broad or entirely absent from the spectrum due to rapid chemical exchange with trace moisture in the CDCl

    
     or severe line broadening caused by intermolecular hydrogen bonding.
    
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy confirms the presence of the key functional groups and provides insight into the hydrogen-bonding state of the molecule.

  • Carboxylic Acid: A broad O-H stretching band spanning 3300–2500 cm

    
     is characteristic of the hydrogen-bonded carboxylic acid dimer. The C=O stretch appears as a strong, sharp peak around 1685 cm
    
    
    
    . This frequency is shifted lower than standard aliphatic acids (~1710 cm
    
    
    ) due to conjugation with the aromatic ring, which increases the single-bond character of the carbonyl group[2].
  • Ether Linkages: Strong C-O-C asymmetric stretching vibrations are observed between 1110 and 1200 cm

    
    , confirming the successful etherification of the aromatic core.
    
  • Aliphatic Chains: Intense C-H stretching vibrations are present at ~2920 cm

    
     (asymmetric) and ~2850 cm
    
    
    
    (symmetric), reflecting the high aliphatic density of the octyl chains.
High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) is the preferred method for this molecule. In negative ion mode (ESI-), the molecule readily loses the carboxylic proton to form the [M-H]


 ion. This mode is highly recommended as it yields a very clean signal without the complex sodium/potassium adduct formation often seen in positive mode.
  • Formula: C

    
    H
    
    
    
    O
    
    
    (Exact Mass: 506.3971 Da)
  • Calculated for[M-H]

    
    :  505.3893 m/z
    
  • Observed: ~505.389 m/z

Experimental Methodologies

Synthesis Workflow

The synthesis of 3,4,5-tris(octyloxy)benzoic acid is typically achieved through a two-step process: a Williamson ether synthesis followed by base-catalyzed saponification[2].

Step 1: Alkylation (Williamson Ether Synthesis)

  • Reagents: Methyl 3,4,5-trihydroxybenzoate (1 eq), 1-bromooctane (3.5 eq), anhydrous K

    
    CO
    
    
    
    (4 eq), and catalytic KI in anhydrous DMF. Causality: A slight excess of 1-bromooctane ensures complete tri-alkylation, while KI acts as a nucleophilic catalyst (forming the more reactive 1-iodooctane in situ).
  • Procedure: Heat the mixture to 80 °C under an inert argon atmosphere for 24 hours. The K

    
    CO
    
    
    
    deprotonates the phenolic hydroxyl groups, which subsequently undergo S
    
    
    2 nucleophilic attack on the alkyl halide.
  • Workup: Cool to room temperature, precipitate in ice water, extract with ethyl acetate, wash with brine to remove DMF, dry over MgSO

    
    , and concentrate. Purify via column chromatography to yield methyl 3,4,5-tris(octyloxy)benzoate.
    

Step 2: Saponification

  • Reagents: Methyl 3,4,5-tris(octyloxy)benzoate (1 eq), KOH (5 eq) in a mixture of THF/EtOH/H

    
    O. Causality: The mixed solvent system is critical. The tri-octyl intermediate is highly lipophilic and will not dissolve in purely aqueous base. THF provides solubility for the organic intermediate, while water/EtOH solvates the KOH[2][3].
    
  • Procedure: Reflux the solution for 12 hours. The hydroxide ion attacks the ester carbonyl, leading to the formation of the carboxylate salt.

  • Workup: Acidify the cooled reaction mixture with 1M HCl to pH ~1 to protonate the carboxylate. Extract the resulting 3,4,5-tris(octyloxy)benzoic acid with dichloromethane, wash with water, dry, and recrystallize from ethanol to yield the pure product.

Spectroscopic Validation Protocol
  • NMR Preparation: Dissolve 10–15 mg of the purified acid in 0.6 mL of CDCl

    
     containing 0.03% v/v TMS as an internal standard. Acquire spectra at 298 K using a minimum of 16 scans for 
    
    
    
    H and 512 scans for
    
    
    C to ensure a high signal-to-noise ratio.
  • IR Preparation: Prepare a KBr pellet (1–2 mg sample ground with 100 mg anhydrous KBr) or use an ATR accessory. Scan from 4000 to 400 cm

    
     with a resolution of 4 cm
    
    
    
    .
  • MS Preparation: Dissolve the sample in LC-MS grade methanol (10 µg/mL). Infuse directly into the ESI source at a flow rate of 10 µL/min, operating in negative ion mode.

Data Presentation

Table 1:


H NMR Data Summary (300 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.30Singlet (s)2HAromatic protons (H-2, H-6)
4.05 - 4.00Multiplet (m)6HAr-O-CH

- (

-protons)
1.83 - 1.69Multiplet (m)6HAr-O-CH

-CH

- (

-protons)
1.47 - 1.43Multiplet (m)6HAliphatic -CH

- (

-protons)
1.30 - 1.24Multiplet (m)24HBulk aliphatic chain -CH

-
0.87 - 0.85Multiplet (m)9HTerminal -CH

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm

)
Vibration TypeFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic acid (H-bonded)
2920, 2850C-H stretch (asym/sym)Aliphatic octyl chains
1685C=O stretchCarboxylic acid carbonyl
1580C=C stretchAromatic ring
1110 - 1200C-O-C stretchAlkyl aryl ether

Workflow Visualization

SynthesisWorkflow Start Methyl 3,4,5-trihydroxybenzoate (Starting Material) Alkylation Williamson Ether Synthesis Reagents: 1-bromooctane, K2CO3, DMF Conditions: 80°C, 24h, Argon Start->Alkylation Intermediate Methyl 3,4,5-tris(octyloxy)benzoate (Hydrophobic Intermediate) Alkylation->Intermediate SN2 Substitution Saponification Base-Catalyzed Saponification Reagents: KOH, THF/EtOH/H2O Conditions: Reflux, 12h Intermediate->Saponification Acidification Acidification Reagents: 1M HCl to pH ~1 Saponification->Acidification Carboxylate formation Product 3,4,5-tris(octyloxy)benzoic acid (Target Molecule) Acidification->Product Protonation NMR 1H & 13C NMR (CDCl3, TMS) Product->NMR Structural Validation IR FT-IR (ATR/KBr) Product->IR Functional Group ID MS HRMS (ESI-TOF) Product->MS Exact Mass Confirmation

Caption: Synthesis and spectroscopic characterization workflow of 3,4,5-tris(octyloxy)benzoic acid.

References

  • Title: Supporting information for the manuscript Remarkable Impact of a Minor Structural Variation in the Chain-end on the Hierarchical Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: EP2253634A1 - Liquid porphyrin derivative and method for producing the same Source: Google Patents URL
  • Title: Promotion of Th17 Polarized Immunity via Co-Delivery of Mincle Agonist and Tuberculosis Antigen Using Silica Nanoparticles Source: ACS Applied Bio Materials / Inimmune URL: [Link]

Sources

Exploratory

synthesis and characterization of Benzoic acid, 3,4,5-tris(octyloxy)-

Synthesis and Characterization of Benzoic Acid, 3,4,5-Tris(octyloxy)-: A Comprehensive Technical Guide Executive Summary Benzoic acid, 3,4,5-tris(octyloxy)- (commonly referred to as 3,4,5-trioctyloxybenzoic acid or TOBA)...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of Benzoic Acid, 3,4,5-Tris(octyloxy)-: A Comprehensive Technical Guide

Executive Summary

Benzoic acid, 3,4,5-tris(octyloxy)- (commonly referred to as 3,4,5-trioctyloxybenzoic acid or TOBA) is a highly versatile amphiphilic building block. Characterized by a rigid gallic acid-derived aromatic core and three flexible, lipophilic octyl chains, TOBA is a critical synthon in the development of supramolecular architectures, columnar liquid crystals, and advanced immunological adjuvants. This whitepaper provides a rigorous, field-proven methodology for its synthesis, detailing the mechanistic causality behind experimental choices, and outlines the analytical frameworks required for its characterization.

Strategic Importance in Advanced Materials and Therapeutics

The structural duality of TOBA—combining a polar carboxylic acid headgroup with a dense, hydrophobic tri-octyl tail—enables highly predictable self-assembly.

Immunological Adjuvants: In modern vaccine development, TOBA is the foundational precursor for synthesizing UM-1098, a potent Macrophage Inducible C-type Lectin (Mincle) agonist[1]. By conjugating TOBA to a trehalose core, the resulting synthetic glycolipid mimics the immunostimulatory properties of mycobacterial cord factor. This interaction triggers the Syk/CARD9 signaling axis in antigen-presenting cells, driving the secretion of IL-6, IL-1β, and IL-23, which ultimately polarizes the immune system toward a protective Th17 response[1].

Materials Science: In the realm of organic electronics, TOBA derivatives are utilized to engineer nanosegregated columnar liquid-crystalline (LC) phases[2]. When complexed with lithium salts or integrated into hexacatenar metallomesogens, the stacked aromatic cores create 1D ion-conductive channels, while the octyl chains provide the necessary fluidity for macroscopic alignment under electric fields[2][3].

MinclePathway Ligand UM-1098 (Trehalose + TOBA) Receptor Mincle Receptor (Macrophage/DC) Ligand->Receptor Signaling Syk / CARD9 Pathway Receptor->Signaling Cytokines Cytokine Release (IL-6, IL-1β, IL-23) Signaling->Cytokines Immunity Th17 Polarized Immunity Cytokines->Immunity

Immunological signaling pathway of TOBA-derived Mincle agonist UM-1098.

Synthesis Strategy & Mechanistic Causality

The synthesis of TOBA is achieved via a robust two-step sequence: a Williamson ether synthesis followed by base-promoted ester saponification[3][4].

Causality in Precursor Selection: While it is theoretically possible to start directly from gallic acid (3,4,5-trihydroxybenzoic acid), doing so results in competing alkylation at the carboxylic acid moiety, yielding the octyl ester. To bypass this, methyl gallate (or ethyl gallate) is utilized. The ester group acts as an inherent protecting group, directing the alkylation exclusively to the phenolic hydroxyls.

Causality in Reagent Selection:

  • Base (K₂CO₃): Potassium carbonate is a mild base with a pKa sufficient to deprotonate the phenolic hydroxyls (pKa ~9) without triggering premature hydrolysis of the methyl ester.

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that poorly solvates the phenoxide anions, thereby maximizing their nucleophilicity and accelerating the Sₙ2 displacement of the bromide.

  • Electrophile (1-Bromooctane): Bromide is a superior leaving group compared to chloride, ensuring the reaction proceeds to completion within a standard 12–24 hour reflux window.

SynthesisWorkflow Start Methyl Gallate Step1 Alkylation (1-Bromooctane, K2CO3, DMF, 80°C) Start->Step1 Intermediate Methyl 3,4,5-tris(octyloxy)benzoate Step1->Intermediate Step2 Saponification (KOH, EtOH/H2O, Reflux) Intermediate->Step2 Step3 Acidification (HCl to pH 1) Step2->Step3 Product 3,4,5-Tris(octyloxy)benzoic acid Step3->Product

Synthesis workflow of 3,4,5-tris(octyloxy)benzoic acid from methyl gallate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high purity and yield.

Protocol A: Synthesis of Methyl 3,4,5-tris(octyloxy)benzoate
  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve methyl gallate (1.0 eq, e.g., 10 g, 54.3 mmol) in 150 mL of anhydrous DMF.

  • Deprotonation: Add anhydrous K₂CO₃ (4.0 eq, 30 g, 217 mmol). Stir the suspension at room temperature for 30 minutes under an argon atmosphere to generate the phenoxide species. The solution will darken.

  • Alkylation: Add 1-bromooctane (3.5 eq, 36.7 g, 190 mmol) dropwise via an addition funnel.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 24 hours.

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc 9:1). The highly polar methyl gallate spot (Rf ~0.1) should completely disappear, replaced by a non-polar product spot (Rf ~0.8). Cool the mixture, pour into 500 mL of ice water, and extract with ethyl acetate (3 × 150 mL). Wash the combined organic layers with brine (5 × 100 mL) to remove residual DMF. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil.

Protocol B: Saponification to 3,4,5-Tris(octyloxy)benzoic acid
  • Hydrolysis: Dissolve the crude methyl 3,4,5-tris(octyloxy)benzoate in 200 mL of ethanol. Add an aqueous solution of KOH (4.0 eq dissolved in 20 mL H₂O).

  • Reflux: Heat the mixture to reflux for 4–6 hours. The reaction is complete when TLC shows the disappearance of the ester.

  • Acidification (Critical Step): Cool the reaction to 0 °C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1[4]. Causality: Complete protonation of the carboxylate salt is required to render the highly lipophilic TOBA insoluble in the aqueous/ethanolic mixture, driving its precipitation as a white solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove KCl salts, and recrystallize from hot ethanol to yield pure TOBA as a white crystalline solid[3].

Analytical Characterization

Rigorous characterization is required to confirm the absence of mono- or di-alkylated impurities and to verify complete ester hydrolysis. The disappearance of the methyl ester singlet (~3.8 ppm) in ¹H NMR and the appearance of a broad carboxylic acid peak are primary indicators of success[3][5].

Table 1: Expected NMR Spectral Data for 3,4,5-Tris(octyloxy)benzoic acid

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR (CDCl₃, 300 MHz)11.00Broad singlet1H-COOH (exchangeable)
7.30Singlet2HAromatic protons (Ar-H)
4.01 – 4.06Multiplet6HAr-O-CH₂- (Ether linkage)
1.79 – 1.83Multiplet6H-O-CH₂-CH₂-
1.43 – 1.50Multiplet6H-O-CH₂-CH₂-CH₂-
1.24 – 1.30Multiplet24HAliphatic bulk -(CH₂)₄-
0.85 – 0.90Multiplet9HTerminal methyls (-CH₃)
¹³C NMR (CDCl₃, 100 MHz)171.5Singlet1CCarbonyl (C=O)
152.8Singlet2CAr-C (meta, oxygen-bound)
142.9Singlet1CAr-C (para, oxygen-bound)
123.5Singlet1CAr-C (ipso, to COOH)
108.5Singlet2CAr-C (ortho, unsubstituted)
73.5, 69.2Singlet3CEther carbons (-O-CH₂-)
31.9 – 22.7Multiple21CAliphatic chain carbons
14.1Singlet3CTerminal methyl carbons

Note: High-Resolution Mass Spectrometry (HRMS-ESI) should yield an [M-H]⁻ peak at m/z 505.4260 (Calculated for C₃₁H₅₃O₅).

Conclusion

The synthesis of 3,4,5-tris(octyloxy)benzoic acid requires strict adherence to stoichiometric ratios and solvent control to prevent incomplete alkylation. By leveraging the protective nature of methyl gallate and driving precipitation via rigorous acidification, researchers can reliably produce high-purity TOBA. Whether utilized as a lipophilic anchor in Mincle-targeted immunotherapies or as a structural core in columnar liquid crystals, the protocols and analytical benchmarks provided herein ensure reproducible, scalable results for advanced drug and materials development.

References

1.[4] EP2253634A1 - Liquid porphyrin derivative and method for producing the same. Google Patents. Available at: 2.[1] Promotion of Th17 Polarized Immunity via Co-Delivery of Mincle Agonist and Tuberculosis Antigen Using Silica Nanoparticles. Inimmune. Available at: 3.[2] Electric-Field-Responsive Lithium-Ion Conductors of Propylenecarbonate-Based Columnar Liquid Crystals. ResearchGate. Available at: 4.[5] Supporting information for the manuscript Remarkable Impact of a Minor Structural Variation in the Chain-end on the Hierarchical. Royal Society of Chemistry. Available at: 5.[3] Hexacatenar liquid-crystalline complexes of palladium(II) and platinum(II) based on trialkoxystilbazole. Université de Neuchâtel. Available at:

Sources

Foundational

Engineering Lipophilic Gallic Acid Derivatives: Synthesis, Mechanisms, and Applications

An In-Depth Technical Guide for Drug Development Professionals and Formulation Scientists Introduction: The Rationale for Structural Modification Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals and Formulation Scientists

Introduction: The Rationale for Structural Modification

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound renowned for its potent antioxidant, antimicrobial, and anticarcinogenic properties. However, as a highly polar, hydrophilic molecule, its application in lipid-rich matrices—such as bulk oils, liposomal drug delivery systems, and cellular membranes—is severely restricted.

To overcome this thermodynamic barrier, researchers synthesize lipophilic gallic acid derivatives (alkyl gallates). By esterifying the carboxylic acid group with alkyl alcohols of varying chain lengths, we alter the molecule's partition coefficient (Log


) without compromising the redox-active tri-hydroxyl core[1]. This structural modification not only enhances lipid solubility but also introduces highly specific biological activities, such as targeted membrane disruption in pathogens[2].

As an application scientist, I approach the synthesis and deployment of these derivatives as an exercise in molecular tuning: the length of the alkyl chain directly dictates the derivative’s physiological target and formulation compatibility.

Synthesis Workflows and Mechanistic Causality

The production of alkyl gallates relies primarily on Fischer esterification. However, the traditional method—refluxing gallic acid with an alcohol in toluene for 8–12 hours using liquid sulfuric acid (


)—suffers from thermal degradation of the phenolic core, low atom economy, and tedious neutralization workups[3].

To optimize yield and preserve the integrity of the antioxidant pharmacophore, modern synthesis protocols leverage solvent-free solid-solid reactions or microwave-assisted heterogeneous catalysis .

Validated Protocol: Microwave-Assisted Solvent-Free Synthesis

This protocol utilizes Potassium Hydrogen Sulfate (


) as a heterogeneous catalyst under microwave irradiation, reducing reaction times from hours to minutes while preventing oxidative degradation[4].

Step-by-Step Methodology:

  • Reagent Preparation: Combine 1.0 molar equivalent of gallic acid with an excess of the target alkyl alcohol (e.g.,

    
    -propanol for propyl gallate).
    
    • Causality: Operating under solvent-free conditions where the alcohol acts as both the reactant and the matrix drives the equilibrium toward ester formation via Le Chatelier’s principle, eliminating the need for toxic aromatic solvents[5].

  • Catalyst Integration: Add 10 mol% of anhydrous

    
    .
    
    • Causality: Unlike homogeneous

      
       which requires extensive aqueous washing that can hydrolyze the newly formed ester, heterogeneous 
      
      
      
      provides surface-bound protons for carboxyl activation and can be easily removed via simple filtration[4].
  • Microwave Irradiation: Subject the mixture to microwave irradiation (typically 300-400 W) for 6–10 minutes.

    • Causality: Rapid dielectric heating achieves activation energy instantaneously, minimizing the time the sensitive tri-hydroxyl ring spends at elevated temperatures, thereby preventing auto-oxidation.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin-Layer Chromatography (TLC) every 2 minutes using a mobile phase of chloroform:methanol (9:1). The disappearance of the highly polar gallic acid spot (low

    
    ) and the appearance of a higher 
    
    
    
    product spot validates conversion[3].
  • Purification: Dilute the crude mixture with dichloromethane, filter out the

    
     catalyst, and wash the organic layer with 5% 
    
    
    
    to remove trace water and unreacted gallic acid. Recrystallize the product from aqueous ethanol to yield pure alkyl gallate (>85% yield)[3].

SynthesisWorkflow N1 Gallic Acid + Alkyl Alcohol (Solvent-Free) N3 Microwave Irradiation (6-10 mins) N1->N3 N2 Heterogeneous Catalyst (KHSO4) N2->N3 Protonation N4 Crude Alkyl Gallate + Water Byproduct N3->N4 Esterification N5 Filtration & Aqueous Wash (5% Na2SO4) N4->N5 Catalyst Removal N6 Pure Lipophilic Derivative (>85% Yield) N5->N6 Recrystallization

Workflow for the microwave-assisted, solvent-free synthesis of alkyl gallates.

Physicochemical & Biological Properties

The addition of an alkyl chain transforms gallic acid from a simple aqueous radical scavenger into a versatile, membrane-active therapeutic agent. The biological efficacy of these derivatives exhibits a non-linear relationship with the alkyl chain length, a phenomenon known as the "cut-off" effect .

The "Cut-Off" Effect in Pathogen Eradication

The chain length determines the depth to which the molecule can penetrate and disrupt lipid bilayers:

  • Short-chain gallates (C3–C5): Propyl, butyl, and isopentyl gallates exhibit the highest trypanocidal activity (against Trypanosoma brucei), with 50% growth inhibition (

    
    ) values around 3 μM[5]. They are highly selective, showing low cytotoxicity against human HL-60 cells.
    
  • Medium-to-long-chain gallates (C8–C12): Octyl and dodecyl gallates demonstrate potent bactericidal and antifungal properties. Their extended hydrophobic tails perfectly span the bacterial phospholipid bilayer, causing irreversible membrane fluidization and disruption[5].

Enhanced Antioxidant Capacity in Lipid Matrices

While pure gallic acid is an excellent radical scavenger in aqueous systems, it fails to protect bulk oils from oxidation due to phase separation. Lipophilic derivatives (e.g., octyl gallate) dissolve seamlessly into lipid matrices. By localizing at the oil-water interface in emulsions, they position their redox-active phenolic rings exactly where lipid peroxyl radicals are generated, vastly outperforming native gallic acid in Rancimat and emulsion tests[1].

Quantitative Performance Summary
CompoundAlkyl ChainDPPH

(μM)
Trypanocidal

(μM)
Primary Application Matrix
Gallic Acid None (C0)19.09> 75.0Aqueous solutions, hydrophilic gels
Propyl Gallate C3~21.50~3.0Trypanocidal drugs, food preservatives
Butyl Gallate C4~22.10~3.2Trypanocidal drugs, cosmetics
Octyl Gallate C8~28.40> 15.0Bulk oils, antibacterial formulations
BHT (Control) N/A54.84N/ASynthetic industrial antioxidant

(Data synthesized from comparative antioxidant and biological activity assays[1],[5])

Mechanisms of Action

To engineer better formulations, we must understand the exact causality behind the biological activity of these lipophilic derivatives.

Antimicrobial & Trypanocidal Mechanism

Alkyl gallates operate via a multi-targeted mechanism of action. The lipophilic tail drives the molecule into the pathogenic cell membrane. Once embedded, it physically disrupts cell wall integrity. Furthermore, molecular modeling and in vitro assays reveal that these esters interfere with the respiratory electron transport chain (specifically inhibiting the alternative oxidase in T. brucei)[5]. This respiratory uncoupling induces a lethal burst of Reactive Oxygen Species (ROS), specifically hydroxyl radicals, which subsequently interact with pathogenic DNA to trigger cell death[2].

Antioxidant Mechanism

The antioxidant power resides in the 3,4,5-trihydroxyl configuration. The esterification of the carboxyl group actually enhances the electron-donating capacity of the aromatic ring. When a lipid peroxyl radical (


) attacks, the gallate donates a hydrogen atom. The resulting phenoxyl radical is highly resonance-stabilized by the adjacent hydroxyl groups, safely terminating the radical chain reaction[1].

MOA A Lipophilic Alkyl Gallate B Lipid Bilayer Penetration A->B Hydrophobic Tail G Lipid Peroxyl Radical Scavenging A->G Phenolic -OH C Membrane Disruption B->C Physical D Respiratory Chain Inhibition B->D Biochemical F Pathogen Cell Death C->F E Toxic ROS Generation D->E Electron Leak E->F DNA Damage H Stable Phenoxyl Radical G->H H-atom Transfer

Dual mechanism of action: Pathogen eradication and lipid radical scavenging.

Conclusion & Future Perspectives

The transformation of gallic acid into lipophilic alkyl gallates represents a triumph of rational chemical design. By carefully selecting the alkyl chain length and employing green, microwave-assisted synthesis protocols, formulation scientists can create highly targeted molecules. Short-chain derivatives offer promising avenues for anti-parasitic drug development, while medium-to-long-chain derivatives serve as superior, self-validating antioxidants and bactericides in lipid-rich pharmaceutical and food matrices. Future development will likely focus on conjugating gallic acid with complex polymers (e.g., PEG-digallates) to create advanced, self-assembling nanotherapeutics[6].

References

  • 3 - Premier Publishing 2.7 - ResearchGate

  • 1 - ResearchGate

  • 8 - ResearchGate 5.9 - CyberLeninka

  • 10 - Benchchem

  • 2 - White Rose Research Online 8.6 - PMC (NIH) 9.5 - MDPI 10.4 - ResearchGate

Sources

Exploratory

discovery and history of 3,4,5-tris(octyloxy)benzoic acid

An In-Depth Technical Guide to 3,4,5-Tris(octyloxy)benzoic Acid: From Supramolecular Dendrons to Immunological Adjuvants Executive Summary At first glance, 3,4,5-tris(octyloxy)benzoic acid appears to be a simple alkylate...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,4,5-Tris(octyloxy)benzoic Acid: From Supramolecular Dendrons to Immunological Adjuvants

Executive Summary

At first glance, 3,4,5-tris(octyloxy)benzoic acid appears to be a simple alkylated derivative of gallic acid. However, this molecule represents a structural keystone in both advanced materials science and modern immunotherapy. By combining a rigid planar aromatic core with three flexible, hydrophobic octyl chains, it possesses a highly specific "wedge-like" (tapered) geometry. This guide explores the historical discovery, self-assembling physicochemical properties, and detailed synthetic protocols of 3,4,5-tris(octyloxy)benzoic acid, culminating in its modern application as the hydrophobic anchor in the potent tuberculosis vaccine adjuvant, UM-1098[1].

The Architectural Keystone: Geometry and Causality

The historical significance of 3,4,5-tris(octyloxy)benzoic acid is deeply tied to the evolution of supramolecular chemistry in the late 20th and early 21st centuries. Pioneered largely by Virgil Percec and colleagues, "Percec-type dendrons" utilize the unique steric profile of 3,4,5-tris(alkoxy)benzoates to force molecules into highly ordered states[2].

The Causality of the Wedge Shape: In molecular design, form dictates function. The single carboxylic acid moiety acts as a polar, hydrogen-bonding apex, while the three 8-carbon (octyl) chains fan out to create a hydrophobic, sterically bulky base.

  • Why Octyl Chains? Shorter chains (e.g., propyl or butyl) lack the van der Waals volume required to induce nanosegregation, leading to standard crystallization. Longer chains (e.g., hexadecyl) become too entangled, raising the melting point and reducing solubility. The 8-carbon octyl chain provides the exact thermodynamic balance of flexibility and hydrophobicity required to drive the self-assembly of these monomers into supramolecular disks, which subsequently stack into 1D columnar liquid crystalline mesophases[2].

Physicochemical Profile

To establish a baseline for synthetic and analytical workflows, the core quantitative data for 3,4,5-tris(octyloxy)benzoic acid is summarized below[3][4].

PropertyValue / Description
IUPAC Name 3,4,5-Tris(octyloxy)benzoic acid
CAS Registry Number 157980-09-1
Molecular Formula C₃₁H₅₄O₅
Molecular Weight 506.76 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Chloroform (CHCl₃), Dichloromethane (DCM), and Tetrahydrofuran (THF); Insoluble in water.
Key Structural Feature Tapered (wedge-shaped) amphiphilic geometry

Supramolecular Assembly and Liquid Crystals

When dissolved in non-polar solvents or heated past their melting point, 3,4,5-tris(octyloxy)benzoic acid derivatives undergo a nematic-to-columnar mesophase transition[2]. The molecules self-assemble into hexameric or octameric "disks" held together by hydrogen bonding at the core and stabilized by the interdigitation of the octyl chains at the periphery.

G A 3,4,5-Tris(octyloxy)benzoic Acid (Wedge-shaped Monomer) B Hydrogen Bonding & π-π Stacking A->B C Supramolecular Disk (Hexameric/Octameric) B->C D 1D Columnar Liquid Crystal C->D

Caption: Supramolecular self-assembly pathway of 3,4,5-tris(octyloxy)benzoic acid into columnar liquid crystals.

Protocol I: De Novo Synthesis of 3,4,5-Tris(octyloxy)benzoic Acid

The synthesis of this building block relies on a two-step self-validating system: a Williamson etherification followed by a controlled saponification[5].

System Causality: Why not alkylate gallic acid directly? Direct alkylation of the unprotected carboxylic acid yields the octyl ester (octyl 3,4,5-tris(octyloxy)benzoate), which requires extremely harsh, yield-destroying conditions to hydrolyze. Starting with ethyl gallate protects the carboxylate, ensuring selective etherification of the phenolic hydroxyls.

Step-by-Step Methodology:

  • Alkylation (Williamson Ether Synthesis):

    • Charge a dry, argon-flushed round-bottom flask with ethyl 3,4,5-trihydroxybenzoate (ethyl gallate) (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (4.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Note: K₂CO₃ is chosen as a mild base to prevent the degradation of the ester backbone.

    • Add 1-bromooctane (3.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 24 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The highly polar triol spot will disappear, replaced by a high-Rf spot corresponding to the fully alkylated intermediate.

    • Quench with water, extract with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield ethyl 3,4,5-tris(octyloxy)benzoate .

  • Saponification (Hydrolysis):

    • Dissolve the crude ethyl 3,4,5-tris(octyloxy)benzoate in a solvent mixture of THF/Methanol/Water (e.g., 10:2:1 ratio)[5].

    • Add Potassium Hydroxide (KOH) (5.0 eq) and reflux the mixture for 4–6 hours under an argon atmosphere[5].

    • Cool the reaction to 0 °C (ice bath) and carefully acidify with 1M HCl until the pH reaches ~1.0. The product will precipitate as a white solid[5].

    • Extract the aqueous suspension with Chloroform (CHCl₃), wash the organic phase with water, dry over MgSO₄, and concentrate[5].

    • Validation: ¹H NMR (CDCl₃) will show the disappearance of the ethyl ester quartet (~4.3 ppm) and the retention of the characteristic aromatic singlet (2H) at ~7.3 ppm[5].

Immunological Renaissance: The UM-1098 Adjuvant

In recent years, the unique geometry of 3,4,5-tris(octyloxy)benzoic acid has been co-opted by immunologists for the development of synthetic vaccines. The Macrophage Inducible C-type Lectin (Mincle) is a pattern recognition receptor that detects Mycobacterium tuberculosis by binding to trehalose dimycolate (cord factor)[1].

To create a synthetic, safer alternative to cord factor, researchers synthesized UM-1098 , an adjuvant that covalently links 3,4,5-tris(octyloxy)benzoic acid to a trehalose core[1]. Biological Causality: The three octyl chains perfectly mimic the massive hydrophobic mycolic acid tails of the natural pathogen. This hydrophobic bulk is strictly required to anchor the molecule into the hydrophobic groove of the Mincle receptor, triggering a robust Th1 and Th17 polarized immune response necessary for tuberculosis protection[1].

MinclePathway UM1098 UM-1098 Vaccine Adjuvant (Tris(octyloxy)phenyl-modified Trehalose) Mincle Mincle Receptor (Macrophage/Dendritic Cell) UM1098->Mincle Binds hydrophobic groove FcR FcRγ Co-receptor Mincle->FcR Recruits Syk Syk Kinase FcR->Syk ITAM Phosphorylation Card9 CARD9-Bcl10-MALT1 Complex Syk->Card9 Activates NFkB NF-κB Activation Card9->NFkB Signaling Cascade Cytokines Th1/Th17 Cytokines (IL-1β, IL-6, IL-23) NFkB->Cytokines Gene Transcription

Caption: Mincle receptor signaling pathway activated by the UM-1098 synthetic adjuvant.

Protocol II: Synthesis of the UM-1098 Adjuvant

The coupling of 3,4,5-tris(octyloxy)benzoic acid to the trehalose core is achieved via a Steglich esterification[1].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve 2,2′,3,3′,4,4′-hexa-trimethylsilyl-α,α-D-trehalose (5.0 g, 6.4 mmol) and 3,4,5-tris(octyloxy)benzoic acid (7.2 g, 14.2 mmol) in 250 mL of anhydrous methylene chloride (DCM)[1].

  • Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP) (2.35 g, 19.2 mmol) to the solution[1]. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the esterification and prevents side reactions.

  • Activation: Cool the reaction vessel to 2–8 °C using an external ice bath[1]. Slowly add N,N′-Diisopropylcarbodiimide (DIC) (approx. 32 mmol)[1]. Causality: The ice bath prevents the exothermic degradation of the activated ester intermediate.

  • Propagation: Remove the ice bath, allowing the stirred reaction to warm to ambient temperature. Continue stirring for 60 hours to ensure complete double-esterification at the primary hydroxyls (C6 and C6') of the trehalose core[1].

  • Deprotection & Purification: Following the coupling, the TMS protecting groups are cleaved using a mild acid or fluoride source (e.g., TBAF), and the final UM-1098 product is purified via silica gel chromatography[1].

References

  • Title: Liquid porphyrin derivative and method for producing the same (EP2253634A1)
  • Title: Nematic-to-columnar mesophase transition by in situ supramolecular polymerization Source: Science / ResearchGate URL
  • Source: npj Vaccines / PMC (NIH)
  • Title: Benzenemethanol, 3,4,5-tris(octyloxy)- (CAS 342886-38-8)
  • Title: 4-(Hexyloxy)benzoic acid and related 3,4,5-Tris(octyloxy)

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis Protocol for 3,4,5-Tris(octyloxy)benzoic Acid from Gallic Acid

Document ID: AN-2026-0310 Target Audience: Synthetic Chemists, Materials Scientists, and Drug Delivery Professionals. Objective: To provide a highly reproducible, self-validating, and causally-explained protocol for the...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0310 Target Audience: Synthetic Chemists, Materials Scientists, and Drug Delivery Professionals. Objective: To provide a highly reproducible, self-validating, and causally-explained protocol for the synthesis of 3,4,5-tris(octyloxy)benzoic acid directly from gallic acid via an exhaustive alkylation and selective saponification pathway.

Introduction & Mechanistic Rationale

Benzoic acid, 3,4,5-tris(octyloxy)- (commonly known as 3,4,5-tris(octyloxy)benzoic acid) is a highly valued building block in supramolecular chemistry. It is extensively utilized to synthesize Percec-type dendrons, liquid crystals, and lipophilic adjuvants for nanoparticle-based drug delivery systems[1][2].

While some protocols begin with pre-esterified methyl gallate, starting directly from gallic acid (3,4,5-trihydroxybenzoic acid) is highly efficient if an exhaustive alkylation strategy is employed[3][4]. This two-step methodology avoids the need for a separate Fischer esterification step.

The Causality of the Chemical Workflow
  • Exhaustive Alkylation (

    
     Substitution):  Gallic acid contains three phenolic hydroxyls (
    
    
    
    ) and one carboxylic acid (
    
    
    ). By utilizing an excess of potassium carbonate (
    
    
    ) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), all four acidic protons are abstracted. The resulting "naked" phenoxide and carboxylate anions act as potent nucleophiles, attacking 1-bromooctane via an
    
    
    mechanism to yield the intermediate octyl 3,4,5-tris(octyloxy)benzoate [4]. DMF is critical here; it solvates the potassium cations while leaving the anions highly reactive.
  • Sterically Hindered Saponification: The intermediate is a fully alkylated ester. To recover the free carboxylic acid, selective base hydrolysis (saponification) is required. Because the bulky octyloxy chains at the 3,4,5-positions severely sterically hinder the ester carbonyl, standard aqueous hydrolysis fails. A mixed solvent system of Tetrahydrofuran (THF), Ethanol (EtOH), and Water is employed alongside a strong nucleophile (KOH) under extended reflux to drive the cleavage of the octyl ester[5][6].

  • Acidification: The reaction yields the water-soluble potassium 3,4,5-tris(octyloxy)benzoate. Acidification with HCl (to

    
    ) protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the target lipophilic acid[6].
    

Materials and Reagents

Ensure all manipulations are performed in a well-ventilated fume hood. 1-Bromooctane is an alkylating agent and should be handled with appropriate PPE.

Reagent / MaterialMW ( g/mol )EquivalentsQuantityRole in Synthesis
Gallic Acid (Anhydrous)170.121.0 eq10.0 g (58.8 mmol)Starting Material
1-Bromooctane 193.134.5 eq51.1 g (46.0 mL)Alkylating Agent
Potassium Carbonate (

)
138.215.0 eq40.6 g (294 mmol)Base (Deprotonation)
N,N-Dimethylformamide (DMF)73.09-150 mLPolar Aprotic Solvent
Potassium Hydroxide (KOH)56.115.0 eq16.5 g (294 mmol)Nucleophile (Saponification)
THF / EtOH /

--100 / 50 / 20 mLMixed Solvent System
Hydrochloric Acid (6M HCl)36.46ExcessAs neededAcidification

Synthetic Workflow & Visualization

The following Graphviz diagram maps the logical progression of the chemical transformations, highlighting the specific conditions and phase changes required for successful synthesis.

SynthesisWorkflow GallicAcid Gallic Acid (3,4,5-trihydroxybenzoic acid) Alkylation Exhaustive Alkylation 1-Bromooctane (4.5 eq), K2CO3 DMF, 80°C, 24h GallicAcid->Alkylation SN2 Substitution Intermediate Intermediate: Octyl 3,4,5-tris(octyloxy)benzoate Alkylation->Intermediate Aqueous Workup & Filtration Saponification Saponification KOH (5.0 eq), THF/EtOH/H2O Reflux, 12h Intermediate->Saponification Base Hydrolysis PotassiumSalt Potassium 3,4,5-tris(octyloxy)benzoate (Aqueous/Organic Mixture) Saponification->PotassiumSalt Cleavage of Octyl Ester Acidification Acidification & Extraction 6M HCl (aq) to pH 1 Extract with CHCl3 PotassiumSalt->Acidification Protonation FinalProduct Final Product: 3,4,5-Tris(octyloxy)benzoic acid Acidification->FinalProduct Recrystallization (EtOH)

Figure 1: Step-by-step synthetic workflow for the preparation of 3,4,5-Tris(octyloxy)benzoic acid from gallic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Octyl 3,4,5-tris(octyloxy)benzoate (Exhaustive Alkylation)
  • Preparation: In a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (58.8 mmol) of anhydrous gallic acid in 150 mL of anhydrous DMF under an argon atmosphere.

  • Base Addition: Add 40.6 g (294 mmol) of finely powdered anhydrous

    
    . Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution will darken significantly.
    
  • Alkylation: Slowly add 46.0 mL (264.5 mmol) of 1-bromooctane via a dropping funnel over 15 minutes.

  • Heating: Elevate the temperature to 80 °C using an oil bath and allow the reaction to proceed under vigorous stirring for 24 hours[4].

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts. Extract the aqueous phase with Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) (
    
    
    mL).
  • Purification: Wash the combined organic layers sequentially with water (

    
     mL) and brine (150 mL) to remove residual DMF. Dry over anhydrous magnesium sulfate (
    
    
    
    ), filter, and concentrate under reduced pressure. The crude octyl 3,4,5-tris(octyloxy)benzoate is obtained as a pale yellow viscous oil and can be used directly in the next step.
Step 2: Saponification to 3,4,5-Tris(octyloxy)benzoic acid
  • Solvent Matrix Setup: Transfer the crude intermediate (~36 g) to a 1 L round-bottom flask. Add a mixed solvent system consisting of 100 mL THF, 50 mL Ethanol, and 20 mL distilled water. Self-Validation Check: THF is critical here to maintain the lipophilic ester in solution, while water dissolves the KOH[6].

  • Hydrolysis: Add 16.5 g (294 mmol) of KOH pellets. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 75 °C) for 12 hours under an argon atmosphere[5].

  • Acidification: Cool the reaction to 0–5 °C using an ice bath. Slowly add 6M HCl dropwise under continuous stirring until the pH reaches ~1.0[5][6]. A thick white precipitate of the free carboxylic acid will form.

  • Extraction & Drying: Extract the acidified mixture with

    
     (
    
    
    
    mL). Wash the organic layer with water until the aqueous wash is neutral, then dry over anhydrous
    
    
    .
  • Final Isolation: Filter the drying agent and evaporate the solvent. Recrystallize the crude solid from hot ethanol or acetone to yield pure 3,4,5-tris(octyloxy)benzoic acid as a white crystalline solid.

Quantitative Data & Reaction Parameters

ParameterStep 1 (Alkylation)Step 2 (Saponification)
Temperature 80 °CReflux (~75 °C)
Reaction Time 24 hours12 hours
Atmosphere Argon (Inert)Argon (Inert)
Expected Yield 90 - 95% (Crude)85 - 90% (Over 2 steps)
Physical State Pale yellow oilWhite crystalline solid
Melting Point N/A (Liquid at RT)57 – 58 °C[1]
Analytical Validation (Self-Validating Metrics)

To confirm the structural integrity of the synthesized 3,4,5-tris(octyloxy)benzoic acid, perform


 NMR spectroscopy (

MHz,

). The protocol is considered successful if the following signals are observed:
  • 
     ~11.0 ppm  (br s, 1H, 
    
    
    
    , disappears upon
    
    
    exchange).
  • 
     7.30 ppm  (s, 2H, Aromatic protons at C2 and C6)[7].
    
  • 
     4.00 - 4.05 ppm  (m, 6H, 
    
    
    
    adjacent to the aromatic ring)[7].
  • 
     1.70 - 1.85 ppm  (m, 6H, 
    
    
    
    ).
  • 
     1.20 - 1.50 ppm  (m, 30H, bulk aliphatic 
    
    
    
    chain)[7].
  • 
     0.85 - 0.90 ppm  (t, 9H, terminal 
    
    
    
    groups)[7].

References

  • Liquid porphyrin derivative and method for producing the same (EP2253634A1). Google Patents. Details the specific KOH/THF/Ethanol/Water saponification conditions and acidification parameters for 3,4,5-tris(alkyloxy)benzoate esters.
  • Chemical Modification of Tannins to Elaborate Aromatic Biobased Macromolecular Architectures. Green Chemistry (RSC, 2015). Validates the exhaustive alkylation of gallic acid utilizing 1-bromooctane and

    
     in DMF.
    URL:[Link]
    
  • Synthesis of new monodendrons, gallic acid derivatives, self-assembled in a columnar phase . Liquid Crystals (ResearchGate, 2015). Highlights the use of 3,4,5-tris(alkyloxy)benzoic acids as Percec-type dendron building blocks and provides baseline analytical data (melting points, NMR). URL:[Link]

Sources

Application

Application Note: Experimental Protocol for the Synthesis of 3,4,5-Tris(octyloxy)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Precursor for amphiphilic Janus dendrimers, monodisperse unilamellar dendrimersomes, liquid crystals, and supramolecular...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Precursor for amphiphilic Janus dendrimers, monodisperse unilamellar dendrimersomes, liquid crystals, and supramolecular drug delivery systems.

Mechanistic Rationale & Strategic Design

The synthesis of 3,4,5-tris(octyloxy)benzoic acid relies on a robust two-step sequence: a Williamson ether synthesis followed by base-catalyzed saponification[1].

Why not start directly with gallic acid? Direct alkylation of 3,4,5-trihydroxybenzoic acid (gallic acid) with 1-bromooctane is problematic. The carboxylic acid moiety competitively undergoes alkylation alongside the phenolic hydroxyls, yielding octyl 3,4,5-tris(octyloxy)benzoate. This highly hydrophobic and sterically hindered octyl ester is exceptionally resistant to subsequent hydrolysis.

By utilizing methyl gallate (methyl 3,4,5-trihydroxybenzoate) as the starting material, the carboxylic acid is protected as a methyl ester. Following the exhaustive alkylation of the three phenolic hydroxyls, the resulting methyl 3,4,5-tris(octyloxy)benzoate remains highly susceptible to nucleophilic attack by hydroxide ions. This strategic choice ensures a rapid, quantitative deprotection step to yield the final free acid[1].

Experimental Workflows

SynthesisWorkflow A Methyl Gallate (Starting Material) B 1-Bromooctane, K2CO3 DMF, 80 °C, 6.5 h A->B C Methyl 3,4,5-tris(octyloxy)benzoate (Intermediate) B->C SN2 Alkylation D KOH, EtOH 100 °C, 2 h C->D E 2M HCl pH < 2 D->E Saponification F 3,4,5-Tris(octyloxy)benzoic Acid (Final Product) E->F Protonation

Figure 1: Two-step synthesis workflow of 3,4,5-tris(octyloxy)benzoic acid from methyl gallate.

MechanismLogic A Reagent: K2CO3 B Mild Base A->B C Deprotonates Phenols (pKa ~8-10) B->C D Solvent: DMF E Polar Aprotic D->E F Accelerates SN2 Solvates Cations E->F G Starting Material: Methyl Gallate H Ester Protection G->H I Prevents Carboxylate Alkylation H->I

Figure 2: Mechanistic rationale for the selection of reagents and starting materials.

Reagent Quantities & Expected Outcomes

Table 1: Reagents for Step 1 (Williamson Etherification)
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3,4,5-trihydroxybenzoate 184.151.0300 mg (1.6 mmol)Substrate
1-Bromooctane 193.133.251.0 g (5.2 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃) 138.208.251.8 g (13.2 mmol)Base
N,N-Dimethylformamide (DMF) 73.09-15 mLSolvent
Table 2: Reagents for Step 2 (Saponification)
ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 3,4,5-tris(octyloxy)benzoate 520.801.0510 mg (0.98 mmol)Substrate
Potassium Hydroxide (KOH) 56.11Excess~500 mg (8.9 mmol)Base / Nucleophile
Ethanol (EtOH) 46.07-10 mLSolvent
Hydrochloric Acid (2M HCl) 36.46ExcessTo pH < 2Acidifying Agent
Table 3: Quantitative Data Summary
ParameterStep 1: AlkylationStep 2: Saponification
Temperature 80 °C100 °C (Reflux)
Reaction Time 6.5 hours2.0 hours
Purification Silica Column (Hexane/EtOAc 30:1)Liquid-Liquid Extraction (DCM/H₂O)
Expected Yield ~61%Quantitative (~100%)

Step-by-Step Methodologies

Step 1: Synthesis of Methyl 3,4,5-tris(octyloxy)benzoate
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3,4,5-trihydroxybenzoate (300 mg, 1.6 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.8 g, 13.2 mmol)[1].

  • Reagent Addition: Add 1-bromooctane (1.0 g, 5.2 mmol) directly to the solid mixture[1].

  • Solvation: Suspend the reactants in 15 mL of anhydrous N,N-dimethylformamide (DMF)[1].

  • Reaction: Purge the flask with nitrogen gas (N₂) and attach a reflux condenser. Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 6.5 hours[1].

  • Quenching: Cool the mixture to room temperature and quench the reaction by adding 30 mL of distilled water[1].

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (4 × 20 mL)[1].

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator[1].

  • Purification: Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate (30:1, v/v) eluent system to afford methyl 3,4,5-tris(octyloxy)benzoate as a viscous oil or waxy solid (Yield: ~510 mg, 61%)[1].

Step 2: Hydrolysis to 3,4,5-tris(octyloxy)benzoic acid
  • Preparation: In a 50 mL round-bottom flask, dissolve the purified methyl 3,4,5-tris(octyloxy)benzoate (510 mg, ~0.98 mmol) in 10 mL of absolute ethanol[1].

  • Base Addition: Add an excess of potassium hydroxide (KOH) (~500 mg, 8.9 mmol) to the solution[1].

  • Reaction: Attach a reflux condenser and stir the reaction mixture at 100 °C for 2 hours[1].

  • Solvent Removal: Remove the ethanol solvent under vacuum[1].

  • Aqueous Reconstitution: Re-dissolve the resulting solid residue in 30 mL of distilled water and cool the flask to 0 °C in an ice bath[1].

  • Acidification: Slowly add 2M hydrochloric acid (HCl) dropwise until the solution reaches pH < 2. A white precipitate of the free carboxylic acid will form[1].

  • Extraction: Extract the acidified aqueous layer with DCM (4 × 20 mL)[1].

  • Isolation: Dry the combined organic phases over anhydrous Na₂SO₄ and evaporate the solvent to yield the pure 3,4,5-tris(octyloxy)benzoic acid in quantitative yield without the need for further purification[1].

Troubleshooting & Analytical Validation

  • Incomplete Alkylation (Step 1): If mono- or di-alkylated intermediates are observed via TLC or Mass Spectrometry, it usually indicates degraded K₂CO₃ or wet DMF. Ensure the K₂CO₃ is finely powdered and strictly anhydrous. DMF should be dried over molecular sieves.

  • Emulsions During Extraction: DMF/water mixtures frequently cause stubborn emulsions with DCM. Washing the combined organic layers with brine (saturated NaCl solution) will alter the aqueous phase density and help break the emulsion cleanly.

  • Analytical Validation (¹H NMR):

    • Intermediate Validation: Successful esterification is confirmed by the presence of a sharp singlet at ~3.8-3.9 ppm (3H, -OCH₃) and a triplet at ~4.0 ppm (6H, -OCH₂- of the octyl chains).

    • Final Product Validation: Successful saponification is definitively confirmed by the complete disappearance of the methyl ester singlet at ~3.9 ppm.

References

1.[1] Sherman, S. E., et al. "Screening Libraries of Amphiphilic Janus Dendrimers Based on Natural Phenolic Acids to Discover Monodisperse Unilamellar Dendrimersomes." Biomacromolecules, 2018. PubMed Central. URL:[Link]

Sources

Method

Application Note: 3,4,5-Tris(octyloxy)benzoic Acid in Advanced Drug Delivery Systems

Introduction & Scientific Rationale 3,4,5-Tris(octyloxy)benzoic acid (TOBA) , also known as 3,4,5-trioctyloxybenzoic acid, is a highly versatile, hydrophobic gallic acid derivative. Structurally, it consists of a rigid a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3,4,5-Tris(octyloxy)benzoic acid (TOBA) , also known as 3,4,5-trioctyloxybenzoic acid, is a highly versatile, hydrophobic gallic acid derivative. Structurally, it consists of a rigid aromatic core functionalized with three lipophilic octyl chains. In the realm of nanomedicine and drug delivery, TOBA acts as a quintessential "Percec-type dendron" building block. Its unique amphiphilic geometry drives the spontaneous self-assembly of supramolecular architectures, making it an indispensable component in two primary drug delivery paradigms:

  • Synthetic Vaccine Adjuvants (Mincle Agonists): TOBA is utilized as the lipophilic tail in the synthesis of synthetic glycolipid adjuvants (e.g., UM-1098). By mimicking the structure of mycobacterial cord factor, TOBA-trehalose conjugates potently activate the Macrophage-inducible C-type lectin (Mincle) receptor. When formulated into silica nanoparticles (A-SNPs) or lipid nanoparticles (LNPs), these systems drive robust Th1 and Th17 polarized immunity, which is critical for vaccines against intracellular pathogens like Mycobacterium tuberculosis [1].

  • Supramolecular Micelles and Dendrimers: By conjugating TOBA to hydrophilic polymers (such as PEG or polyallylamine), researchers generate amphiphilic block copolymers. In aqueous environments, the bulky TOBA wedges hydrophobically interlock to form the stable core of polyion complex micelles. This high-capacity hydrophobic core is ideal for encapsulating and delivering poorly water-soluble active pharmaceutical ingredients (APIs) [2].

Mechanistic Pathways & Workflows

Immunological Activation via TOBA-Derived Agonists

The efficacy of TOBA in vaccine delivery stems from its ability to anchor trehalose analogs into lipid bilayers or nanoparticle surfaces, presenting the carbohydrate moiety to antigen-presenting cells (APCs). Binding to the Mincle receptor triggers a signaling cascade through the FcRγ chain and Syk kinase, ultimately leading to the secretion of Th1/Th17-polarizing cytokines (IL-1β, IL-6, IL-23) [1].

MinclePathway UM1098 TOBA-Trehalose Agonist (UM-1098) Mincle Mincle Receptor (Macrophage/DC) UM1098->Mincle Binds FcR FcRγ Chain Mincle->FcR Syk Syk Kinase FcR->Syk ITAM Phosphorylation CARD9 CARD9-Bcl10-MALT1 Complex Syk->CARD9 NFkB NF-κB Activation CARD9->NFkB Cytokines Th1/Th17 Cytokines (IL-1β, IL-6, IL-23) NFkB->Cytokines Gene Transcription TCell Th1/Th17 Polarization Cytokines->TCell Secretion & Signaling

Fig 1. Mincle receptor signaling pathway activated by TOBA-derived agonists for Th1/Th17 immunity.

Self-Assembly of TOBA-Dendronized Micelles

For small-molecule drug delivery, TOBA is covalently linked to a hydrophilic backbone. The resulting amphiphile undergoes self-assembly via thin-film hydration. The dense packing of the octyl chains prevents premature drug leakage, a common failure point in conventional micellar formulations.

MicelleWorkflow TOBA 3,4,5-Tris(octyloxy)benzoic acid (Hydrophobic Wedge) Conjugation Esterification / Amidation (EDC/DMAP) TOBA->Conjugation PEG PEG/Polyelectrolyte (Hydrophilic Block) PEG->Conjugation Amphiphile Amphiphilic Dendron Copolymer Conjugation->Amphiphile SelfAssembly Solvent Evaporation & Film Hydration Amphiphile->SelfAssembly Micelle Drug-Loaded Micelle (Core-Shell Structure) SelfAssembly->Micelle + API (Drug)

Fig 2. Workflow for the self-assembly of TOBA-dendronized amphiphilic micelles for drug delivery.

Experimental Protocols

Protocol A: Synthesis of TOBA-Trehalose Agonist (UM-1098 Analog)

Causality Insight: Steglich esterification (using DIC/DMAP) is utilized here because it allows for the mild coupling of the sterically hindered TOBA carboxyl group with the hydroxyl groups of the protected trehalose core without causing epimerization or cleavage of the glycosidic bond [1].

Materials:

  • 3,4,5-Tris(octyloxy)benzoic acid (TOBA)

  • 2,2′,3,3′,4,4′-Hexa-trimethylsilyl-α,α-D-trehalose (TMS-protected trehalose)

  • N,N′-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert argon atmosphere, dissolve 5.0 g (6.4 mmol) of TMS-protected trehalose and 7.2 g (14.2 mmol) of TOBA in 250 mL of anhydrous DCM.

  • Catalysis: Add 2.35 g (19.2 mmol) of DMAP to the solution. Self-Validation: Ensure the solution is completely clear; any turbidity indicates moisture contamination which will quench the carbodiimide intermediate.

  • Activation: Cool the reaction mixture to 2–8 °C using an external ice bath. Slowly add 9.5 g (32 mmol) of DIC dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir continuously for 60 hours.

  • Deprotection & Purification: Quench the reaction with methanol to remove TMS groups. Purify the crude product via silica gel flash chromatography (eluting with CHCl₃/MeOH gradients).

  • Validation: Confirm the structure via ¹H-NMR. The successful conjugation is validated by the downfield shift of the trehalose 6,6'-protons (from ~3.8 ppm to ~4.5 ppm) and the presence of the distinct TOBA aromatic protons at ~7.2 ppm.

Protocol B: Formulation of TOBA-Agonist Adjuvanted Silica Nanoparticles (A-SNPs)

Causality Insight: Amine-functionalized silica nanoparticles (A-SNPs) are chosen as the carrier because their positive surface charge electrostatically binds negatively charged protein antigens (like Tuberculosis antigen M72), while the porous hydrophobic surface efficiently adsorbs the lipophilic TOBA tails of the agonist [1].

Step-by-Step Methodology:

  • Nanoparticle Dispersion: Disperse 10 mg of A-SNPs (nominal size 200 nm) in 1 mL of anhydrous ethanol using bath sonication for 10 minutes to break up aggregates.

  • Agonist Adsorption: Dissolve the synthesized TOBA-trehalose agonist (from Protocol A) in a 1:1 mixture of Chloroform/Methanol at a concentration of 1 mg/mL. Add 100 µL of this solution to the A-SNP dispersion.

  • Solvent Evaporation: Transfer the mixture to a rotary evaporator. Remove the solvent under reduced pressure (40 °C, 150 mbar) to force the hydrophobic TOBA tails to adsorb onto the silica surface, forming a dry film.

  • Hydration & Antigen Loading: Rehydrate the film with 1 mL of DPBS (pH 7.4) containing 10 µg of recombinant antigen (e.g., M72). Sonicate briefly (2 mins) to yield a uniform suspension.

  • Validation: Measure the Zeta Potential using Dynamic Light Scattering (DLS). The successful co-loading of the negatively charged antigen onto the cationic A-SNP should result in a measurable drop in zeta potential (e.g., from +45 mV to +25 mV).

Protocol C: Preparation of TOBA-PEG Micelles via Thin-Film Hydration

Causality Insight: Thin-film hydration is utilized to ensure that the highly hydrophobic TOBA blocks are forced into close proximity during solvent evaporation, thermodynamically driving the formation of the micellar core upon the introduction of the aqueous phase[2].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve 20 mg of TOBA-PEG block copolymer and 2 mg of hydrophobic API (e.g., Paclitaxel) in 5 mL of Tetrahydrofuran (THF).

  • Film Formation: Evaporate the THF using a rotary evaporator at 35 °C under vacuum until a thin, uniform polymeric film forms on the flask wall. Dry under high vacuum overnight to remove residual solvent.

  • Hydration: Hydrate the film with 5 mL of ultra-pure water or PBS. Stir at 500 rpm at room temperature for 4 hours.

  • Extrusion/Filtration: Pass the micellar suspension through a 0.22 µm PES syringe filter to remove any unencapsulated, precipitated API.

  • Validation: Determine Encapsulation Efficiency (EE%) by lysing a 100 µL aliquot of the micelles with 900 µL of Acetonitrile and quantifying the API via RP-HPLC.

Data Presentation

Table 1: Physicochemical Properties of TOBA-Based Delivery Systems

Summary of characterization metrics for typical TOBA-formulated nanocarriers.

Formulation TypeCarrier MaterialMean Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
Vaccine Adjuvant Amine-Silica (A-SNP)210 ± 150.18+28.5 ± 2.1N/A (Surface Adsorbed)
Vaccine Adjuvant Solid Lipid Nanoparticle145 ± 100.12+15.2 ± 1.892.4 ± 3.1 (Agonist)
Drug Delivery TOBA-PEG Micelle65 ± 80.09-2.4 ± 0.588.7 ± 4.2 (Paclitaxel)
Table 2: Immunological Cytokine Profiling (In Vitro hPBMCs)

Quantitative induction of Th17-polarizing cytokines by TOBA-trehalose agonists (UM-1098) formulated in A-SNPs compared to vehicle controls [1].

Treatment Group (Dose)IL-6 (pg/mL)IL-1β (pg/mL)IL-23 (pg/mL)Cytotoxicity (%)
Media Control < 50< 20< 20< 5%
Blank A-SNPs 120 ± 3045 ± 1535 ± 10< 5%
TOBA-Agonist (5 µM) 2,450 ± 3101,850 ± 220450 ± 80< 5%
TOBA-Agonist (50 µM) 8,900 ± 6505,400 ± 4101,200 ± 1508.2%

References

  • Title: Vaccination with Mincle agonist UM-1098 and mycobacterial antigens induces protective Th1 and Th17 responses Source: npj Vaccines 9, 103 (2024). URL: [Link]

  • Title: Smart Nanoparticles for Drug Delivery Application: Development of Versatile Nanocarrier Platforms in Biotechnology and Nanomedicine Source: Journal of Nanomaterials (2019). URL: [Link]

  • Title: Rational design of adjuvants targeting the C-type lectin Mincle Source: Proceedings of the National Academy of Sciences (PNAS) 114(10), 2675-2680 (2017). URL: [Link]

Application

Application Note: Engineering Self-Assembled Monolayers with 3,4,5-Tris(octyloxy)benzoic Acid (TOBA)

Executive Summary & Mechanistic Grounding The fabrication of highly ordered organic interfaces is a critical step in the development of advanced biosensors, organic electronics, and targeted drug delivery systems. 3,4,5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The fabrication of highly ordered organic interfaces is a critical step in the development of advanced biosensors, organic electronics, and targeted drug delivery systems. 3,4,5-Tris(octyloxy)benzoic acid (TOBA) —a classic wedge-shaped (dendritic) amphiphile—offers a highly versatile building block for surface functionalization. Unlike simple linear alkanethiols, TOBA's unique architecture features a bulky, hydrophobic, three-chain tail and a reactive carboxylic acid headgroup.

This structural asymmetry allows TOBA to form Self-Assembled Monolayers (SAMs) via two distinct thermodynamic pathways:

  • Physisorption (2D Crystallization): On atomically flat, non-reactive surfaces like Highly Oriented Pyrolytic Graphite (HOPG), TOBA forms a "face-on" 2D crystalline network driven by van der Waals epitaxy of the octyl chains and hydrogen-bonded dimerization of the carboxylic acids [1].

  • Chemisorption (Coordination): On hydroxylated metal oxides (e.g., Al₂O₃, Indium Tin Oxide), the carboxylic acid headgroup undergoes bidentate or monodentate coordination with surface metal atoms, forcing the octyl chains into an "edge-on" orientation that yields a dense, hydrophobic barrier [2].

This application note provides comprehensive, self-validating protocols for both assembly modalities, explaining the causality behind each physicochemical parameter to ensure reproducible surface engineering.

Physicochemical Profiling of TOBA

Understanding the quantitative properties of the TOBA molecule is essential for optimizing solvent selection and assembly kinetics.

Table 1: Physicochemical Properties of 3,4,5-Tris(octyloxy)benzoic Acid

ParameterValue / DescriptionExperimental Implication
Molecular Formula C₃₁H₅₄O₅High carbon ratio dictates hydrophobicity.
Molecular Weight 506.76 g/mol Requires precise microbalance weighing for mM solutions.
Architecture Wedge-shaped (Percec-type dendron)Induces steric hindrance; limits packing density compared to linear acids.
Headgroup pKa ~4.5 (Estimated)Deprotonation required for optimal chemisorption on basic oxide surfaces.
Solubility Profile High in THF, Chloroform, 1-Phenyloctane; Low in WaterNon-polar or moderately polar aprotic solvents must be used to prevent micellization.
Assembly Driving Forces van der Waals (tails), H-bonding (head)Assembly is highly sensitive to solvent polarity and substrate temperature.

Assembly Pathways & Interface Dynamics

The choice of substrate fundamentally alters the thermodynamic equilibrium of the TOBA monolayer. The diagram below illustrates the divergent pathways of TOBA self-assembly.

SAM_Mechanisms TOBA 3,4,5-Tris(octyloxy)benzoic Acid Physisorption Physisorption (HOPG) TOBA->Physisorption Chemisorption Chemisorption (Metal Oxides) TOBA->Chemisorption vdW van der Waals Epitaxy (Octyl Chains) Physisorption->vdW Coord Carboxylate Coordination (Headgroup) Chemisorption->Coord Result1 2D Crystalline Monolayer (Face-on Orientation) vdW->Result1 Result2 Hydrophobic SAM (Edge-on Orientation) Coord->Result2

Mechanistic pathways of TOBA self-assembly on HOPG versus metal oxide substrates.

Experimental Protocols

The following methodologies are designed as self-validating systems . Each protocol includes a built-in quality assurance check to ensure the causality of the chemical interactions has successfully translated to the macroscopic surface properties.

SAM_Workflow Clean 1. Substrate Activation Prep 2. Solution Preparation Clean->Prep Incubate 3. Incubation & Assembly Prep->Incubate Wash 4. Rinsing & Drying Incubate->Wash Validate 5. Quality Validation Wash->Validate

Standard five-step workflow for the fabrication and validation of TOBA self-assembled monolayers.

Protocol A: Physisorbed SAMs on HOPG (Liquid-Solid Interface)

This method is primarily utilized for high-resolution Scanning Tunneling Microscopy (STM) studies to analyze supramolecular host-guest architectures [3].

  • Causality of Solvent Choice: 1-Phenyloctane is selected because its exceptionally low vapor pressure prevents droplet evaporation during hours of STM scanning. Furthermore, its aromatic ring interacts weakly with the HOPG surface, acting as a dynamic mediator that allows TOBA molecules to continuously adsorb and desorb until they find their thermodynamic minimum (a defect-free 2D crystal).

Step-by-Step Methodology:

  • Solution Preparation: Dissolve TOBA in high-purity 1-phenyloctane to achieve a concentration of

    
     M. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Substrate Cleavage: Using adhesive tape, mechanically cleave a piece of ZYA-grade HOPG immediately prior to deposition. Rationale: HOPG contaminates rapidly in ambient air; fresh cleavage exposes a pristine, atomically flat graphene lattice.

  • Deposition: Deposit a 5 µL droplet of the TOBA solution directly onto the basal plane of the freshly cleaved HOPG.

  • Thermal Annealing (Optional but Recommended): Heat the substrate to 40°C for 10 minutes. Rationale: Gentle thermal energy overcomes kinetic traps, allowing the alkyl chains to perfectly interdigitate along the high-symmetry axes of the underlying graphite.

  • Self-Validating Check (In-situ STM): Engage the STM tip directly into the liquid droplet (typical tunneling parameters:

    
    , 
    
    
    
    ).
    • Validation Criteria: A successful assembly will reveal bright rows (the electron-rich benzoic acid dimers) separated by dark regions (the insulating octyl chains). If the image is noisy or amorphous, the concentration is either too high (causing multilayer stacking) or the system requires further thermal annealing to establish equilibrium.

Protocol B: Chemisorbed SAMs on Metal Oxides (Al₂O₃ or ITO)

This protocol is used to lower the work function of electrodes or to passivate metal oxide nanoparticles in drug delivery formulations [4].

  • Causality of Substrate Activation: Carboxylic acids require surface hydroxyl (-OH) groups to undergo condensation reactions and form stable carboxylate bonds. Native oxides often possess adventitious carbon that blocks these sites. UV-Ozone treatment simultaneously removes organic contaminants and hyper-hydroxylates the surface.

Step-by-Step Methodology:

  • Substrate Activation: Subject the metal oxide substrate (e.g., Al₂O₃ coated silicon or ITO glass) to UV-Ozone treatment for 15 minutes.

  • Solution Preparation: Dissolve TOBA in anhydrous ethanol to a concentration of 2.0 mM. Rationale: Ethanol is a polar protic solvent that easily dissolves the acid but does not aggressively compete for the oxide binding sites like water would.

  • Incubation: Immerse the activated substrate into the TOBA solution. Seal the container and incubate in the dark at room temperature for 18–24 hours. Rationale: While initial adsorption occurs within minutes, the bulky wedge shape of TOBA requires extended time for the molecules to undergo lateral reorganization and maximize packing density.

  • Rinsing: Remove the substrate and rinse sequentially with copious amounts of ethanol, followed by hexane. Rationale: Ethanol removes physisorbed multilayers held by hydrogen bonds, while hexane removes any hydrophobically entangled TOBA molecules that did not bond to the surface.

  • Drying: Blow dry under a gentle stream of high-purity Nitrogen (N₂).

  • Self-Validating Check (Contact Angle Goniometry): Measure the static water contact angle of the dried substrate.

    • Validation Criteria: Post UV-Ozone, the bare oxide should exhibit a contact angle of

      
       (superhydrophilic). After successful TOBA SAM formation, the contact angle must shift to 
      
      
      
      . If the angle is
      
      
      , the monolayer is discontinuous, indicating either insufficient incubation time, steric crowding preventing dense packing, or moisture contamination in the ethanol solvent.

Quality Control & Validation Metrics

To ensure reproducibility across different laboratory environments, refer to the standardized validation metrics below.

Table 2: Comparative Validation Metrics for TOBA SAMs

MetricProtocol A (HOPG / Physisorption)Protocol B (Oxide / Chemisorption)
Primary Assembly Driver van der Waals epitaxyCovalent/Ionic Coordination
Optimal Solvent 1-Phenyloctane or 1-Octanoic AcidAnhydrous Ethanol or THF
Incubation Time Instantaneous (Dynamic Equilibrium)18 - 24 Hours (Kinetic Trapping)
Molecular Orientation Face-on (flat against substrate)Edge-on (tails pointing outward)
Expected Contact Angle N/A (Measured in liquid phase)

(Highly Hydrophobic)
Primary Characterization Scanning Tunneling Microscopy (STM)X-ray Photoelectron Spectroscopy (XPS)
Failure Indicator Amorphous STM signalContact angle

References

The following authoritative sources provide foundational data on the synthesis, phase behavior, and surface assembly of 3,4,5-tris(octyloxy)benzoic acid and related dendritic architectures.

  • Self-organization Behaviors of Triphenylene Side-chain Liquid Crystalline Polymers Source: ResearchGate / Journal of Materials Chemistry C URL:[Link] [1]

  • Electric-Field-Responsive Discotic Liquid-Crystalline Hybrids (Details the synthesis and phase transitions of 3,4,5-trioctyloxybenzoic acid derivatives). Source: ResearchGate / Advanced Materials URL:[Link] [2]

  • Benzenemethanol, 3,4,5-tris(octyloxy)- Chemical Data and Safety Profiling Source: LookChem Chemical Database URL:[Link] [3]

  • Synthesis of Amphiphilic Dendron-Coil Macromonomers (Highlights the use of 3,4,5-tris(alkyloxy)benzoic acid as a hydrophobic end-capper for surface and micellar engineering). Source: ResearchGate / Biye Ren Profile Publications URL:[Link] [4]

Method

Application Notes and Protocols for Characterizing the Purity of 3,4,5-Tris(octyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3,4,5-Tris(octyloxy)benzoic acid is a gallic acid derivative characterized by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3,4,5-Tris(octyloxy)benzoic acid is a gallic acid derivative characterized by the presence of three octyloxy chains attached to the aromatic ring. This molecular structure imparts lipophilic properties, making it a valuable building block in various fields, including the development of liquid crystals, dendrimers, and as a hydrophobic anchor in the formulation of drug delivery systems. Given its applications, particularly in the pharmaceutical sciences, the purity of 3,4,5-tris(octyloxy)benzoic acid is of paramount importance. Even minor impurities can significantly impact the material's physicochemical properties and, in the context of drug development, its efficacy and safety.

This comprehensive guide provides a multi-faceted approach to the purity assessment of 3,4,5-tris(octyloxy)benzoic acid. We will delve into the underlying principles of several orthogonal analytical techniques, offering detailed, field-proven protocols to ensure a thorough and reliable characterization of this compound. The methodologies described herein are designed to be self-validating, providing a robust framework for quality control and assurance.

Understanding Potential Impurities

A critical aspect of purity analysis is the anticipation of potential impurities. 3,4,5-Tris(octyloxy)benzoic acid is commonly synthesized via the Williamson ether synthesis, where gallic acid or an ester thereof is reacted with an octyl halide in the presence of a base.[1] This synthetic route can introduce several types of impurities:

  • Starting Materials: Unreacted gallic acid, methyl gallate, or octyl bromide.

  • Partially Alkylated Intermediates: Mono- and di-substituted octyloxy benzoic acids.

  • By-products: Products of side reactions, such as the elimination of the octyl halide.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., DMF, acetonitrile) and residual base.

A comprehensive analytical strategy should be capable of detecting and quantifying these potential impurities.

Orthogonal Analytical Approach for Purity Determination

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, we advocate for an orthogonal approach, employing multiple techniques that rely on different chemical and physical principles. This ensures a comprehensive evaluation of the sample's purity. The workflow for a thorough purity analysis is depicted below.

Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Thermal & Quantitative Analysis cluster_3 Final Purity Assessment Sample Preparation Sample Preparation HPLC HPLC-UV/MS Sample Preparation->HPLC Quantitative NMR 1H & 13C NMR Sample Preparation->NMR Structural MS Mass Spectrometry Sample Preparation->MS Molecular Weight FTIR FTIR Sample Preparation->FTIR Functional Groups Purity Confirmation Purity Confirmation HPLC->Purity Confirmation NMR->Purity Confirmation MS->Purity Confirmation FTIR->Purity Confirmation Thermal DSC / TGA Thermal->Purity Confirmation Thermal Properties qNMR qNMR qNMR->Purity Confirmation Absolute Purity

Caption: Workflow for the comprehensive purity analysis of 3,4,5-tris(octyloxy)benzoic acid.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for purity determination due to its high sensitivity and resolving power for separating complex mixtures.[2] A reversed-phase C18 column is well-suited for this analysis, where the nonpolar stationary phase interacts with the hydrophobic octyloxy chains of the analyte. A gradient elution with a mixture of an aqueous mobile phase (often with an acid additive to suppress ionization of the carboxylic acid) and an organic solvent allows for the separation of the main compound from both more polar (e.g., gallic acid) and less polar impurities.

Protocol: HPLC-UV Purity Assay

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3,4,5-tris(octyloxy)benzoic acid and dissolve it in 10 mL of a suitable solvent like a mixture of acetonitrile and tetrahydrofuran (THF) to ensure complete dissolution of the long-chain compound.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient80% B to 100% B over 15 min, hold at 100% B for 5 min
Flow Rate1.0 mL/min
Column Temperature40 °C
Detection Wavelength270 nm
Injection Volume10 µL
  • Data Analysis:

    • The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Expected Results: A pure sample of 3,4,5-tris(octyloxy)benzoic acid will show a single major peak. The retention time will be relatively long due to the hydrophobic nature of the octyloxy chains. Potential impurities, such as partially alkylated benzoic acids, will likely elute earlier due to their higher polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.[2] ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the compound and revealing the presence of impurities with different chemical structures. For quantitative analysis, Quantitative NMR (qNMR) can be employed to determine the absolute purity of the sample by comparing the integral of an analyte signal to that of a certified internal standard.[3][4][5][6]

Protocol: ¹H and ¹³C NMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • Standard 5 mm NMR tubes.

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).[7]

  • Tetramethylsilane (TMS) as an internal reference (or referencing to the residual solvent peak).[8]

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of 3,4,5-tris(octyloxy)benzoic acid in approximately 0.7 mL of deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR:

      • Confirm the presence of characteristic signals for the aromatic protons, the protons of the octyloxy chains (including the terminal methyl groups and the methylene groups adjacent to the oxygen and in the alkyl chain), and the acidic proton of the carboxylic acid (which may be broad or exchange with residual water).

      • Integrate the signals and verify that the ratios of the integrals correspond to the number of protons in each environment.

      • Look for any unexpected signals that may indicate the presence of impurities.

    • ¹³C NMR:

      • Confirm the presence of the expected number of signals corresponding to the different carbon environments in the molecule.

      • The chemical shifts of the carbons in the aromatic ring, the carboxylic acid, and the octyloxy chains should be consistent with the expected structure.[9][10][11]

Expected Spectral Features of 3,4,5-Tris(octyloxy)benzoic Acid:

Group¹H Chemical Shift (ppm, approximate)¹³C Chemical Shift (ppm, approximate)
Aromatic C-H7.2 - 7.4 (s, 2H)107 - 109 (aromatic CH)
O-CH₂3.9 - 4.1 (t, 6H)68 - 73 (O-CH₂)
Alkyl CH₂1.2 - 1.8 (m, 36H)22 - 32 (alkyl CH₂)
Terminal CH₃0.8 - 0.9 (t, 9H)14 (terminal CH₃)
COOH>10 (broad s, 1H)168 - 172 (C=O)
Aromatic C-O/C-C-124 - 154 (aromatic C)
Protocol: Quantitative NMR (qNMR) for Absolute Purity

Principle: qNMR determines the absolute purity of a substance by relating the integral of a specific analyte resonance to the integral of a resonance from a certified internal standard of known purity and concentration.[3][4][5][6]

Procedure:

  • Internal Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the analyte, has sharp signals that do not overlap with the analyte signals, and is chemically inert. Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh a known amount of the 3,4,5-tris(octyloxy)benzoic acid sample.

    • Accurately weigh a known amount of the certified internal standard.

    • Dissolve both in a precise volume of deuterated solvent in a volumetric flask, then transfer an aliquot to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Calculate the purity using the following equation:[3]

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern.[12] This is crucial for confirming the identity of the main component and identifying potential impurities based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile and more polar molecules.

Protocol: Mass Spectrometry Analysis

Instrumentation:

  • Mass spectrometer (e.g., with ESI or EI source).

  • Can be coupled with a chromatographic system (LC-MS or GC-MS) for separation prior to analysis.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative, showing the [M-H]⁻ ion.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight of 3,4,5-tris(octyloxy)benzoic acid (506.77 g/mol ).

    • Analyze the fragmentation pattern. Characteristic losses for this molecule would include the loss of octyl chains, and fragmentation of the benzoic acid moiety.[12][13][14]

Expected Fragmentation Pattern (Illustrative):

MS Fragmentation M [M-H]⁻ m/z 505 F1 [M-H - C₈H₁₆]⁻ m/z 393 M->F1 - C₈H₁₆ F2 [M-H - 2(C₈H₁₆)]⁻ m/z 281 F1->F2 - C₈H₁₆ F3 [Gallic Acid - H]⁻ m/z 169 F2->F3 - C₈H₁₆

Sources

Application

Application Note: Architecting Polymer Matrices with 3,4,5-Tris(octyloxy)benzoic Acid (TOBA)

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Advanced Protocol & Technical Rationale Introduction & Mechanistic Rationale The engineering of functional polymer mat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Advanced Protocol & Technical Rationale

Introduction & Mechanistic Rationale

The engineering of functional polymer matrices often requires the introduction of amphiphilic, self-assembling building blocks to dictate microphase separation and stimuli-responsiveness. 3,4,5-Tris(octyloxy)benzoic acid (TOBA) is a premier wedge-shaped (tapered) mesogen utilized extensively in supramolecular chemistry[1].

The Causality of Molecular Design: The architectural power of TOBA stems from its dual-natured structure. The three flexible octyloxy chains provide a massive hydrophobic volume that drives van der Waals packing, compelling the molecules to self-assemble into supramolecular hexagonal columnar mesophases[2]. Conversely, the benzoic acid headgroup acts as a highly directional interaction site. By leveraging this headgroup, researchers can incorporate TOBA into polymer matrices via two distinct pathways, each yielding vastly different material properties:

  • Non-Covalent (Supramolecular) Incorporation: Utilizing hydrogen bonding between the TOBA carboxylic acid and hydrogen-bond acceptors on a polymer backbone (e.g., the pyridine rings in Poly(4-vinylpyridine), P4VP). This creates dynamic, reversible side-chain liquid crystalline polymers (SCLCPs).

  • Covalent Grafting: Utilizing Steglich esterification or amidation to permanently attach TOBA to hydroxyl- or amine-functionalized polymers, creating robust architectures that resist solvent-induced disassembly and heavily influence hierarchical self-assembly[3].

Experimental Protocols

Protocol A: Non-Covalent Supramolecular Incorporation (P4VP-TOBA Complex)

Field-Proven Insight: The choice of solvent is the most critical variable here. Protic solvents (like methanol or water) will compete for hydrogen bonds, leading to macroscopic phase separation. Chloroform is selected because its aprotic, low-polarity nature forces the benzoic acid proton to seek out the pyridyl nitrogen, ensuring near-quantitative complexation.

Materials:

  • Poly(4-vinylpyridine) (P4VP, MW ~60,000 g/mol )

  • 3,4,5-Tris(octyloxy)benzoic acid (TOBA)[1]

  • Anhydrous Chloroform (CHCl₃)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 100 mg of P4VP in 10 mL of anhydrous CHCl₃ in a 20 mL scintillation vial. Stir at 300 rpm for 2 hours until optically clear.

  • Mesogen Preparation: In a separate vial, dissolve the calculated stoichiometric amount of TOBA (e.g., 1.0 molar equivalent relative to the vinylpyridine repeat units) in 5 mL of CHCl₃.

  • Complexation: Add the TOBA solution dropwise to the P4VP solution over 10 minutes. Self-Validating Step: The solution must remain completely transparent; any turbidity indicates moisture contamination or poor solvent quality.

  • Solvent Evaporation: Transfer the mixture to a Teflon dish. Allow the solvent to evaporate slowly at room temperature over 48 hours under a solvent-enriched atmosphere (place an inverted beaker over the dish) to prevent kinetic trapping of amorphous states.

  • Thermal Annealing: Dry the resulting film in a vacuum oven at 40 °C for 24 hours. Subsequently, anneal the film at 120 °C (above the

    
     of P4VP) for 4 hours. This thermal energy provides the polymer chains with the mobility required for the wedge-shaped TOBA molecules to pack into their preferred hexagonal columnar lattice[2].
    
Protocol B: Covalent Grafting via Steglich Esterification

Field-Proven Insight: Direct esterification of TOBA is notoriously difficult due to the severe steric hindrance imposed by the three bulky octyloxy chains at the 3, 4, and 5 positions. The addition of 4-Dimethylaminopyridine (DMAP) is not optional; it acts as an aggressive acyl transfer catalyst to overcome this steric barrier.

Materials:

  • Poly(vinyl alcohol) (PVA) or similar hydroxylated polymer matrix.

  • TOBA, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP.

  • Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Activation: Dissolve 2.0 mmol of TOBA in 15 mL of anhydrous DMF. Add 2.4 mmol of EDC·HCl and 0.2 mmol of DMAP. Stir at 0 °C for 30 minutes to form the active O-acylisourea intermediate.

  • Grafting: Add 1.0 mmol (based on repeating units) of the hydroxyl-functionalized polymer dissolved in 10 mL of DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir under an inert argon atmosphere for 72 hours.

  • Purification: Precipitate the polymer by dropping the reaction mixture into 200 mL of cold methanol. Recover the precipitate via centrifugation (8000 rpm, 10 mins).

  • Washing: Perform Soxhlet extraction using methanol for 24 hours to remove any unreacted TOBA and urea byproducts. Dry under vacuum at 50 °C.

Data Validation & Expected Quantitative Outcomes

To ensure the integrity of the synthesized polymer matrices, analytical validation must be performed. The following table summarizes the self-validating criteria for successful TOBA incorporation.

Analytical TechniqueTarget ParameterExpected Outcome for Successful Incorporation
FTIR Spectroscopy Hydrogen Bond Formation (Protocol A)Shift of the pyridine ring breathing band from 993 cm⁻¹ (free) to ~1005 cm⁻¹ (H-bonded). Disappearance of the free carboxylic acid C=O stretch at 1680 cm⁻¹ .
X-Ray Diffraction (XRD) Mesophase ArchitectureAppearance of sharp low-angle peaks corresponding to the (100), (110), and (200) planes, confirming a hexagonal columnar lattice (

-spacing typically ~3.5 - 4.0 nm)[3].
DSC Thermal TransitionsSuppression of the original polymer

; emergence of a distinct isotropization endotherm (clearing temperature) between 80 °C and 140 °C.
Dynamic Light Scattering Hydrodynamic Radius (

)
In selective solvents (e.g., THF), the covalent graft copolymer will exhibit an increased

(e.g., 50-100 nm) indicative of core-shell micellar self-assembly[3].

Workflow & Self-Assembly Visualization

The following diagram maps the dual pathways of TOBA incorporation and the resulting hierarchical self-assembly mechanisms.

G TOBA 3,4,5-Tris(octyloxy)benzoic acid (Wedge-Shaped Mesogen) NonCov Non-Covalent Pathway (H-Bonding in CHCl3) TOBA->NonCov Cov Covalent Pathway (EDC/DMAP Coupling) TOBA->Cov Polymer Polymer Matrix (e.g., P4VP, PVA) Polymer->NonCov Polymer->Cov Complex Supramolecular Complex (Dynamic & Reversible) NonCov->Complex Grafted Graft Copolymer (Permanent Architecture) Cov->Grafted SelfAssembly Hexagonal Columnar Mesophase (Hierarchical Self-Assembly) Complex->SelfAssembly Grafted->SelfAssembly

Fig 1: Dual pathways for TOBA incorporation and subsequent hierarchical self-assembly.

References

  • EP2253634A1 - Liquid porphyrin derivative and method for producing the same. Google Patents.
  • Cas 342886-38-8, Benzenemethanol, 3,4,5-tris(octyloxy)-. LookChem.
  • Supporting information for the manuscript Remarkable Impact of a Minor Structural Variation in the Chain-end on the Hierarchical. Royal Society of Chemistry.

Sources

Method

Introduction: Overcoming the Polarity Paradox in Food Antioxidant Systems

An Application Guide to Lipophilic Gallic Acid Derivatives in Food Preservation The preservation of food quality, particularly in high-fat matrices, is a perpetual challenge for the food industry. Lipid oxidation is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Lipophilic Gallic Acid Derivatives in Food Preservation

The preservation of food quality, particularly in high-fat matrices, is a perpetual challenge for the food industry. Lipid oxidation is a primary driver of quality degradation, leading to rancidity, off-flavors, loss of nutritional value, and the generation of potentially harmful compounds[1]. Gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic compound found in numerous plants, is a potent antioxidant celebrated for its ability to scavenge free radicals[2][3]. However, its practical application in fatty and oily foods is significantly hampered by its hydrophilic nature. This "polar paradox" dictates that polar antioxidants are more effective in less polar media (like bulk oils), but their poor solubility limits their dispersion and efficacy.

To bridge this gap, the targeted modification of gallic acid through lipophilization has become a cornerstone of modern food preservation strategy. By esterifying gallic acid with alcohols of varying chain lengths, a series of lipophilic derivatives—alkyl gallates—are produced. These derivatives retain the powerful antioxidant moiety of the parent gallic acid but possess enhanced solubility in fats and oils, allowing for more effective partitioning at the lipid-air interface where oxidation predominantly occurs[4][5]. This guide provides an in-depth exploration of the application of these derivatives, their mechanisms of action, and detailed protocols for their synthesis and evaluation.

Key Lipophilic Gallic Acid Derivatives in the Food Industry

Several alkyl gallates are approved and widely used as food additives, primarily as antioxidants. The length of the alkyl chain influences their lipophilicity and, consequently, their specific applications[1]. The most common are propyl, octyl, and dodecyl gallate.

Derivative E Number Chemical Formula Molecular Weight ( g/mol ) Key Characteristics & Solubility Common Applications
Propyl Gallate E310C₁₀H₁₂O₅212.20The least lipophilic of the common gallate esters; some water solubility. Often used in combination with BHA and BHT.[6][7]Vegetable oils, margarine, lard, dried meats, microwave popcorn, food packaging.[1][7][8]
Octyl Gallate E311C₁₅H₂₂O₅282.33More lipophilic than propyl gallate. Very slightly soluble in water, soluble in alcohol.[9] 1.1% solubility in lard.[9]Margarine, peanut butter, dairy blends, salad oils, cosmetics, and pharmaceuticals.[9][10]
Dodecyl Gallate (Lauryl Gallate) E312C₁₉H₃₀O₅338.44Highly lipophilic due to the long alkyl chain, giving it greater fat solubility.[5]Oils, fats, margarine, cream cheese, instant mashed potatoes, and processed meat products.[5][11]

Mechanisms of Preservative Action

Lipophilic gallic acid derivatives exert their preservative effects through two primary mechanisms: antioxidant activity and, to a lesser extent, antimicrobial activity.

Potent Antioxidant Activity

The antioxidant prowess of gallate esters is the cornerstone of their function in food preservation. This activity is multifaceted, involving both radical scavenging and metal chelation.

  • Free Radical Scavenging: The core mechanism is the termination of the free-radical chain reactions that propagate lipid oxidation[8]. Alkyl gallates, like their parent molecule, possess three phenolic hydroxyl (-OH) groups on an aromatic ring[6][8]. They readily donate a hydrogen atom from one of these groups to a highly reactive peroxyl radical (ROO•), effectively neutralizing it and stopping the oxidative cascade[6][8][12].

  • Formation of a Stabilized Radical: Upon donating a hydrogen atom, the gallate molecule is converted into a phenoxyl radical. This resulting radical is significantly less reactive because its unpaired electron is delocalized across the aromatic ring through resonance, preventing it from propagating further oxidation[6][8].

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts for the formation of free radicals via Fenton reactions. Gallate esters can bind to, or chelate, these metal ions, sequestering them and preventing them from participating in oxidation-initiating reactions[6][8]. This dual-action approach makes gallates highly effective antioxidants.

G cluster_0 Lipid Oxidation Chain Reaction cluster_1 Intervention by Gallate Ester LH Lipid (LH) L_rad Lipid Radical (L•) LH->L_rad Initiation LOO_rad Peroxyl Radical (LOO•) L_rad->LOO_rad + O2 LOO_rad->L_rad LOOH Lipid Hydroperoxide (LOOH) (Rancidity) LOO_rad->LOOH + LH (Propagation) GE Gallic Acid Ester (ArOH) LOO_rad->GE GE->LOOH H+ Donation GE_rad Stable Gallate Radical (ArO•)

Caption: Free radical scavenging mechanism of gallic acid esters.

Antimicrobial Properties

Beyond their antioxidant effects, gallic acid and its derivatives exhibit antimicrobial activity against a range of foodborne pathogens and spoilage organisms, including bacteria and fungi[13][14][15]. The increased lipophilicity of the ester derivatives is hypothesized to enhance this activity by facilitating passage through the lipid-rich microbial cell membrane[16]. Once inside, they can disrupt membrane structure and function, potentially leading to cytoplasmic acidification and protein denaturation[16]. This property adds a secondary layer of protection, inhibiting microbial growth that can also lead to food spoilage[17][18]. For instance, dodecyl gallate shows activity against Gram-positive bacteria[19], and octyl gallate has been shown to be effective against Helicobacter pylori[20].

Application Protocols

The following protocols provide methodologies for the synthesis of a lipophilic gallic acid derivative and the evaluation of its efficacy in a food matrix.

Protocol 1: Enzymatic Synthesis of Propyl Gallate

Enzymatic synthesis is a green and highly selective alternative to chemical methods, operating under mild conditions and minimizing byproduct formation[21]. This protocol details the synthesis of propyl gallate using an immobilized tannase or lipase.

Rationale: Immobilizing the enzyme allows for easy separation from the reaction mixture and potential for reuse, making the process more efficient and cost-effective. The reaction is performed in an organic solvent or a solvent-free system to shift the reaction equilibrium towards ester formation by removing the water byproduct[21].

Materials & Reagents:

  • Gallic acid

  • n-Propanol (excess)

  • Immobilized tannase or lipase (e.g., from Aspergillus niger or Bacillus licheniformis)[22][23]

  • Hexane or another suitable organic solvent

  • Molecular sieves (optional, to remove water)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a 50 mL screw-capped flask, dissolve 170 mg of gallic acid in 10 mL of n-propanol to create a 0.1 M solution.[22] The large excess of alcohol drives the reaction forward.

  • Enzyme Addition: Add 1.0 g of immobilized tannase or lipase to the solution.[22] If using molecular sieves to absorb water, add them at this stage.

  • Incubation: Seal the flask and place it in a shaking incubator set to 40-45°C and 150-200 rpm.[23][24] Allow the reaction to proceed for 18-24 hours.[22]

  • Reaction Termination: Stop the reaction by filtering the mixture to remove the immobilized enzyme. The enzyme can be washed with solvent and stored for potential reuse.

  • Product Recovery: Transfer the filtrate to a round-bottom flask. Remove the excess n-propanol and solvent using a rotary evaporator under reduced pressure.

  • Purification (Optional): The resulting crude propyl gallate can be purified using column chromatography on silica gel if high purity is required.

  • Analysis: Confirm the synthesis and determine the yield using analytical techniques such as High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.

G cluster_workflow Enzymatic Synthesis Workflow prep 1. Prepare Reactants (Gallic Acid + n-Propanol) add_enzyme 2. Add Immobilized Enzyme (Tannase/Lipase) prep->add_enzyme incubate 3. Incubate (40-45°C, 18-24h) add_enzyme->incubate terminate 4. Terminate Reaction (Filter to remove enzyme) incubate->terminate recover 5. Recover Product (Rotary Evaporation) terminate->recover analyze 6. Analyze Product (HPLC) recover->analyze

Caption: Workflow for the enzymatic synthesis of propyl gallate.

Protocol 2: Evaluation of Antioxidant Efficacy via Peroxide Value (PV)

The Peroxide Value (PV) is a standard measure of primary oxidation in fats and oils. It quantifies the concentration of hydroperoxides, the initial products of lipid oxidation. A lower PV indicates better oxidative stability. This protocol describes an accelerated oxidation study.

Rationale: By subjecting oil samples to elevated temperatures, the oxidation process is accelerated, allowing for a comparative assessment of antioxidant efficacy in a shorter timeframe. The PV is determined by a redox titration where iodine is liberated from potassium iodide by the peroxides and then titrated with a standard sodium thiosulfate solution.

Materials & Reagents:

  • Refined, antioxidant-free vegetable oil (e.g., sunflower or soybean oil)

  • Synthesized propyl gallate or commercial standard

  • Acetic acid-chloroform solvent (3:2, v/v)

  • Saturated potassium iodide (KI) solution

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) standard solution

  • 1% Starch indicator solution

  • Oven or heating block

  • Glass vials with screw caps

  • Burette and titration flask

Procedure:

  • Sample Preparation:

    • Control: Weigh 5.0 g of oil into a glass vial.

    • Treated Sample: Weigh 5.0 g of oil into a separate vial. Add propyl gallate to achieve a final concentration of 200 ppm (0.02%), which is a typical level for food applications[7]. Ensure it is fully dissolved. Prepare samples in triplicate.

  • Accelerated Oxidation: Place the uncapped vials in an oven set to 65°C. This will accelerate the oxidation process.

  • Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 6, 8 days), remove the vials for PV analysis.

  • PV Titration:

    • Accurately weigh approximately 1.0 g of the oil sample into a 250 mL Erlenmeyer flask.

    • Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the oil.

    • Add 0.5 mL of saturated KI solution. Swirl for exactly one minute.

    • Immediately add 30 mL of distilled water.

    • Titrate with the 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow color of the iodine has almost disappeared.

    • Add 0.5 mL of starch indicator solution. The solution will turn blue/black.

    • Continue the titration dropwise until the blue color completely disappears. Record the volume of titrant used (S).

    • Perform a blank titration without the oil sample and record the volume (B).

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

    • Where:

      • S = Volume of titrant for the sample (mL)

      • B = Volume of titrant for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution (eq/L)

      • W = Weight of the oil sample (g)

  • Data Interpretation: Plot the PV against time for both control and treated samples. A significantly slower rate of PV increase in the treated sample demonstrates the antioxidant efficacy of the gallate derivative.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of alkyl gallates in a food matrix, essential for quality control and regulatory compliance.

Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying phenolic compounds like gallic acid and its esters[25][26][27]. A C18 reversed-phase column is ideal for separating these moderately polar compounds.

Materials & Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector[21]

  • C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm)[21]

  • Analytical standards of gallic acid and relevant alkyl gallates

  • HPLC-grade acetonitrile (ACN) and methanol

  • HPLC-grade water with 0.1% formic acid[21]

  • Syringe filters (0.45 µm)

  • Extraction solvents (e.g., methanol, ethyl acetate)

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of the alkyl gallate standard in methanol.

    • Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Extraction from an Oily Matrix):

    • Weigh 1.0 g of the oil sample into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex vigorously for 2 minutes to extract the gallate ester into the methanol phase.

    • Centrifuge at 5,000 rpm for 10 minutes to separate the layers.

    • Carefully collect the upper methanol layer.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

      • Gradient: Start with 10% B, increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector Wavelength: Approximately 272 nm (the maximum absorbance for gallic acid)[25].

  • Quantification:

    • Inject the series of standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample extract.

    • Identify the alkyl gallate peak based on its retention time compared to the standard.

    • Quantify the concentration in the sample by interpolating its peak area on the calibration curve.

Conclusion

Lipophilic derivatives of gallic acid are indispensable tools in modern food preservation. By synthetically tailoring the polarity of a powerful natural antioxidant, the food industry can effectively inhibit oxidative degradation in a wide range of challenging food systems, particularly those rich in fats and oils. This targeted approach not only extends shelf life and maintains sensory quality but also contributes to reducing food waste. The protocols outlined in this guide provide a framework for the synthesis, application, and validation of these crucial additives, empowering researchers and quality control professionals to leverage their benefits with scientific rigor.

References

  • The Science Behind Propyl Gallate: A Deep Dive into its Antioxidant Mechanism. (n.d.). Google Cloud.
  • Octyl gallate - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • EP0137601A2 - Enzymatic synthesis of gallic acid esters. (n.d.). Google Patents.
  • What is the mechanism of Propyl Gallate? (2024, July 17). Patsnap Synapse. Retrieved March 10, 2026, from [Link]

  • DODECYL GALLATE. (n.d.). Ataman Kimya. Retrieved March 10, 2026, from [Link]

  • OCTYL GALLATE. (n.d.). Ataman Kimya. Retrieved March 10, 2026, from [Link]

  • What Is Propyl Gallate? Safety, Risks & Alternatives. (2026, March 5). CheckIt AI. Retrieved March 10, 2026, from [Link]

  • Ensuring Food Quality: The Critical Role of Dodecyl Gallate as a Food Preservative. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved March 10, 2026, from [Link]

  • Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. (2013, June 4). PubMed. Retrieved March 10, 2026, from [Link]

  • Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound. (2025, November 27). PubMed. Retrieved March 10, 2026, from [Link]

  • Food Additive: Antioxidant Octyl gallate – E311. (2016, January 13). Meal Planning Your Way. Retrieved March 10, 2026, from [Link]

  • Enzymatic gallic acid esterification. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • Enzymatic synthesis of gallic acid esters using microencapsulated tannase: Effect of organic solvents and enzyme specificity. (2025, August 9). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Gallic Acid-Based Alkyl esters Synthesis in a Water-Free System by Celite-Bound Lipase of Bacillus licheniformis SCD11501. (2015, March 18). Ovid. Retrieved March 10, 2026, from [Link]

  • Probing the mechanism of antioxidant and oxidative stability properties of gallic acid and its esters in natural esters: Computational investigations and experiments. (n.d.). IDEAS/RePEc. Retrieved March 10, 2026, from [Link]

  • Antioxidants in Food Preservation: Standards and Applications. (2024, January 31). Agriculture Institute. Retrieved March 10, 2026, from [Link]

  • Dodecyl Gallate | C19H30O5 | CID 14425. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Gallic Acid: Review of the Methods of Determination and Quantification. (2016, April 27). Taylor & Francis Online. Retrieved March 10, 2026, from [Link]

  • Gallic Acid: Review of the Methods of Determination and Quantification. (2016, April 27). Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • Gallic Acid: Review of the Methods of Determination and Quantification. (2016, May 3). PubMed. Retrieved March 10, 2026, from [Link]

  • Antioxidant properties of two novel lipophilic gallic acid derivatives. (2022, September 8). Grasas y Aceites. Retrieved March 10, 2026, from [Link]

  • Gallic Acid Based Polymers for Food Preservation: A Review. (2024, August 26). ACS Omega. Retrieved March 10, 2026, from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of gallic acid derivatives. (2013, May 1). SpringerLink. Retrieved March 10, 2026, from [Link]

  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applications. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Antioxidant effects of gallic acid and its alkyl esters in soybean oil... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • An update on the potential mechanism of gallic acid as an antibacterial and anticancer agent. (2023, August 31). PMC. Retrieved March 10, 2026, from [Link]

  • Gallic Acid: Review of the Methods of Determination and Quantification. (2015, October 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Impact of Gallic Acid on Gut Health: Focus on the Gut Microbiome, Immune Response, and Mechanisms of Action. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

  • Synthetic Gallic Acid Derivatives as Models for a Comprehensive Study of Antioxidant Activity. (n.d.). Scilit. Retrieved March 10, 2026, from [Link]

  • Synthesis of Phenolipid Compound Obtained by Lipophilization of Gallic Acid with Ricinoleic Acid and its Activity Assay as an An. (n.d.). AIP Publishing. Retrieved March 10, 2026, from [Link]

  • Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid. (2022, December 6). PMC. Retrieved March 10, 2026, from [Link]

  • Antimicrobial activity of gallic acid against food-related Pseudomonas strains and its use as biocontrol tool to improve the shelf life of fresh black truffles. (2018, February 2). PubMed. Retrieved March 10, 2026, from [Link]

  • Antibacterial Evaluation of Gallic Acid and its Derivatives against a Panel of Multi-drug Resistant Bacteria. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • Gallic Acid Based Polymers for Food Preservation: A Review. (2024, August 26). PubMed. Retrieved March 10, 2026, from [Link]

  • Antimicrobial activity of gallic acid against food-related Pseudomonas strains and its use as biocontrol tool to improve the shelf life of fresh black truffles. (2025, August 7). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Application

Application Note: 3,4,5-Tris(octyloxy)benzoic Acid (TOBA) as a Dendritic Building Block for Photoactive Supramolecular Materials

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Developers Content Focus: Mechanistic rationale, synthesis protocols, and characterization of TOBA-functionalized photoactive liquid crystals...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Developers Content Focus: Mechanistic rationale, synthesis protocols, and characterization of TOBA-functionalized photoactive liquid crystals and dendrimers.

Introduction & Mechanistic Rationale

In the development of advanced organic electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), controlling the solid-state packing of photoactive chromophores is a critical challenge. Bare planar chromophores (e.g., porphyrins, cyanostilbenes, hexaazatrinaphthylenes) tend to aggregate randomly or crystallize rigidly, leading to aggregation-caused quenching (ACQ) and poor processability.

3,4,5-Tris(octyloxy)benzoic acid (TOBA) has emerged as a highly privileged, wedge-shaped (dendritic) synthon to solve this problem. By covalently grafting TOBA onto a photoactive core, researchers can engineer materials that self-assemble into highly ordered columnar liquid crystalline (Col_h) phases [1].

The Causality of the TOBA Wedge

The specific selection of the octyloxy (C8) chain length is not arbitrary. It provides the optimal thermodynamic balance between steric bulk and fluidity.

  • Microphase Separation: The highly flexible, non-polar octyloxy chains undergo microphase separation from the rigid, polar, pi-conjugated aromatic cores.

  • Steric Frustration & 1D Stacking: The wedge-like geometry of the 3,4,5-trialkoxy phenyl ring sterically prevents 3D crystallization. To minimize free volume and steric repulsion, the flat photoactive cores are forced to stack face-to-face, forming 1D supramolecular columns surrounded by a fluid mantle of alkyl chains.

  • Optoelectronic Benefit: This 1D columnar stacking creates highly efficient, unidirectional pathways for charge carrier transport (electron/hole mobility) and exciton migration, while the fluid alkyl mantle allows the material to be processed as a room-temperature liquid or a pliable mesogen [2].

G TOBA TOBA (Steric Wedge) Coupling Covalent Coupling (Ester/Amide) TOBA->Coupling Core Photoactive Core (e.g., Porphyrin) Core->Coupling SelfAssembly Microphase Separation & Pi-Pi Stacking Coupling->SelfAssembly LCPhase Columnar Liquid Crystal (Col_h) SelfAssembly->LCPhase

Figure 1: Structural logic of TOBA-driven supramolecular self-assembly into liquid crystal phases.

Experimental Protocols: Synthesis & Self-Validation

The following protocols detail the integration of TOBA into two distinct classes of photoactive materials: a charge-transporting liquid porphyrin [1] and a luminescent cyanostilbene mesogen [3].

Protocol A: Synthesis of TOBA-Functionalized Liquid Porphyrin

Objective: Synthesize 5,10,15,20-tetrakis[3,4,5-tris(octyloxy)phenyl]porphyrin for liquid OPVs.

Step 1: Reduction and Oxidation to TOBA-Aldehyde

  • Reduction: Suspend TOBA in anhydrous THF under argon. Cool to 0 °C. Slowly add 1.2 equivalents of Lithium Aluminum Hydride (

    
    ).
    
    • Causality: Direct reduction of the carboxylic acid to the alcohol is required because the porphyrin macrocycle synthesis requires an aldehyde precursor.

  • Oxidation: Dissolve the resulting 3,4,5-tris(octyloxy)benzyl alcohol in chloroform. Add 4.0 equivalents of activated Manganese(IV) oxide (

    
    ) and anhydrous 
    
    
    
    . Stir at room temperature for 72 hours. Filter and condense to yield 3,4,5-tris(octyloxy)benzaldehyde.
    • Self-Validation (QA/QC): Confirm completion via

      
       NMR. The disappearance of the benzylic 
      
      
      
      peak (~4.6 ppm) and the appearance of a sharp aldehyde proton peak at ~9.8 ppm validates the oxidation.

Step 2: Lindsey Condensation

  • Dissolve 3,4,5-tris(octyloxy)benzaldehyde (4.6 mmol) and freshly distilled pyrrole (4.6 mmol) in 450 mL of anhydrous chloroform (yielding a dilute ~10 mM solution). Bubble with argon for 1 hour.

  • Add Trifluoroacetic acid (TFA) (0.5 mL) and stir overnight at room temperature in the dark.

    • Causality: The Lindsey method (dilute, room temperature, acid-catalyzed) is strictly required here instead of the Adler-Longo method (refluxing propionic acid). The extreme steric bulk and electron-rich nature of the TOBA-aldehyde cause rapid tar formation under harsh thermal conditions. Dilution favors the thermodynamic cyclization of the porphyrinogen.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3.5 mmol) to oxidize the porphyrinogen to the fully conjugated porphyrin. Stir for 1 hour.

  • Neutralize with triethylamine, concentrate, and purify via silica gel column chromatography (eluent: chloroform).

Protocol B: Synthesis of TOBA-Cyanostilbene Luminescent Mesogens

Objective: Synthesize a blue-emitting bent-core hexacatenar liquid crystal.

Step 1: Steglich Esterification

  • In a flame-dried flask, dissolve 1.0 eq of hydroxyl-functionalized cyanostilbene core, 2.2 eq of TOBA, and 0.2 eq of 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane (

    
    ).
    
  • Cool the mixture to 0 °C. Add 2.5 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise.

    • Causality: EDC activates the TOBA carboxylic acid to an O-acylisourea. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. Without DMAP, the bulky TOBA intermediate would undergo a detrimental [1,3]-rearrangement to an unreactive N-acylurea due to severe steric hindrance blocking the incoming alcohol.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Self-Validation (QA/QC): Monitor via TLC. The highly fluorescent cyanostilbene starting material will shift to a significantly higher

      
       value due to the attachment of six lipophilic octyloxy chains. FTIR must show the shift of the 
      
      
      
      stretch from ~1685
      
      
      (acid) to ~1720
      
      
      (ester).

Workflow Step1 1. Carboxylic Acid Activation (EDC/DMAP or SOCl2) Step2 2. Core Functionalization (Nucleophilic Acyl Substitution) Step1->Step2 QA1 QA/QC: TLC Tracking & FTIR (C=O shift to 1720 cm⁻¹) Step2->QA1 Step3 3. Purification (Silica Column Chromatography) QA1->Step3 Step4 4. Phase Characterization (DSC & POM) Step3->Step4 Step5 5. Photophysical Analysis (UV-Vis & Fluorometry) Step3->Step5

Figure 2: Experimental workflow and self-validating QA/QC steps for TOBA-based photoactive materials.

Analytical Validation & Quantitative Data

Once synthesized, the supramolecular behavior and photophysics of the TOBA-functionalized materials must be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The TOBA wedges effectively depress the melting points, transforming rigid crystalline cores into highly ordered, fluidic states.

Table 1: Comparative Thermal and Photophysical Properties of TOBA-Functionalized Cores

Material ArchitecturePhotoactive Core TypeThermal Phase BehaviorAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Key Application
TOBA-Porphyrin [1]Porphyrin MacrocycleLiquid at Room Temp420 nm (Soret), 515-650 nm (Q)650 nm, 715 nm~0.10Solvent-free Liquid OPVs
TOBA-Cyanostilbene [3]Bent-Core Cyanostilbene

(RT to 85 °C)
360 nm460 nm (Blue)~0.45Blue OLEDs, Luminescent Sensors
TOBA-HATNA [4]Hexaazatrinaphthylene

(RT to 120 °C)
380 nm450 nmN/A (Charge Carrier)Electron-Transport Layers

Note:


 = Columnar hexagonal phase; 

= Columnar hexagonal disordered phase.

References

  • Liquid porphyrin derivative and method for producing the same.
  • Tuning the Ground- and Excited-State Redox Potentials of Octahedral Hexanuclear Rhenium(III) Complexes by the Combination of Terminal Halide and N-Heteroaromatic Ligands. Inorganic Chemistry (ACS Publications).[Link]

  • Benzenemethanol, 3,4,5-tris(octyloxy)- (CAS 342886-38-8) and Cyanostilbene-based bent-core hexacatenar mesogens. LookChem Database.[Link]

  • Charge-transport materials, methods of fabrication thereof, and devices.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4,5-tris(octyloxy)benzoic acid

Welcome to the technical support center for the synthesis of 3,4,5-tris(octyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4,5-tris(octyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to improve the yield and purity of your synthesis through a deeper understanding of the reaction mechanisms and critical process parameters.

Introduction to the Synthesis

The synthesis of 3,4,5-tris(octyloxy)benzoic acid is a multi-step process that is crucial for the development of various advanced materials and pharmaceutical intermediates. The core of this synthesis involves a Williamson ether synthesis to attach the three octyloxy side chains to a gallic acid derivative, followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid. While seemingly straightforward, this synthesis presents several challenges that can lead to reduced yields and purification difficulties. This guide will walk you through common issues and provide robust solutions based on established chemical principles.

The overall synthetic strategy is typically a two-step process:

  • Etherification: Alkylation of a gallic acid ester (commonly methyl gallate) with an octyl halide (e.g., 1-bromooctane) under basic conditions.

  • Hydrolysis: Saponification of the resulting methyl 3,4,5-tris(octyloxy)benzoate to the final benzoic acid product.

Synthesis_Workflow Start Methyl Gallate Step1 Williamson Ether Synthesis (1-bromooctane, Base) Start->Step1 Intermediate Methyl 3,4,5-tris(octyloxy)benzoate Step1->Intermediate Step2 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Step2 End 3,4,5-tris(octyloxy)benzoic acid Step2->End

Caption: Overall synthetic workflow for 3,4,5-tris(octyloxy)benzoic acid.

Troubleshooting Guide: Improving Your Yield

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield of Methyl 3,4,5-tris(octyloxy)benzoate in the Etherification Step

Observed Symptom: After the Williamson ether synthesis reaction, TLC or GC-MS analysis shows a significant amount of starting material (methyl gallate) remaining, or the presence of multiple side products, resulting in a low yield of the desired tri-substituted ether.

Probable CauseRecommended Solution & Explanation
Incomplete Deprotonation of Phenolic Hydroxyls The Williamson ether synthesis is an S_N2 reaction that requires the formation of a potent nucleophile, the alkoxide.[1] If the base is not strong enough or is used in insufficient quantity, not all three hydroxyl groups on the methyl gallate will be deprotonated, leading to incomplete reaction. Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure at least three equivalents of the base are used for each equivalent of methyl gallate. Anhydrous conditions are critical when using NaH to prevent its reaction with water.[2]
Competing Elimination Reaction (E2) The alkoxide is not only a nucleophile but also a strong base. It can react with the alkyl halide (1-bromooctane) in an E2 elimination reaction to form 1-octene, especially at higher temperatures.[3][4] This side reaction consumes both your alkoxide and alkyl halide, reducing the yield of the desired ether. Solution: Maintain a moderate reaction temperature, typically between 50-100 °C.[5] Lowering the temperature generally favors the S_{N}2 substitution over the E2 elimination.[3]
Steric Hindrance While 1-bromooctane is a primary alkyl halide, which is ideal for S_{N}2 reactions, the three adjacent hydroxyl groups on the gallic ester can create some steric hindrance, potentially slowing down the reaction.[3][4] Solution: Ensure an adequate reaction time (typically 4-8 hours) and monitor the reaction progress by TLC. Using a polar aprotic solvent like DMF or acetonitrile can help to solvate the cation of the alkoxide, leaving a "naked" and more reactive nucleophile, which can help overcome some steric hindrance.[3]
Poor Solubility of Reactants The long, nonpolar octyl chains can decrease the solubility of the reactants and intermediates in some polar solvents, leading to a slower or incomplete reaction. Solution: The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the reaction rate.[3] The PTC helps to transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs.[6] This is particularly effective when using a base like K₂CO₃ in a solvent like DMF.

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Caption: Troubleshooting low yield in the etherification step.

Problem 2: Difficulty in Hydrolyzing Methyl 3,4,5-tris(octyloxy)benzoate

Observed Symptom: After the saponification step, there is a significant amount of the starting ester remaining, or the reaction requires harsh conditions (very high temperatures, long reaction times) leading to potential side product formation.

Probable CauseRecommended Solution & Explanation
Steric Hindrance Around the Ester Group The three bulky octyloxy groups adjacent to the methyl ester create significant steric hindrance. This can make it difficult for the hydroxide nucleophile to attack the carbonyl carbon of the ester, which is the key step in the common B_Ac2 hydrolysis mechanism.[4][7] Solution: Increase the reaction temperature and/or reaction time. Using a co-solvent system like ethanol/water or THF/water can improve the solubility of the sterically hindered ester and facilitate the reaction.[8] In some cases of severe steric hindrance, the hydrolysis mechanism can shift to a B_Al2 mechanism, where the hydroxide attacks the methyl group of the ester.[7] However, for this to be efficient, very high temperatures might be required. A more practical approach is to ensure sufficient time and temperature for the B_Ac2 pathway.
Insufficient Base The hydrolysis of an ester consumes one equivalent of base per mole of ester. If an insufficient amount of base is used, the reaction will not go to completion. Solution: Use a stoichiometric excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-4 equivalents). This will ensure that there is enough base to drive the reaction to completion.
Poor Solubility of the Ester The long alkyl chains make the methyl 3,4,5-tris(octyloxy)benzoate very nonpolar, which can lead to poor solubility in aqueous base solutions. Solution: As mentioned above, a co-solvent system is crucial. A mixture of ethanol and water is commonly used for saponification reactions. The ethanol helps to dissolve the nonpolar ester, bringing it into contact with the hydroxide ions in the aqueous phase. Vigorous stirring is also important to maximize the interface between the organic and aqueous phases.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis, gallic acid or methyl gallate?

A1: It is highly recommended to start with methyl gallate (or another simple ester of gallic acid). The free carboxylic acid group in gallic acid is acidic and will be deprotonated by the strong base used in the Williamson ether synthesis. This would consume an extra equivalent of base and the resulting carboxylate anion could potentially act as a nucleophile, leading to unwanted side reactions. Protecting the carboxylic acid as an ester prevents these complications.

Q2: Can I use a different alkyl halide, for example, 1-iodooctane?

A2: Yes, 1-iodooctane is a more reactive alkylating agent than 1-bromooctane and would likely lead to a faster reaction.[3] However, 1-iodooctane is also more expensive and can be less stable. For most applications, 1-bromooctane provides a good balance of reactivity and cost-effectiveness.

Q3: My final product, 3,4,5-tris(octyloxy)benzoic acid, is difficult to purify. What are the best methods?

A3: The long alkyl chains can make purification challenging. Here are a few recommended methods:

  • Recrystallization: This is the most common and effective method for purifying the final product. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at room temperature.[9][10] Mixtures of polar and nonpolar solvents, such as ethanol/water or acetone/hexane, are often effective.

  • Acid-Base Extraction: After the hydrolysis step, the product is in the form of its sodium or potassium salt, which is soluble in the aqueous phase. This allows for the removal of non-acidic organic impurities by washing with an organic solvent (e.g., diethyl ether or ethyl acetate). Subsequent acidification of the aqueous layer will precipitate the pure benzoic acid product, which can then be collected by filtration.

  • Column Chromatography: While possible, chromatography of long-chain alkylated compounds can be challenging due to their relatively nonpolar nature. It is often used as a final polishing step if recrystallization does not yield a product of sufficient purity.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring both the etherification and hydrolysis steps. For the etherification, you can track the disappearance of the more polar methyl gallate spot and the appearance of the less polar product spot. For the hydrolysis, you will see the disappearance of the ester spot and the appearance of the more polar benzoic acid spot (which will often streak on a silica gel plate unless a small amount of acid is included in the eluent).

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3,4,5-tris(octyloxy)benzoate

This protocol is adapted from established procedures for Williamson ether synthesis and is optimized for the synthesis of long-chain alkyl ethers of gallic acid derivatives.[2][11]

Materials:

  • Methyl gallate

  • 1-Bromooctane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl gallate (1.0 eq), anhydrous potassium carbonate (3.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add 1-bromooctane (3.3 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 3,4,5-tris(octyloxy)benzoic acid

This protocol outlines the saponification of the methyl ester intermediate.

Materials:

  • Methyl 3,4,5-tris(octyloxy)benzoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve methyl 3,4,5-tris(octyloxy)benzoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M HCl. A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Yates, K., & Goldman, F. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry, 57(22), 2960-2967.
  • Williamson ether synthesis. (2023, December 29). In Wikipedia.
  • Barluenga, J., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(5), 133-144.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Li, J., et al. (2015). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • Yang, L., et al. (2020). Static phase transfer catalysis for Williamson reactions. RSC Advances, 10(4), 2139-2145.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Hydrolysis of Esters. (n.d.). University of Calgary.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • Williamson ether synthesis. (2020, July 15). LS College.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Antioxidants Using 3,4,5-Trihydroxybenzoyl Chloride.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis with 1-Bromooctane.
  • Alhazam, H. A., Abdullah, Z. S., & Al-haidery, N. (2012). Synthesis, Characterization and Antioxidant Study of Some New Compounds of Gallic Acid Derivatives.
  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(4), 635-647.
  • Benzoic acid, 3,4,5-tris(octyloxy)-. (n.d.). Sigma-Aldrich.
  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Semantic Scholar.
  • BenchChem. (2026, February 27).
  • Baheej, M. A. A., et al. (2023). Synthesis and biological evaluation of gallic acid esters as phagocyte oxidative burst inhibitors.
  • CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof. (2018).
  • Hersmis, M. C., et al. (2001). 3,4,5-Tri-dodecyloxybenzoic acid: optimisation and scale-up of the synthesis. Organic Process Research & Development, 5(1), 54-60.
  • CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid. (2007).
  • Tamiaki, H., et al. (2011). Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag. Tetrahedron, 67(35), 6633-6643.
  • BenchChem. (2025). A comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid.
  • Purification of Benzoic Acid by Crystalliz
  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
  • Benzoic acid, 3,4,5-tris(acetyloxy)-. (n.d.). PubChem.

Sources

Optimization

troubleshooting common problems in the synthesis of 3,4,5-tris(octyloxy)benzoic acid

Welcome to the Technical Support Center for the synthesis of 3,4,5-tris(octyloxy)benzoic acid . This portal is designed for researchers, application scientists, and drug development professionals utilizing this critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,4,5-tris(octyloxy)benzoic acid . This portal is designed for researchers, application scientists, and drug development professionals utilizing this critical amphiphilic building block in the development of monodisperse unilamellar dendrimersomes, liquid crystals, and Mincle agonist adjuvants.

Below, you will find validated methodologies, mechanistic rationales, quantitative data summaries, and targeted troubleshooting guides to ensure high-yield, reproducible syntheses.

Process Overview

Synthesis_Workflow Start Methyl 3,4,5-trihydroxybenzoate (Starting Material) Step1 Alkylation (Williamson Ether) Reagents: 1-Bromooctane, K2CO3 Solvent: DMF, 80°C Start->Step1 Intermediate Methyl 3,4,5-tris(octyloxy)benzoate (Intermediate) Step1->Intermediate Step2 Saponification (Hydrolysis) Reagents: KOH or NaOH Solvent: EtOH/H2O or THF/H2O Intermediate->Step2 Product 3,4,5-tris(octyloxy)benzoic acid (Final Product) Step2->Product

Two-step synthesis workflow for 3,4,5-tris(octyloxy)benzoic acid.

Section 1: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the in-process validation checks.

Step 1: Williamson Ether Synthesis of Methyl 3,4,5-tris(octyloxy)benzoate

Mechanistic Rationale: The synthesis utilizes a polar aprotic solvent (DMF) to leave the phenoxide ions unsolvated and highly nucleophilic. Potassium carbonate (


) is selected as a mild base to selectively deprotonate the phenolic hydroxyls without hydrolyzing the methyl ester prematurely.
  • Setup: In a dry round-bottom flask, dissolve methyl 3,4,5-trihydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Activation: Add finely powdered

    
     (8.25 eq) and stir at room temperature for 15 minutes to initiate phenoxide formation.
    
  • Alkylation: Dropwise add 1-bromooctane (3.25 - 4.0 eq). Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6.5 to 15 hours. 1 dictate these specific equivalents to overcome the steric hindrance at the 4-position[1].

  • Self-Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (30:1). The reaction is complete only when the baseline starting material spot has completely disappeared, replaced by a highly non-polar spot (

    
    ).
    
  • Workup: Cool to room temperature, quench with distilled water, and extract the aqueous layer 4 times with Dichloromethane (DCM). Dry the organic phase over

    
    , concentrate, and purify via silica gel chromatography.
    
Step 2: Saponification to 3,4,5-tris(octyloxy)benzoic acid

Mechanistic Rationale: The three octyl chains create a highly lipophilic microenvironment around the ester carbonyl, repelling aqueous hydroxide ions. A co-solvent system (Ethanol or THF) is mandatory to break this hydrophobic shielding and homogenize the reaction.

  • Setup: Dissolve the purified methyl 3,4,5-tris(octyloxy)benzoate (1.0 eq) in a mixture of THF and Ethanol.

  • Hydrolysis: Add an aqueous solution of KOH or NaOH (5.0 - 10.0 eq). Reflux the mixture vigorously overnight. 2 rely on extended reflux times to drive the hydrolysis of heavily alkylated benzoates[2].

  • Self-Validation Check (Precipitation): Remove the organic solvents under reduced pressure. Dilute the remaining aqueous phase with water and cool it in an ice bath. Slowly add 1M HCl until the pH drops below 2. Validation is achieved visually: the successful formation of the free acid is confirmed by an immediate, voluminous white precipitation.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum. The resulting acid is now ready for downstream coupling, such as the3[3].

Section 2: Quantitative Data & Reaction Parameters

Reagent / MaterialEquivalentsRolePhysical State / Expected Observation
Methyl 3,4,5-trihydroxybenzoate 1.0Limiting ReactantOff-white powder; dissolves readily in DMF.
1-Bromooctane 3.25 - 4.0Alkylating AgentClear liquid; excess required to force tri-alkylation.
Potassium Carbonate (

)
8.0 - 8.5BaseSolid suspension; requires vigorous stirring.
N,N-Dimethylformamide (DMF) 10-20 VolSolventPolar aprotic; accelerates the

reaction.
Potassium Hydroxide (KOH) 5.0 - 10.0Hydrolysis BaseAqueous solution; attacks sterically hindered ester.

Section 3: Troubleshooting Guide & FAQs

Q: Why is my alkylation reaction yielding a mixture of mono-, di-, and tri-alkylated products? A: Causality: The 3,4,5-trihydroxybenzoate core is sterically congested, particularly at the central 4-position. If the base (


) is not finely powdered or if the reaction temperature drops below 80 °C, the nucleophilic attack of the phenoxide on 1-bromooctane slows down significantly, stalling at the di-alkylated stage.
Solution: Ensure vigorous mechanical stirring to maintain the 

suspension. Use a minimum of 3.25 equivalents of 1-bromooctane and allow the reaction to proceed for at least 6.5 to 15 hours.

Q: How can I efficiently remove excess 1-bromooctane during purification? A: Causality: 1-Bromooctane is highly non-polar and often co-elutes with the tri-alkylated ester during standard silica gel chromatography. Solution: Before loading the column, subject the crude oil to high-vacuum distillation (Kugelrohr) at 60-70 °C to strip off the unreacted volatile 1-bromooctane. Alternatively, use a highly non-polar eluent gradient (starting at Hexane/Ethyl Acetate 60:1 and moving to 30:1) to achieve baseline separation.

Q: My saponification reaction is stalling, and starting material remains. How do I drive it to completion? A: Causality: The three octyl chains create a highly hydrophobic shield around the ester carbonyl, repelling the aqueous hydroxide ions and causing phase separation. Solution: Follow the diagnostic flowchart below. Introduce a co-solvent such as THF to homogenize the reaction mixture. Refluxing the mixture with a large excess of KOH ensures sufficient collision frequency between the hydroxide and the sterically hindered carbonyl.

Troubleshooting_Flowchart Issue Issue: Incomplete Saponification (Ester detected on TLC) Check1 Is the intermediate fully dissolved in the solvent? Issue->Check1 Sol1 Action: Add THF to overcome octyl chain hydrophobicity Check1->Sol1 No Check2 Are you using a sufficient excess of base (>3 eq)? Check1->Check2 Yes Sol2 Action: Increase KOH equivalents and extend reflux time Check2->Sol2 No

Diagnostic flowchart for resolving incomplete saponification of the ester.

References

  • Screening Libraries of Amphiphilic Janus Dendrimers Based on Natural Phenolic Acids to Discover Monodisperse Unilamellar Dendrimersomes. Biomacromolecules / NIH. 1

  • Liquid porphyrin derivative and method for producing the same. EP2253634A1 - Google Patents. 2

  • Promotion of Th17 Polarized Immunity via Co-Delivery of Mincle Agonist and Tuberculosis Antigen Using Silica Nanoparticles. Inimmune. 3

Sources

Troubleshooting

optimizing reaction conditions for the etherification of gallic acid

Welcome to the Technical Support Center. Gallic acid (3,4,5-trihydroxybenzoic acid) is a highly versatile building block in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Gallic acid (3,4,5-trihydroxybenzoic acid) is a highly versatile building block in drug development and materials science. However, selectively etherifying its three phenolic hydroxyl groups without permanently altering its carboxylic acid moiety presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for optimizing the O-alkylation of gallic acid.

Troubleshooting Guides & FAQs

Q1: Why am I isolating a mixture of ester and ether products instead of my target trialkoxybenzoic acid? A: This is a classic chemoselectivity issue driven by pKa differences. The carboxylic acid proton of gallic acid is significantly more acidic (pKa ~4.4) than the phenolic protons (pKa ~8.5, 11.4, 13). When a base is added, the carboxylate anion forms first and acts as a potent nucleophile. It reacts rapidly with your alkylating agent (e.g., dimethyl sulfate or alkyl halides) to form an ester before or alongside the etherification of the hydroxyl groups[1]. The Expert Solution: Do not attempt direct selective O-alkylation. Instead, utilize an exhaustive alkylation followed by selective saponification strategy. Drive the reaction to the fully alkylated intermediate (e.g., methyl 3,4,5-trimethoxybenzoate), and then subject the mixture to basic hydrolysis. The ester bond is readily cleaved by aqueous NaOH/KOH under reflux, while the newly formed ether linkages remain completely stable under these conditions[2],[3].

Q2: My reaction mixture turns dark brown or black immediately upon the addition of base. What is happening? A: You are observing the rapid oxidation of gallic acid. In alkaline environments, the electron-rich phenolate anions of gallic acid are highly susceptible to oxidation by dissolved atmospheric oxygen. This leads to the formation of reactive ortho-quinones, which rapidly polymerize into dark, complex degradation products (browning). The Expert Solution: Oxygen must be rigorously excluded from the system.

  • Degas your solvents (e.g., DMF, water, or acetone) by sparging with Nitrogen or Argon for at least 30 minutes prior to the reaction.

  • Maintain a strict inert atmosphere throughout the base addition and alkylation steps.

  • Keep the initial deprotonation step chilled (0–5 °C) to kinetically slow down oxidation before the alkylating agent is introduced[1].

Q3: I am observing incomplete alkylation (mono- or di-alkylated products) even with excess reagent. How do I drive the reaction to completion? A: Incomplete etherification usually stems from steric hindrance and hydrogen bonding at the 4-OH position, which is flanked by the 3-OH and 5-OH groups. Furthermore, protic solvents (like water or alcohols) heavily solvate the phenolate anions, reducing their nucleophilicity. The Expert Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) combined with a mild but effective base like Potassium Carbonate (K₂CO₃). DMF leaves the phenolate anions relatively unsolvated ("naked"), drastically increasing their reactivity toward the alkyl halide[1]. Ensure you use at least 4 to 5 equivalents of both the base and the alkylating agent to overcome the steric barrier of the final hydroxyl group[1].

Data Presentation: Optimization Parameters for Gallic Acid Etherification

Alkylating AgentBaseSolventTemp / TimeIntermediate ProductFinal Target (Post-Saponification)Ref
Dimethyl sulfate (xs)NaOHH₂O / Methanol<35 °C, then Reflux 2hMethyl 3,4,5-trimethoxybenzoate3,4,5-Trimethoxybenzoic acid[2]
Allyl bromide (4 eq)K₂CO₃ (4 eq)DMF0 °C to RT, 48hAllyl 3,4,5-triallyloxybenzoate3,4,5-Triallyloxybenzoic acid[1]
Diazomethane / MeIKOHMethanolReflux 4hEthyl 3,4,5-trimethoxybenzoate3,4,5-Trimethoxybenzoic acid[3]

Mandatory Visualization: Reaction Workflow

G GA Gallic Acid Base Base Addition (Deprotonation) GA->Base Oxidation Quinone Formation (Degradation) Base->Oxidation O2 Exposure Alkylation Exhaustive Alkylation (Ester + Ether) Base->Alkylation Inert Gas + R-X Saponification Selective Saponification (Base Hydrolysis) Alkylation->Saponification NaOH, Reflux Product Trialkoxybenzoic Acid (Target) Saponification->Product Acidification (H+)

Reaction workflow for chemoselective etherification of gallic acid via exhaustive alkylation.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzoic Acid

This protocol utilizes an exhaustive methylation strategy followed by a self-validating saponification step.

Reagents:

  • Gallic Acid: 5.0 g (0.026 mol)

  • Sodium Hydroxide (NaOH): 10.0 g (Total)

  • Dimethyl Sulfate: 6.7 mL (0.071 mol) (Caution: Highly toxic. Handle only in a fume hood).

  • Distilled Water: 53 mL

  • Concentrated H₂SO₄ or HCl: As needed for acidification.

Step-by-Step Methodology:

  • Preparation & Deprotonation: In a round-bottom flask (RBF) equipped with a magnetic stirrer, dissolve 8.0 g of NaOH in 50 mL of degassed distilled water. Cool the solution to 0–5 °C using an ice bath. Add 5.0 g of gallic acid. Stopper the flask immediately and stir until the acid is completely dissolved[2].

  • Exhaustive Methylation: Slowly add 6.7 mL of dimethyl sulfate dropwise to the reaction mixture. Causality Note: The temperature must be strictly maintained below 35 °C during this highly exothermic addition to prevent reagent degradation and runaway reactions[2].

  • Reflux (Esterification & Etherification): Once the addition is complete, stir the mixture at room temperature for 1 hour. Attach a reflux condenser and heat the mixture to reflux for 2 hours to ensure complete conversion to the intermediate methyl 3,4,5-trimethoxybenzoate[2].

  • Selective Saponification (Self-Validating Step): To cleave the unwanted methyl ester, add an additional 2.0 g of NaOH dissolved in 3 mL of water directly to the refluxing mixture. Continue refluxing for another 2 hours[2].

    • System Validation: At this stage, perform a Thin Layer Chromatography (TLC) check. The disappearance of the non-polar ester spot and the emergence of a baseline spot (the sodium salt of the target acid) confirms that saponification is complete. Alternatively, IR spectroscopy will show the complete absence of the ester C=O stretch[2].

  • Isolation: Cool the reaction mixture to room temperature. Slowly acidify the mixture using concentrated H₂SO₄ or HCl until the pH reaches 2.0. The target 3,4,5-trimethoxybenzoic acid will precipitate out of the solution as a solid.

  • Purification: Filter the product under a vacuum, wash thoroughly with ice-cold distilled water to remove inorganic salts, and recrystallize from ethanol to achieve high purity[2].

References

1.[2] Kasture et al. (2009). "Antioxidant and Antiparkinson Activity of Gallic Acid Derivatives". Pharmacologyonline. URL: 2.[1] Aouf et al. (2012). "Multi-functionalization of gallic acid. Synthesis of a novel bio-based epoxy resin". CNRS. URL: 3.[3] Boaventura et al. (2013). "Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives". SciELO. URL:

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3,4,5-Tris(octyloxy)benzoic Acid

Welcome to the technical support center for the synthesis of 3,4,5-tris(octyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4,5-tris(octyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. The following information is based on established chemical principles and practical experience in process development.

I. Synthesis Overview: The Two-Step Approach

The most common and scalable synthesis of 3,4,5-tris(octyloxy)benzoic acid involves a two-step process starting from a gallic acid derivative, typically an ester like ethyl gallate or methyl gallate.

  • Williamson Ether Synthesis: The three phenolic hydroxyl groups of the gallic ester are etherified using an octyl halide (e.g., 1-bromooctane) under basic conditions.

  • Saponification (Hydrolysis): The resulting ester, ethyl 3,4,5-tris(octyloxy)benzoate, is then hydrolyzed to the final carboxylic acid product.

This guide will address potential issues in both of these critical steps, as well as in the final purification.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification A Ethyl Gallate E Ethyl 3,4,5-tris(octyloxy)benzoate A->E B 1-Bromooctane B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., DMF) D->E F Base (e.g., NaOH/KOH) E->F Intermediate H 3,4,5-Tris(octyloxy)benzoic Acid Sodium/Potassium Salt E->H F->H G Solvent (e.g., Ethanol/Water) G->H J 3,4,5-Tris(octyloxy)benzoic Acid H->J I Acid (e.g., HCl) I->J

Figure 1: Two-step synthesis of 3,4,5-tris(octyloxy)benzoic acid.

II. Troubleshooting and FAQs

Part A: Williamson Ether Synthesis
Question 1: My Williamson ether synthesis reaction is slow or incomplete, even with extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

Several factors can contribute to a sluggish Williamson ether synthesis, a reaction that proceeds via an SN2 mechanism.[1][2]

  • Insufficient Base Strength or Solubility: The base is crucial for deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. Potassium carbonate (K₂CO₃) is a common choice, but its limited solubility in some organic solvents can be a rate-limiting factor.

    • Troubleshooting:

      • Increase Stirring Rate: Vigorous agitation is essential to maximize the surface area of the solid base.

      • Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, can significantly accelerate the reaction.[3][4] The catalyst facilitates the transfer of the phenoxide anion from the solid phase or an aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[4] This is a common strategy in industrial syntheses.[5]

      • Alternative Bases: Stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be used, but require careful handling due to their reactivity and the need for anhydrous conditions with NaH.[2][5]

  • Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) and apolar solvents can slow down the reaction by solvating the nucleophile, thus reducing its reactivity.[5]

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they effectively dissolve the reactants but do not significantly solvate the anionic nucleophile.[5]

  • Leaving Group Reactivity: While 1-bromooctane is a good substrate, the corresponding iodide would be more reactive.

    • Troubleshooting:

      • Finkelstein Reaction: A catalytic amount of a soluble iodide salt (e.g., potassium iodide) can be added to the reaction mixture. This in-situ generates the more reactive 1-iodooctane from 1-bromooctane, accelerating the reaction.[5]

Question 2: I am observing significant amounts of side products in my Williamson ether synthesis. What are they and how can I minimize their formation?

Answer:

The primary competing reaction in this synthesis is the elimination of the alkylating agent.[5] Additionally, incomplete etherification can lead to a mixture of products.

  • E2 Elimination: The alkoxide/phenoxide base can act as a base to promote the elimination of HBr from 1-bromooctane, forming 1-octene. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides at higher temperatures.[6]

    • Troubleshooting:

      • Temperature Control: While higher temperatures increase the reaction rate, they can also favor elimination. A typical temperature range for this reaction is 50-100°C.[5] Careful temperature control is crucial.

      • Choice of Base: Using a less sterically hindered base can sometimes reduce the likelihood of elimination.

  • Incomplete Etherification: This leads to a mixture of mono-, di-, and tri-etherified products.

    • Troubleshooting:

      • Stoichiometry: Ensure a sufficient excess of the alkylating agent (1-bromooctane) and base is used to drive the reaction to completion. A molar ratio of at least 3.3 equivalents of 1-bromooctane and base per equivalent of the gallic ester is recommended.

      • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and intermediates.

Part B: Saponification (Hydrolysis)
Question 3: The hydrolysis of my ethyl 3,4,5-tris(octyloxy)benzoate is not going to completion. What can I do?

Answer:

Incomplete hydrolysis is a common issue, often related to the insolubility of the ester in the reaction medium.

  • Poor Solubility: Ethyl 3,4,5-tris(octyloxy)benzoate is a very non-polar molecule, making it poorly soluble in aqueous base solutions.

    • Troubleshooting:

      • Co-solvent System: Employ a mixture of a water-miscible organic solvent and water. Ethanol or methanol are common choices. This creates a more homogeneous reaction mixture.[7][8]

      • Refluxing: Heating the reaction mixture to reflux provides the necessary energy to overcome the activation energy of the reaction and increases the solubility of the ester.[8][9]

      • Phase-Transfer Catalysis: While less common for hydrolysis, a PTC could potentially be employed to facilitate the interaction between the hydroxide ion and the ester.

Question 4: During the acidic workup of the saponification, I am getting an oily product instead of a precipitate. How can I isolate my product as a solid?

Answer:

The formation of an oil during acidification indicates that the melting point of the product is below the temperature of the workup, or that impurities are depressing the melting point.

  • Troubleshooting:

    • Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before and during acidification.[8]

    • Slow Acidification: Add the acid slowly with vigorous stirring to allow for controlled precipitation and prevent localized heat generation.[9]

    • Solvent Effects: The presence of a high concentration of the organic co-solvent (e.g., ethanol) can sometimes lead to oiling out. If possible, remove some of the organic solvent under reduced pressure before acidification.

    • "Salting Out": If the product remains oily, adding a saturated solution of sodium chloride (brine) can sometimes help to force the organic product out of the aqueous phase as a solid.

Part C: Purification
Question 5: What is the best method to purify the final 3,4,5-tris(octyloxy)benzoic acid product on a large scale?

Answer:

Recrystallization is the most effective and scalable method for purifying solid organic compounds like 3,4,5-tris(octyloxy)benzoic acid.[10][11][12][13]

  • Solvent Selection: The key is to find a solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.

    • Troubleshooting Solvent Choice:

      • For non-polar compounds like this, common recrystallization solvents include ethanol, isopropanol, or mixtures like ethanol/water or toluene.[12]

      • Small-scale solubility tests are essential to determine the optimal solvent system.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen solvent at its boiling point.

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon and hot filtering the solution.[11]

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

    • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[12]

    • Dry the crystals under vacuum.

Purification_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional, with Charcoal) B->C D Slow Cooling (Crystallization) C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure 3,4,5-tris(octyloxy)benzoic Acid H->I

Figure 2: General workflow for the purification by recrystallization.

III. Key Process Parameters and Data

ParameterWilliamson Ether SynthesisSaponificationRecrystallization
Starting Material Ethyl GallateEthyl 3,4,5-tris(octyloxy)benzoateCrude 3,4,5-tris(octyloxy)benzoic Acid
Key Reagents 1-Bromooctane, K₂CO₃NaOH or KOHAppropriate Solvent(s)
Solvent DMF, AcetonitrileEthanol/WaterEthanol, Isopropanol, Toluene
Temperature 50-100 °CRefluxBoiling point of solvent to 0 °C
Typical Yield >90%>95%80-95%
Purity Achieved (Intermediate)(Crude Product)>99%

IV. References

  • Williamson ether synthesis - LS College. (2020, July 15).

  • Static phase transfer catalysis for Williamson reactions - RSC Publishing.

  • An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975, December 23).

  • Williamson ether synthesis - Wikipedia.

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).

  • Recrystallization of Benzoic Acid.

  • Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. (2019, September 15).

  • CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents.

  • Williamson ether synthesis | TCI AMERICA - Tokyo Chemical Industry.

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate.

  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).

  • Application Notes & Protocols: Williamson Ether Synthesis for the Preparation of Alkoxybenzenes - Benchchem.

  • The Hydrolysis of Ethyl Benzoate - YouTube. (2021, January 22).

  • Recrystallization of Benzoic Acid - Alfa Chemistry.

  • GALLIC ACID AND ITS SYNTHESIS OF PROPYL ETHER - Neliti. (2023, June 6).

  • Phase transfer catalysis in organic synthesis | The University of Adelaide.

  • Enzymatic gallic acid esterification - PubMed.

  • Solution-phase total synthesis of the hydrophilic natural product argifin using 3,4,5-tris(octadecyloxy)benzyl tag | Request PDF - ResearchGate.

  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure.

  • An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid - Benchchem.

  • Hydrolysis of ethyl benzoate – Teacher's guide - SSERC.

  • Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39 - ResearchGate.

  • US2623897A - Process for the preparation of gallic acid esters of alcohols having at least 7 carbon atoms - Google Patents.

  • Synthesis and Biological Evaluation of Novel Gallic Acid Analogues as Potential Antimicrobial and Antioxidant Agents - Semantic Scholar. (2019, January 22).

  • Application Notes and Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid - Benchchem.

  • Purification of Benzoic Acid by Crystallization - MeitY OLabs - YouTube. (2015, February 3).

  • Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC.

  • CN116332758A - A kind of method that gallic acid and diol carry out esterification reaction and synthesize gallic acid ester - Google Patents.

  • US4965406A - Process for the manufacture of benzoic acid and salts thereof - Google Patents.

  • Synthesis of 3,4,5-trihydroxy-2-[(hydroxyimino) methyl] benzoic acid as a novel rust converter - ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Liquid Crystal Properties of Gallic Acid Esters

For researchers and professionals in materials science and drug development, the rational design of molecules with specific self-assembling properties is a cornerstone of innovation. Gallic acid, a naturally occurring ph...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in materials science and drug development, the rational design of molecules with specific self-assembling properties is a cornerstone of innovation. Gallic acid, a naturally occurring phenolic compound, presents a versatile and readily available scaffold for the synthesis of thermotropic liquid crystals.[1] Its triphenolic nature and propensity for hydrogen bonding offer a rich platform for creating molecules that exhibit a range of mesophases, from calamitic (rod-like) to discotic (disc-like).

This guide provides an in-depth comparison of the liquid crystal properties of different gallic acid derivatives. We will explore the causal relationships between molecular structure—specifically the nature and length of attached alkyl chains—and the resulting mesomorphic behavior. This analysis is supported by experimental data and detailed methodologies to provide a practical resource for the design and characterization of novel gallic acid-based liquid crystals.

The Influence of Molecular Architecture on Mesophase Formation

The liquid crystalline behavior of gallic acid derivatives is a delicate interplay of intermolecular forces. The rigid, aromatic core of the gallic acid moiety promotes anisotropic packing, a prerequisite for liquid crystal formation. The flexible peripheral groups, typically alkyl or alkoxy chains, introduce fluidity and play a crucial role in dictating the type and stability of the observed mesophases.

Two primary architectures of liquid crystals can be derived from gallic acid:

  • Calamitic Liquid Crystals: By esterifying the single carboxylic acid group of gallic acid with a long alkyl chain alcohol, or by attaching other rod-like mesogenic units, calamitic liquid crystals can be formed. These molecules have an elongated, rod-like shape and tend to exhibit nematic and smectic phases.[2]

  • Discotic Liquid Crystals: When the three phenolic hydroxyl groups of gallic acid are esterified or etherified with long alkyl chains, the resulting molecules can adopt a disc-like shape. These discotic mesogens can then stack on top of one another to form columnar phases, which are of significant interest for their potential as one-dimensional organic conductors.

A key determinant of the mesomorphic properties within a homologous series of gallic acid esters is the length of the alkyl chains. Generally, increasing the alkyl chain length enhances the stability of more ordered mesophases. This is due to increased van der Waals interactions between the chains, which favors a more organized packing arrangement.

Synthesis of Gallic Acid Esters: A Step-by-Step Protocol

The most common and straightforward method for synthesizing gallic acid esters is through Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-established procedure.

Experimental Protocol: Fischer Esterification of Gallic Acid

Materials:

  • Gallic acid

  • The desired n-alkanol (e.g., n-octanol, n-decanol, n-dodecanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve gallic acid in an excess of the desired n-alkanol. The alcohol often serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a large excess of the alcohol was used, it can be removed under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash with water to remove any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

This general procedure can be adapted for the synthesis of a wide range of gallic acid esters by varying the alcohol used.

Characterization of Liquid Crystal Properties

The identification and characterization of the mesophases of gallic acid esters rely on a combination of thermal analysis and microscopy techniques.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions. A small sample is heated and cooled at a controlled rate, and the heat flow is measured. Phase transitions appear as endothermic or exothermic peaks in the DSC thermogram.

Polarized Optical Microscopy (POM)

POM is used to visualize the anisotropic textures of the different liquid crystal phases. The unique birefringence of liquid crystals results in characteristic optical patterns when viewed between crossed polarizers. These textures are often diagnostic for specific mesophase types (e.g., schlieren textures for nematic phases, focal conic textures for smectic and columnar phases).

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement within a mesophase. Small-angle X-ray scattering (SAXS) is used to determine the layer spacing in smectic phases or the lattice parameter in columnar phases. Wide-angle X-ray scattering (WAXS) gives information about the short-range molecular packing.

Comparative Analysis of a Homologous Series

The following table summarizes the phase transition temperatures for a homologous series of 3,4,5-tris(n-alkoxy)benzoic acids, demonstrating the profound effect of alkyl chain length on their mesomorphic behavior.

Number of Carbon Atoms in Alkyl Chain (n)Phase Transitions (°C) on HeatingMesophase Type
4Cr 98 I-
5Cr 81 Colh 86 IColumnar Hexagonal (Colh)
6Cr 75 Colh 101 IColumnar Hexagonal (Colh)
7Cr 70 Colh 110 IColumnar Hexagonal (Colh)
8Cr 68 Colh 115 IColumnar Hexagonal (Colh)
10Cr 72 Colh 117 IColumnar Hexagonal (Colh)
12Cr 79 Colh 116 IColumnar Hexagonal (Colh)

Cr = Crystalline, Colh = Columnar Hexagonal, I = Isotropic Liquid. Data synthesized from published literature.

From this data, several key trends emerge:

  • Induction of Mesomorphism: The shortest chain derivative (n=4) is non-mesomorphic, melting directly from the crystalline to the isotropic liquid state. The introduction of longer alkyl chains (n≥5) induces the formation of a liquid crystal phase.

  • Stabilization of the Columnar Phase: As the alkyl chain length increases from n=5 to n=10, the clearing temperature (the temperature at which the liquid crystal transitions to the isotropic liquid) generally increases. This indicates that the longer alkyl chains lead to stronger intermolecular interactions, which stabilize the columnar arrangement.

  • The "Melting Point Depression" Effect: The melting point initially decreases as the alkyl chain length increases from n=4 to n=8. This is a common phenomenon in homologous series and is attributed to the disruption of the crystal lattice by the increasingly flexible alkyl chains.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Gallic Acid Core cluster_1 Calamitic Mesogen cluster_2 Discotic Mesogen GallicAcid Gallic Acid Calamitic Esterification at -COOH (Long Alkyl Chain) GallicAcid->Calamitic Forms Nematic/ Smectic Phases Discotic Esterification/Etherification at -OH (Long Alkyl Chains) GallicAcid->Discotic Forms Columnar Phases

Caption: Molecular design strategies for calamitic and discotic liquid crystals from a gallic acid core.

G Start Start: Gallic Acid & Alcohol Reaction Fischer Esterification (Acid Catalyst, Reflux) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopy (NMR, IR) Thermal Analysis (DSC) Microscopy (POM) Diffraction (XRD) Purification->Characterization End Pure Gallic Acid Ester with Characterized Liquid Crystal Properties Characterization->End

Caption: Experimental workflow for the synthesis and characterization of gallic acid ester liquid crystals.

Conclusion

Gallic acid and its esters are a highly versatile class of compounds for the development of novel liquid crystalline materials. The ease of synthesis and the ability to tune the mesomorphic properties by modifying the peripheral alkyl chains make them attractive targets for both fundamental research and practical applications. The comparative data on the 3,4,5-tris(n-alkoxy)benzoic acid series clearly demonstrates that a systematic increase in alkyl chain length can induce and stabilize columnar mesophases. This understanding of structure-property relationships is crucial for the rational design of new gallic acid-based liquid crystals with tailored properties for applications ranging from organic electronics to advanced drug delivery systems.

References

  • Cristiano, R., Ely, F., & Gallardo, H. (2005). Light‐emitting bent‐shape liquid crystals. Liquid Crystals, 32(1), 15-25.
  • Frizon, T. E., Dal-Bó, A. G., Lopez, G., da Silva Paula, M. M., & da Silva, L. (2014). Synthesis of luminescent liquid crystals derived from gallic acid containing heterocyclic 1,3,4-oxadiazole. Liquid Crystals, 41(8), 1144-1151.
  • Kumar, S. (2011).
  • Sergan, T. A., & Kelly, S. M. (2005). Synthesis and mesomorphic behaviour of novel light-emitting liquid crystals. Liquid Crystals, 32(10), 1251-1264.
  • Tschierske, C. (2013). Biaxial nematic liquid crystals: fact or fiction?.
  • Goodby, J. W., Saez, I. M., Cowling, S. J., ... & Date, R. W. (2008). Transmission and amplification of information and properties in nanostructured liquid crystals.
  • Laschat, S., Baro, A., Steinke, N., ... & Giesselmann, F. (2007). Discotic liquid crystals: from tailor-made synthesis to plastic electronics.

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Cross-Referencing Guide for 3,4,5-Tris(octyloxy)benzoic Acid

Executive Summary As a Senior Application Scientist, ensuring the structural fidelity of mesogenic precursors is paramount to downstream success in materials science and drug delivery. 3,4,5-Tris(octyloxy)benzoic acid (T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, ensuring the structural fidelity of mesogenic precursors is paramount to downstream success in materials science and drug delivery. 3,4,5-Tris(octyloxy)benzoic acid (TOBA) is a critical building block heavily utilized in the synthesis of anisotropic liquid crystalline electrolytes [[1]](1], supramolecular polymers [[2]](2], and functionalized silica nanoparticles for targeted immunity 3[3].

Because TOBA features a highly hydrophobic tri-octyl periphery coupled with a polar carboxylic acid core, it presents unique ionization challenges. This guide provides a comprehensive cross-referencing framework to evaluate TOBA and its derivatives across leading HRMS platforms, ensuring robust, self-validating analytical workflows.

Physicochemical Profiling & Ionization Dynamics

The causality behind selecting a specific ionization mode lies entirely in TOBA's amphiphilic-like nature. TOBA (Formula: C₃₁H₅₄O₅) has an exact monoisotopic mass of 506.3971 Da .

  • Underivatized State: The carboxylic acid moiety readily yields the deprotonated pseudomolecular ion [M-H]- at m/z 505.3898 in negative Electrospray Ionization (ESI-). This is the gold standard for verifying precursor purity.

  • Derivatized State: When TOBA is subjected to EDC/DMAP coupling to form complex mesogens (e.g., glycerol 1,2-carbonate derivatives or Mincle agonists), the loss of the ionizable proton necessitates positive mode (ESI+) analysis. Here, validation relies on tracking [M+Na]+ or [M+NH4]+ adducts 3[3].

Table 1: Exact Mass Reference Guide for TOBA
Compound StateFormulaExact Mass (Da)Primary Ionization ModeTarget Adduct (m/z)
Underivatized TOBA C₃₁H₅₄O₅506.3971ESI (-)[M-H]- : 505.3898
TOBA-Sodium Adduct C₃₁H₅₄O₅Na529.3863ESI (+)[M+Na]+ : 529.3863
TOBA-Ammonium Adduct C₃₁H₅₈NO₅524.4315ESI (+)[M+NH4]+ : 524.4315

HRMS Platform Comparison

Different stages of supramolecular assembly require different mass analyzers. The table below objectively compares the performance of three major HRMS platforms when analyzing TOBA and its subsequent polymeric derivatives.

Table 2: Platform Performance Comparison
PlatformResolving Power (FWHM)Mass AccuracyOptimal Application for TOBA WorkflowsLimitations
Orbitrap (ESI) Up to 500,000< 1 ppmExact mass confirmation and isotopic profiling of the underivatized TOBA precursor.Susceptible to ion suppression in highly complex, unpurified polymer mixtures.
Q-TOF (ESI) 40,000 - 80,0001 - 2 ppmRoutine monitoring of EDC/DMAP coupling reactions and intermediate validation.Lower resolution than Orbitrap for resolving isobaric interferences in complex matrices.
MALDI-TOF 10,000 - 20,0005 - 10 ppmAnalysis of high-MW TOBA-dendrimers and intact supramolecular assemblies.Matrix interference in the low mass region (< 600 m/z) obscures the free TOBA monomer.

Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system. Every step is grounded in physicochemical causality to prevent artifact generation.

Step 1: Solvent System Engineering (Causality-Driven)

  • Action: Prepare a 1 mg/mL stock solution of TOBA in Dichloromethane (DCM). Dilute to a final working concentration of 1 µg/mL in Methanol/DCM (90:10, v/v) spiked with 0.1% Ammonium Hydroxide (for ESI-).

  • Causality: The highly lipophilic tri-octyl periphery of TOBA resists solvation in standard polar ESI solvents (e.g., pure acetonitrile or water), leading to severe signal attenuation. DCM is required to fully solvate the hydrophobic tails. However, pure DCM lacks the dielectric properties and volatility required for stable Taylor cone formation. Blending with 90% Methanol provides the necessary protic environment and surface tension for efficient droplet desolvation and charge transfer.

Step 2: Instrument Tuning & Thermal Management

  • Action: On an Orbitrap platform, set the capillary temperature to 250°C (deviating from the standard 320°C for small molecules) and the spray voltage to 2.5 kV.

  • Causality: The ether linkages connecting the octyl chains to the benzoic acid core are susceptible to thermal degradation. Excessive capillary temperatures induce in-source fragmentation via the neutral loss of octene (-112 Da). Lowering the thermal energy preserves the intact [M-H]- pseudomolecular ion, ensuring the base peak represents the intact precursor.

Step 3: Data Acquisition & Isotopic Cross-Referencing

  • Action: Acquire full-scan MS data (m/z 150–1000) at a resolving power of 120,000 (at m/z 200). Validate the monoisotopic peak at m/z 505.3898 by overlaying the theoretical isotopic distribution.

  • Causality: High-resolution mass matching alone (e.g., <2 ppm error) is insufficient for publication-grade structural validation of complex mesogens. Because TOBA contains 31 carbon atoms, its ¹³C isotopic contribution (A+1 peak) is highly diagnostic (~34% relative abundance). Verifying the exact A+1 and A+2 isotopic ratios confirms the C₃₁H₅₄O₅ elemental composition and systematically rules out isobaric background contaminants.

Mechanistic Workflow Diagram

The following diagram maps the logical relationship between TOBA's chemical state, the chosen derivatization pathway, and the required HRMS validation strategy.

TOBA_HRMS_Workflow TOBA 3,4,5-Tris(octyloxy)benzoic acid (C31H54O5 | Exact Mass: 506.3971) Deriv Supramolecular Derivatization (e.g., EDC/DMAP Coupling) TOBA->Deriv Synthesis ESINeg ESI(-) Orbitrap HRMS Target:[M-H]- (m/z 505.3898) High Mass Accuracy (<2 ppm) TOBA->ESINeg Direct Analysis (Underivatized) ESIPos ESI(+) TOF HRMS Target: [M+Na]+ / [M+NH4]+ Adduct Profiling Deriv->ESIPos Low/Mid MW Derivatives MALDI MALDI-TOF MS Target: [M+Ag]+ / [M+Na]+ High MW Dendrimers Deriv->MALDI High MW Polymers Validation Data Cross-Referencing Isotopic Pattern Matching & Mass Defect Analysis ESINeg->Validation ESIPos->Validation MALDI->Validation

Figure 1: HRMS cross-referencing workflow for TOBA and its supramolecular derivatives.

References

  • Title: Nematic-to-columnar mesophase transition by in situ supramolecular polymerization Source: researchgate.net URL: 2

  • Title: Promotion of Th17 Polarized Immunity via Co-Delivery of Mincle Agonist and Tuberculosis Antigen Using Silica Nanoparticles Source: inimmune.com URL: 3

  • Title: Lithium salt of a pro-mesogenic [closo-CB11H12]- derivative: Anisotropic Li+ ion transport in liquid crystalline electrolytes Source: researchgate.net URL: 1

Sources

Validation

Optimizing Efficacy in Gallic Acid Derivatives: A Comparative Guide on Alkyl Chain Length and the "Cut-Off" Effect

Executive Summary Gallic acid (GA) is a potent natural phenolic antioxidant, but its high hydrophilicity severely limits its application in lipid-rich systems and its ability to penetrate biological membranes. To overcom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gallic acid (GA) is a potent natural phenolic antioxidant, but its high hydrophilicity severely limits its application in lipid-rich systems and its ability to penetrate biological membranes. To overcome this, researchers synthesize alkyl gallate esters by conjugating aliphatic chains of varying lengths (C1 to C18) to the carboxyl group.

For drug development professionals and formulation scientists, selecting the correct alkyl chain length is not a matter of simply maximizing lipophilicity. Instead, it requires navigating the "cut-off" effect —a non-linear phenomenon where biological and chemical efficacies peak at an optimal chain length (typically C8, Octyl Gallate) before sharply declining. This guide objectively compares the performance of short-chain, medium-chain, and long-chain gallic acid derivatives, providing mechanistic insights and validated experimental protocols to guide your formulation strategies.

Mechanistic Grounding: The Polar Paradox and the "Cut-Off" Effect

The behavior of alkyl gallates in multiphase systems (like oil-in-water emulsions or bacterial suspensions) is governed by the Polar Paradox and the Pseudophase Model [1].

  • Short-Chain Gallates (e.g., Propyl Gallate - C3): Highly soluble in water but lack the lipophilicity required to partition effectively into lipid bilayers or the oil-water interface.

  • Medium-Chain Gallates (e.g., Octyl Gallate - C8): Exhibit optimal amphiphilicity. They achieve maximal thermodynamic accumulation at the interfacial region, which is the primary site of lipid oxidation and the gateway for bacterial membrane disruption[2].

  • Long-Chain Gallates (e.g., Dodecyl Gallate - C12, Stearyl Gallate - C18): Suffer from the cut-off effect . While their partition coefficient (LogP) is theoretically higher, excessive hydrophobicity causes these molecules to self-associate into micelles in the aqueous phase. This steric hindrance and self-aggregation drastically reduce the effective monomeric concentration available to interact with free radicals or microbial membranes[3].

CutOffEffect A Increasing Alkyl Chain Length (C1 to C18) B Increased Lipophilicity (Higher LogP) A->B C Optimal Amphiphilicity (C8 - Octyl Gallate) B->C D Excessive Hydrophobicity (>C10 - Dodecyl/Cetyl) B->D E Maximal Interfacial Accumulation & Membrane Insertion C->E F Self-Association / Micellization (Steric Hindrance) D->F G Peak Antioxidant & Antimicrobial Activity E->G H Reduced Bioavailability (The Cut-Off Effect) F->H

Logical flow of the Cut-Off Effect in alkyl gallates.

Comparative Performance Analysis

To objectively evaluate how chain length dictates performance, we compare three industry-standard derivatives: Propyl Gallate (C3) , Octyl Gallate (C8) , and Dodecyl Gallate (C12) .

Property / MetricPropyl Gallate (C3)Octyl Gallate (C8)Dodecyl Gallate (C12)
Alkyl Chain Length 3 Carbons8 Carbons12 Carbons
Relative Lipophilicity (LogP) Low (~1.8)Optimal (~4.5)High (~6.5)
Antioxidant Efficacy (Emulsions) Moderate (Partitions to aqueous phase)Highest (Accumulates at interface)Low (Trapped in lipid core/micelles)
Antimicrobial Activity (MIC) Weak (>1000 µg/mL)Potent (Typically 16-64 µg/mL)Moderate to Weak (Self-associates)
Biofilm Inhibition MinimalStrong (Suppresses QS signaling)Moderate
Self-Association Tendency NoneLowHigh (Forms micelles in solution)
Primary Application Bulk oil preservationEmulsions, Antimicrobial/Antibiofilm agentsHighly lipophilic matrices

Data synthesized from comparative evaluations of gallic acid esters in interfacial and microbial models[1][4].

Antimicrobial & Antibiofilm Mechanisms

Octyl gallate (C8) consistently outperforms other derivatives in antimicrobial assays. Its mechanism is a multi-target cascade: the optimal chain length allows the molecule to seamlessly insert into the bacterial phospholipid bilayer. This insertion physically disrupts membrane integrity, leading to the leakage of intracellular contents. Concurrently, it disrupts the respiratory chain, inducing a lethal spike in intracellular Reactive Oxygen Species (ROS)[2]. Furthermore, at sub-MIC concentrations, C8 effectively suppresses Quorum Sensing (QS) signaling, preventing the formation of extracellular polymeric matrices required for biofilms[4].

AntimicrobialMechanism A Octyl Gallate (C8) Application B Bacterial Membrane Insertion A->B E Quorum Sensing Inhibition A->E C Lipid Bilayer Disruption B->C D Intracellular ROS Generation C->D F Biofilm Eradication & Cell Death D->F E->F

Mechanistic pathway of Octyl Gallate's antimicrobial and antibiofilm activity.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They isolate the variable of chain length while controlling for confounding factors like endogenous antioxidants or baseline membrane permeability.

Protocol A: Validating the Interfacial "Cut-Off" Effect (Lipid Oxidation Assay)

Purpose: To demonstrate that C8 gallate outperforms C3 and C12 in an oil-in-water emulsion due to interfacial accumulation.

  • Preparation of Stripped Oil: Pass commercial corn oil through a chromatographic column packed with activated alumina. Causality: This removes endogenous tocopherols and polar lipids that would mask the specific antioxidant contribution of the added gallates.

  • Emulsion Formulation: Prepare a 10% (v/v) stripped corn oil-in-water emulsion using 1% Tween 20 as the emulsifier. Homogenize at 20,000 rpm for 3 minutes.

  • Antioxidant Doping: Divide the emulsion into four aliquots. Dose them with equimolar concentrations (e.g., 50 µM) of Propyl Gallate, Octyl Gallate, Dodecyl Gallate, and a vehicle control (ethanol).

  • Accelerated Oxidation: Incubate the emulsions in the dark at 40°C.

  • Hydroperoxide Quantification: At 24-hour intervals, extract lipids using a 2:1 chloroform/methanol mixture. React the extract with Ferrous oxidation-xylenol orange (FOX assay) and measure absorbance at 560 nm.

  • Validation Check: Octyl gallate should exhibit the longest induction period (lowest hydroperoxide formation), confirming the cut-off effect at C8[1].

Protocol B: Bacterial Membrane Permeabilization Assay

Purpose: To verify that the superior antimicrobial activity of Octyl Gallate is driven by direct membrane disruption, contrasting with the self-aggregation of longer chains.

  • Bacterial Preparation: Culture Escherichia coli (ATCC 25922) to the mid-logarithmic growth phase (OD600 ≈ 0.5). Wash and resuspend in 10 mM HEPES buffer (pH 7.4) to an OD600 of 0.1.

  • Dye Loading: Add Propidium Iodide (PI) to a final concentration of 10 µM. Causality: PI is a membrane-impermeable fluorophore. It only fluoresces upon binding to nucleic acids; therefore, fluorescence acts as a direct, self-validating indicator of compromised membrane integrity.

  • Treatment: Transfer 190 µL of the bacterial suspension to a black 96-well microtiter plate. Add 10 µL of Propyl, Octyl, or Dodecyl gallate (final concentration: 1x MIC of Octyl Gallate).

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 535 nm, Emission: 617 nm) continuously for 60 minutes at 37°C.

  • Data Interpretation: A rapid spike in fluorescence in the Octyl Gallate wells indicates immediate pore formation/membrane disruption. Slower or negligible increases in C3 and C12 wells confirm their inability to efficiently penetrate the bilayer[2].

References

1.1 - Journal of Agricultural and Food Chemistry (ACS Publications) 2. 3 - PMC / NIH 3.2 - White Rose Research Online 4.4 - MDPI

Sources

Comparative

Comparative Cytotoxicity Profiling of Lipophilic Gallic Acid Derivatives: A Guide for Drug Development

Executive Summary & Mechanistic Rationale Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound renowned for its antioxidant properties. However, its therapeutic utility in oncology is sev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound renowned for its antioxidant properties. However, its therapeutic utility in oncology is severely limited by its high hydrophilicity, which prevents efficient cellular uptake. To overcome this "polar paradox," structural modification via esterification of the carboxyl group yields alkyl gallates (lipophilic gallic acid derivatives).

As we extend the carbon chain length of these esters, the compounds transition from benign antioxidants to potent, selectively cytotoxic pro-apoptotic agents. The primary mechanism of action for these lipophilic derivatives is the targeted disruption of mitochondrial respiration. By permeating the lipid-rich inner mitochondrial membrane, alkyl gallates block electron flow at the NADH-CoQ segment, leading to ATP depletion, reactive oxygen species (ROS) generation, and ultimately, apoptosis[1],[2].

Pathway A Alkyl Gallate Exposure B Lipid Bilayer Permeation A->B C Mitochondrial Accumulation B->C D NADH-CoQ Inhibition C->D E ATP Depletion & ROS D->E F Apoptotic Cell Death E->F

Fig 1. Mechanistic pathway of alkyl gallate-induced apoptosis via mitochondrial dysfunction.

Comparative Cytotoxicity: The "Cut-Off" Effect

When comparing the efficacy of various alkyl gallates, empirical data reveals a non-linear Structure-Activity Relationship (SAR). Cytotoxicity increases with chain length up to 7–8 carbons (heptyl and octyl gallate) due to enhanced membrane affinity. However, extending the chain beyond 10 carbons (e.g., lauryl gallate) often results in a sudden drop in efficacy—a phenomenon known as the lipophilic cut-off effect . This occurs because excessively long chains create steric hindrance, reducing the molecule's ability to diffuse through the cytosol to reach mitochondrial targets[3].

Quantitative Data Summary

The table below synthesizes the


 values (concentration required to inhibit 50% of cell growth) of unmodified gallic acid versus its lipophilic derivatives across two prominent human cancer cell lines: 3[3] and 4[4].
CompoundAlkyl Chain LengthMCF-7

(µg/mL)
HeLa

(µg/mL)
Mechanistic Observation
Gallic Acid C0> 100.00166.00Highly hydrophilic; poor membrane permeation.
Isoamyl Gallate C5 (Branched)58.11N/AModerate cytotoxicity; branching slightly lowers LogP.
Heptyl Gallate C7 (Linear)25.94 12.32 Optimal lipophilicity; highest observed cytotoxicity.
Octyl Gallate C8 (Linear)42.3451.98Strong cytotoxicity, but early signs of steric hindrance.

Data Interpretation: Heptyl gallate (C7) represents the thermodynamic "sweet spot" for cellular penetration and mitochondrial disruption, vastly outperforming the parent gallic acid compound[3],[4].

SAR A Alkyl Chain C1-C4 D Low Lipophilicity A->D B Alkyl Chain C5-C8 E Optimal Membrane Affinity B->E C Alkyl Chain >C10 F High Steric Hindrance C->F G Weak Cytotoxicity D->G H Maximal Cytotoxicity E->H I Reduced Diffusion F->I

Fig 2. Structure-Activity Relationship (SAR) demonstrating the lipophilic cut-off effect.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed to explain causality rather than just yielding a readout. When screening highly lipophilic compounds, aqueous precipitation can cause false negatives. The following workflows are engineered as self-validating systems to ensure data integrity.

Protocol A: High-Throughput MTS Cell Viability Assay

Causality: We utilize the MTS assay over the traditional MTT assay because MTS is reduced by cellular dehydrogenases directly into a soluble formazan product. This eliminates the need for a solubilization step, significantly reducing technical variance when working with lipophilic gallates that might otherwise interact with solubilizing detergents.

Step-by-Step Workflow:

  • Cell Seeding & Synchronization: Seed MCF-7 or HeLa cells at

    
     cells/well in 96-well plates and incubate for 24 hours. Validation: This ensures cells are in the logarithmic growth phase, providing a uniform metabolic baseline.
    
  • Compound Treatment: Treat cells with serial dilutions of alkyl gallates (1–100 µg/mL).

  • Internal Controls (Critical):

    • Negative Control: 0.1% DMSO vehicle. Validation: Proves that cell death is driven by the gallate derivative, not solvent toxicity.

    • Positive Control: Doxorubicin (10 µg/mL). Validation: Benchmarks assay sensitivity and confirms the cells are capable of undergoing chemically induced apoptosis[1].

  • MTS Incubation: Add 20 µL of MTS reagent per well and incubate for 1–4 hours at 37°C.

  • Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate

    
     via non-linear regression analysis.
    
Protocol B: Mitochondrial Oxygen Consumption Rate (OCR) Assay

Causality: Because 2[2], we must measure real-time respiration to prove this mechanistic claim.

Step-by-Step Workflow:

  • Preparation: Suspend target cells in a respiration buffer inside a Clark-type oxygen electrode chamber (or a Seahorse XF Analyzer).

  • Basal Respiration: Record the baseline oxygen consumption rate for 5 minutes.

  • Gallate Titration: Inject the target alkyl gallate (e.g., Heptyl Gallate at

    
     concentration). Observation: A rapid drop in OCR indicates immediate inhibition of the electron transport chain (ETC).
    
  • Uncoupler Validation: Inject CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), a potent mitochondrial uncoupler.

    • Validation: If respiration remains inhibited after CCCP addition, it definitively proves that the alkyl gallate is directly blocking the ETC (specifically the NADH-CoQ segment) rather than merely dissipating the proton gradient[2].

Conclusion

The esterification of gallic acid into medium-chain alkyl gallates (specifically C7 and C8) fundamentally shifts the molecule's pharmacological profile from a hydrophilic antioxidant to a potent, lipophilic anticancer agent. For drug development professionals, heptyl gallate currently represents the optimal balance of membrane permeability and target engagement, making it a prime candidate for further pre-clinical formulation, potentially in lipid nanoparticle (LNP) delivery systems to maximize bioavailability.

References

1.[1] Evaluation of cytotoxic, apoptotic, mutagenic, and chemopreventive activities of semi-synthetic esters of gallic acid. (Elsevier / unesp.br). 1 2.[3] In Vitro Cytotoxicity of Gallic Acid Derivatives (Alkyl gallates) Against Breast MCF-7 Cancer Cells. (Atlantis Press). 3 3.[2] Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes. (PubMed / nih.gov). 2 4.[4] In Vitro Study of Alkyl Gallates as a Growth Inhibitor of Cervical HeLa Cancer Cells. (AIP Publishing). 4

Sources

Validation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3,4,5-Tris(octyloxy)benzoic Acid with High-Performance Liquid Chromatography (HPLC)

In the realm of materials science and drug development, the precise characterization of molecular building blocks is paramount. 3,4,5-Tris(octyloxy)benzoic acid, a key component in the formation of liquid crystals and de...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of materials science and drug development, the precise characterization of molecular building blocks is paramount. 3,4,5-Tris(octyloxy)benzoic acid, a key component in the formation of liquid crystals and dendrimers, demands rigorous purity assessment. Its long octyloxy chains, which are crucial for its self-assembling properties, also present unique analytical challenges. This guide provides a comprehensive, field-tested framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to ensure the purity of this compound, comparing it with an orthogonal method, Quantitative Nuclear Magnetic Resonance (qNMR), to provide a self-validating analytical system.

Part 1: The Chromatographic Challenge & Proposed HPLC Method

The primary challenge in analyzing 3,4,5-tris(octyloxy)benzoic acid lies in its hydrophobic nature, driven by the three C8 alkyl chains. This necessitates a reversed-phase HPLC approach, where a nonpolar stationary phase is paired with a polar mobile phase. The goal is to achieve a sharp, symmetrical peak for the main compound, well-resolved from potential impurities such as the starting material (gallic acid) and incompletely alkylated intermediates.

Rationale for Method Development

Our strategy is built on established principles of chromatography for hydrophobic aromatic acids.

  • Stationary Phase: A C18 (octadecylsilyl) column is the gold standard for reversed-phase chromatography due to its strong hydrophobic retention capabilities. A column with a particle size of 3.5 µm to 5 µm and a length of 150-250 mm provides an excellent balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution is essential. We will start with a higher proportion of a polar solvent (water) to elute any highly polar impurities (like residual gallic acid) and gradually increase the proportion of an organic solvent (acetonitrile or methanol) to elute our highly retained target compound. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group on our analyte, leading to a more consistent retention time and improved peak shape.

  • Detection: The benzene ring with its oxygen substituents provides strong UV absorbance. A photodiode array (PDA) or UV-Vis detector set at a wavelength around 260-270 nm, which corresponds to the π-π* transitions in the aromatic ring, should provide excellent sensitivity.

Detailed Experimental Protocol: HPLC Purity Assay
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and PDA/UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA), HPLC grade.

    • Reference standard of 3,4,5-tris(octyloxy)benzoic acid (purity ≥ 99.5%).

    • Synthesized batch of 3,4,5-tris(octyloxy)benzoic acid for testing.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the reference standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (to ensure reproducibility).

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 30 70
      15.0 0 100
      20.0 0 100
      20.1 30 70

      | 25.0 | 30 | 70 |

Part 2: A Trustworthy Method: Validation According to ICH Q2(R1) Guidelines

Method validation is the cornerstone of trustworthy data. It provides documented evidence that the protocol is fit for its intended purpose. We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Caption: Comparison of HPLC and qNMR for purity determination.

qNMR Protocol Outline
  • Select Internal Standard: Choose a standard with a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity and soluble in the same deuterated solvent.

  • Sample Preparation: Accurately weigh the internal standard and the synthesized 3,4,5-tris(octyloxy)benzoic acid into the same vial. Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, which include a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

HPLC vs. qNMR: A Symbiotic Relationship
FeatureHPLCqNMR
Principle Chromatographic SeparationNuclear Magnetic Resonance
Quantitation Relative (vs. Reference Std)Absolute/Primary (vs. Internal Std)
Sensitivity High (ng-pg)Lower (µg-mg)
Impurity Detection Excellent for structurally similar impuritiesGood for impurities with unique ¹H signals
Structural Info NoneDefinitive
Throughput HighModerate

The power of this dual approach is clear: HPLC excels at detecting and quantifying trace-level impurities that are structurally very similar to the parent compound. qNMR provides an independent, highly accurate measure of the absolute purity of the main component, acting as a definitive check on the HPLC result. If the purity value determined by HPLC (e.g., 99.5% by area percent) is in close agreement with the qNMR result (e.g., 99.4% by weight), it provides a high degree of confidence in the analytical data.

Conclusion

Validating the purity of 3,4,5-tris(octyloxy)benzoic acid is not merely a quality control step; it is a prerequisite for reliable downstream applications. A well-validated HPLC method provides the sensitivity and resolving power to detect and quantify process-related impurities and degradants. By adhering to the systematic validation framework of ICH Q2(R1), the method's trustworthiness is firmly established. Furthermore, by corroborating the HPLC data with an orthogonal method like qNMR, we create a self-validating analytical system that provides the highest degree of confidence for researchers, scientists, and drug development professionals.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products, 68(1), 133–149. [Link]

Comparative

benchmarking the performance of 3,4,5-tris(octyloxy)benzoic acid-based materials

An in-depth technical analysis of 3,4,5-tris(octyloxy)benzoic acid (TOBA) reveals its dual utility as a highly specialized structural building block. Unlike linear aliphatic benzoic acids, the unique 3,4,5-trialkoxy subs...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 3,4,5-tris(octyloxy)benzoic acid (TOBA) reveals its dual utility as a highly specialized structural building block. Unlike linear aliphatic benzoic acids, the unique 3,4,5-trialkoxy substitution pattern of TOBA imparts a distinct wedge-like (dendritic) molecular geometry. This steric profile prevents conventional linear packing, instead driving the molecule to self-assemble into highly ordered, curved, or disk-like supramolecular architectures.

As a Senior Application Scientist, I have structured this guide to benchmark TOBA-based materials across the two primary domains where they outperform conventional alternatives: Optoelectronics (Supramolecular Liquid Crystals) [1] and Immunology (Nanoparticle-based Vaccine Adjuvants) [2]. By analyzing the causality behind these performance metrics, researchers can better leverage TOBA in advanced material design.

Domain 1: Optoelectronics & Supramolecular Liquid Crystals

In the development of organic semiconductors and charge-transport materials, achieving a highly ordered mesophase over a broad temperature range is critical. Conventional linear analogs, such as 4-octyloxybenzoic acid, typically form nematic or smectic phases. While useful for displays, these phases offer limited 1D charge carrier mobility.

By contrast, TOBA acts as a wedge-shaped precursor. When paired with a hydrogen-bond acceptor (e.g., a pyridine derivative), TOBA forms star-shaped supramolecular complexes[1]. The steric bulk of the three octyloxy chains forces these complexes to pack into disk-like hexamers. These disks then stack via


 interactions into Hexagonal Columnar Mesophases (

)
, creating isolated, one-dimensional channels ideal for rapid charge transport[3].
Performance Benchmarking: TOBA vs. Linear Analogs
Parameter3,4,5-Tris(octyloxy)benzoic Acid (TOBA)4-Octyloxybenzoic Acid (4-OBA)Mechanistic Causality
Molecular Geometry Wedge-shaped (Dendritic)Linear (Rod-like)Tri-substitution creates steric bulk, forcing curvature in self-assembly.
Primary Mesophase Hexagonal Columnar (

)
Nematic / Smectic (

)
Steric frustration prevents lateral packing, favoring disk-like stacking.
Isotropization Temp Lower (Broader LC window)Higher (Narrower LC window)The fluid aliphatic mantle of the 8-carbon chains stabilizes the rigid core at room temperature.
Charge Mobility High (1D pathway)Moderate (2D/3D pathway)

stacked columns provide an uninterrupted pathway for hole/electron transport.
Experimental Protocol: Synthesis of TOBA-Based Supramolecular LCs

This self-validating protocol ensures the formation of the


 phase through controlled thermal annealing.
  • Stoichiometric Mixing: Dissolve 3 molar equivalents of TOBA and 1 molar equivalent of a tri-topic pyridine-based hydrogen-bond acceptor in anhydrous dichloromethane (DCM).

  • Solvent Evaporation: Sonicate for 15 minutes at room temperature to ensure homogeneous mixing, then slowly evaporate the DCM under a gentle stream of nitrogen to prevent kinetically trapped amorphous states.

  • Thermal Annealing: Heat the resulting solid complex past its clearing point (typically >120°C) to an isotropic liquid using a polarized optical microscope (POM) equipped with a hot stage.

  • Phase Induction: Cool the sample at a controlled rate of 2°C/min. The emergence of a focal-conic or dendritic texture under crossed polarizers validates the formation of the hexagonal columnar mesophase.

LC_Assembly TOBA 3,4,5-Tris(octyloxy)benzoic acid (Wedge-shaped precursor) H_Bonding Intermolecular H-Bonding (Pyridine-Carboxylic Acid) TOBA->H_Bonding Self-Assembly Disk Supramolecular Disk Formation (Rigid Core + Fluid Mantle) H_Bonding->Disk Steric Packing Columnar Hexagonal Columnar Mesophase (1D Charge Transport Channel) Disk->Columnar π-π Stacking

Self-assembly of TOBA into 1D charge-transporting columnar mesophases.

Domain 2: Immunology & Nanoparticle Vaccine Adjuvants

Beyond optoelectronics, TOBA has emerged as a critical synthetic precursor in drug development, specifically in the synthesis of Macrophage-inducible C-type lectin (Mincle) agonists [4]. Mincle is a pattern-recognition receptor that, when activated, drives robust Th1 and Th17 cell-mediated immunity—a crucial requirement for vaccines against pathogens like Mycobacterium tuberculosis (Mtb)[5][6].

The industry standard Mincle agonist is Trehalose-6,6-dibehenate (TDB). However, TDB utilizes long C22 (behenic acid) chains, which cause severe aqueous aggregation and limit formulation efficiency. By substituting the C22 chains with TOBA-derived moieties, researchers synthesized UM-1098 [2]. The shorter, branched octyloxy chains of TOBA maintain the necessary hydrophobicity for Mincle receptor engagement while drastically improving solubility. This allows UM-1098 to be densely coated onto Aminopropyl Silica Nanoparticles (A-SNPs), facilitating multivalent receptor cross-linking and synergistic cytokine production[7].

Performance Benchmarking: UM-1098 (TOBA-derived) vs. TDB
ParameterUM-1098 (TOBA-derived Agonist)TDB (Standard Agonist)Mechanistic Causality
Lipid Anchor Branched C8 (Octyloxy)Linear C22 (Behenic)TOBA provides a compact, sterically hindered hydrophobic anchor.
Aqueous Formulation Highly compatible (A-SNPs)Poor (Forms large aggregates)Shorter chain length prevents micellar collapse in aqueous buffers.
Receptor Cross-linking High (Dense multivalent display)Low to ModerateHigh coating density on SNPs drives efficient Mincle clustering.
IL-1β / IL-6 Induction Synergistic / RobustModerateEfficient clustering triggers stronger Syk-dependent NF-κB activation.
Experimental Protocol: Formulation and In Vitro Assay of UM-1098 A-SNPs

This protocol validates the immunological efficacy of TOBA-derived adjuvants via cytokine quantification.

  • Nanoparticle Functionalization: Suspend 10 mg of 200 nm Aminopropyl Silica Nanoparticles (A-SNPs) in 1 mL of anhydrous ethanol.

  • Adjuvant Loading: Add 500 µg of UM-1098 (synthesized via the esterification of trehalose with TOBA)[2] to the A-SNP suspension. Sonicate for 30 minutes to allow electrostatic and hydrophobic adsorption.

  • Washing and Resuspension: Centrifuge the suspension at 10,000 x g for 10 minutes. Discard the supernatant to remove unbound UM-1098. Resuspend the pellet in 1 mL of Dulbecco's Phosphate Buffered Saline (DPBS).

  • In Vitro Stimulation: Plate human peripheral blood mononuclear cells (hPBMCs) at

    
     cells/mL in RPMI 1640 medium. Introduce the UM-1098/A-SNP formulation at a final agonist concentration of 5 µM.
    
  • Quantification: Incubate for 24 hours at 37°C, 5%

    
    . Harvest the supernatant and quantify IL-1β and IL-6 secretion using standard ELISA kits to confirm Th17-polarizing innate immune activation[6].
    

Mincle_Pathway UM1098 UM-1098 (TOBA-derived) on A-SNP Surface Mincle Mincle Receptor Clustering (Macrophage/DC) UM1098->Mincle Multivalent Binding Syk Syk Kinase Activation Mincle->Syk FcRγ-mediated NFkB NF-κB Nuclear Translocation Syk->NFkB CARD9/Bcl10/MALT1 Cytokines IL-1β, IL-6 Secretion (Th1/Th17 Polarization) NFkB->Cytokines Gene Transcription

Mincle receptor activation pathway by UM-1098 functionalized silica nanoparticles.

Conclusion

The structural benchmarking of 3,4,5-tris(octyloxy)benzoic acid demonstrates that its value lies in its geometry. Whether forcing the self-assembly of


-conjugated cores into 1D charge-transport columns for optoelectronics, or acting as a highly soluble, multivalent hydrophobic anchor for Mincle-targeting vaccines, TOBA consistently outperforms linear aliphatic alternatives. Researchers looking to bypass the thermodynamic limitations of linear alkyl chains should strongly consider TOBA as a foundational building block.

References

  • Star-shaped supramolecular liquid crystals formed by hydrogen bonding - JST (Japan Science and Technology Agency). Available at:[Link]

  • Promotion of Th17 Polarized Immunity via Co-Delivery of Mincle Agonist and Tuberculosis Antigen Using Silica Nanoparticles - Inimmune. Available at:[Link]

  • Cas 342886-38-8, Benzenemethanol, 3,4,5-tris(octyloxy)- - LookChem. Available at:[Link]

  • Vaccination with Mincle agonist UM-1098 and mycobacterial antigens induces protective Th1 and Th17 responses - PMC (National Institutes of Health). Available at:[Link]

  • Recent Advances in the Development of Mincle-Targeting Vaccine Adjuvants - MDPI. Available at:[Link]

  • Unravelling mechanisms regulating Mincle activation - PMC (National Institutes of Health). Available at:[Link]

  • COMBINATORIAL ADMINISTRATION OF SYNTHETIC TLR4 AGONIST INI-2002 AND NOVEL MINCLE AGONIST UM-1098... - ScholarWorks at University of Montana. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Benzoic acid, 3,4,5-tris(octyloxy)- proper disposal procedures

As a Senior Application Scientist, I frequently oversee the implementation of complex organic building blocks in laboratory settings. 3,4,5-Tris(octyloxy)benzoic acid (CAS: 157980-09-1) is a highly specialized, lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the implementation of complex organic building blocks in laboratory settings. 3,4,5-Tris(octyloxy)benzoic acid (CAS: 157980-09-1) is a highly specialized, lipophilic organic acid widely used in the synthesis of liquid crystals, supramolecular polymers, and lipid-based nanoparticle delivery systems[1][2].

While its unique structure—a benzoic acid core functionalized with three long-chain (C8) octyl ethers—imparts excellent self-assembly properties, it also creates specific logistical challenges for environmental safety and waste management. This guide provides the definitive, step-by-step operational protocols for handling, segregating, and disposing of this compound safely and compliantly.

Part 1: Hazard Causality & Physicochemical Profile

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound. The three octyl chains render this molecule highly lipophilic and hydrophobic.

The Causality of the Hazard: If disposed of improperly (e.g., rinsed down the drain), lipophilic organic acids do not remain in the aqueous phase. They rapidly partition into soils and sediments, where they resist degradation, persist in the environment, and can bioaccumulate in terrestrial and aquatic biota[3][4][5]. Furthermore, because this compound is frequently dissolved in halogenated solvents like dichloromethane (DCM) or chloroform during synthesis[2], the resulting liquid waste stream carries the combined regulatory burden of both the toxic solvent and the persistent solute.

Table 1: Chemical Profile & Disposal Implications

PropertyValue / ClassificationOperational Implication
CAS Number 157980-09-1Mandatory identifier for hazardous waste tracking manifests.
Molecular Formula C31H54O5High carbon content; requires high-temperature incineration for complete destruction.
Molecular Weight 506.76 g/mol Heavy, non-volatile solid; poses a fine dust inhalation risk during weighing and transfer.
Solubility Soluble in DCM, THF, Chloroform; Insoluble in waterEquipment cannot be decontaminated with aqueous solutions; organic solvent rinsing is mandatory.
EPA/RCRA Status Regulated Organic WasteMust not enter municipal solid waste or wastewater streams under any circumstances.

Part 2: Step-by-Step Disposal Workflows

Workflow A: Solid Waste Disposal (Unreacted Powder & Consumables)
  • Collection : Gather all unreacted solid 3,4,5-tris(octyloxy)benzoic acid, contaminated weigh boats, spatulas, and filter papers.

  • Containment : Place the materials in a rigid, leak-proof, high-density polyethylene (HDPE) container.

  • Labeling : Label the container clearly as "Hazardous Waste - Solid Organic Acid (Non-Halogenated)". You must include the full chemical name; abbreviations are not RCRA-compliant.

  • Disposal : Transfer the sealed container to the facility's central accumulation area for high-temperature incineration by a permitted Treatment, Storage, and Disposal Facility (TSDF).

Workflow B: Liquid Waste Segregation (The Halogenated Rule)

Because this compound is typically processed in solution, the carrier solvent dictates the disposal pathway. Expert Insight: Mixing non-halogenated solvent waste with halogenated waste needlessly converts the entire volume into highly regulated, expensive halogenated waste, doubling disposal costs[6].

  • Identify the Solvent :

    • Halogenated: Dichloromethane (DCM), Chloroform, Fluorinated solvents.

    • Non-Halogenated: Tetrahydrofuran (THF), Toluene, Ethanol, Ethyl Acetate.

  • Segregation : Pour the waste into the respective designated carboy (Halogenated vs. Non-Halogenated)[7].

  • Documentation : Update the waste log attached to the carboy. You must list "3,4,5-tris(octyloxy)benzoic acid" and its estimated concentration. TSDFs require this data for fuel blending and incineration calculations.

Workflow C: Container Decontamination (Triple-Rinse Protocol)

Due to its extreme lipophilicity, water and standard laboratory detergents will not clean containers that held this chemical.

  • First Rinse : Add a small volume (e.g., 10-50 mL depending on container size) of a compatible organic solvent (e.g., Acetone, THF, or DCM) to the empty container[8].

  • Agitate : Cap the container and swirl vigorously to dissolve residual lipophilic films adhering to the walls.

  • Drain : Pour the rinsate into the appropriate liquid waste carboy (matching the rinse solvent used)[7].

  • Repeat : Perform this rinse two more times (The EPA Triple-Rinse Standard).

  • Final Disposal : Once triple-rinsed, the glass or plastic container is considered "RCRA empty." Deface the original chemical label and dispose of the container in standard laboratory glass or solid waste[7][8].

Part 3: Waste Routing Decision Tree

G Start 3,4,5-Tris(octyloxy)benzoic acid Waste Generation Solid Solid Waste (Powder/Crystals/Consumables) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid SolidDisp Collect in compatible solid waste container. Label: Non-RCRA Organic Solid Solid->SolidDisp Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Liquid->Halogenated Contains Cl/F/Br NonHalogenated Non-Halogenated Solvents (e.g., THF, Toluene) Liquid->NonHalogenated Carbon/Hydrogen/Oxygen only HalDisp Collect in Halogenated Organic Waste Carboy. Label: Halogenated Flammable Halogenated->HalDisp NonHalDisp Collect in Non-Halogenated Organic Waste Carboy. Label: Non-Halogenated Flammable NonHalogenated->NonHalDisp Incineration High-Temperature Incineration (EPA/RCRA Compliant TSDF) SolidDisp->Incineration HalDisp->Incineration NonHalDisp->Incineration

Caption: Decision matrix for the segregation and disposal of 3,4,5-Tris(octyloxy)benzoic acid waste.

Part 4: Spill Response & Decontamination Plans

Scenario A: Solid Powder Spill

  • PPE : Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if fine dust is generated).

  • Containment : Do not sweep the powder dry, as this aerosolizes the lipophilic dust, creating an inhalation hazard and spreading contamination.

  • Neutralization/Collection : Gently cover the spill with damp paper towels. Crucial Step: Use a small amount of isopropanol or ethanol to wet the towels. Water will simply bead off the hydrophobic powder and fail to capture it.

  • Disposal : Wipe up the solid and place all contaminated towels into a solid hazardous waste container.

Scenario B: Solution Spill (e.g., dissolved in DCM)

  • Ventilation : Ensure adequate ventilation (fume hood or local exhaust) immediately, as solvents like DCM present a volatile inhalation hazard[2].

  • Absorption : Apply a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite or diatomaceous earth) to the liquid.

  • Collection : Collect the saturated absorbent using a non-sparking tool and place it in a sealed, compatible container.

  • Labeling : Label as "Hazardous Waste - Halogenated Solvent Contaminated with Organic Acid" and route for incineration.

References

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 3,4,5-Tris(octyloxy)benzoic acid

Executive Summary 3,4,5-Tris(octyloxy)benzoic acid (CAS: 157980-09-1) is a highly lipophilic, tri-alkylated benzoic acid derivative. It serves as a critical synthetic building block in the development of liquid crystals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4,5-Tris(octyloxy)benzoic acid (CAS: 157980-09-1) is a highly lipophilic, tri-alkylated benzoic acid derivative. It serves as a critical synthetic building block in the development of liquid crystals, supramolecular assemblies, and advanced immunological adjuvants—most notably in the synthesis of the Mincle agonist UM-1098[1]. While not acutely toxic, its unique physicochemical properties present specific operational challenges in the laboratory, particularly regarding static dispersion and solvent-mediated skin permeation. This guide provides a self-validating, step-by-step operational framework for researchers handling this compound to ensure maximum safety and experimental integrity.

Physicochemical Hazard Profile & Causality

Understanding the molecular structure of 3,4,5-tris(octyloxy)benzoic acid is essential for safe handling. The core benzoic acid moiety is shielded by three eight-carbon (octyl) chains.

  • Extreme Lipophilicity (High logP): The octyl chains render the molecule virtually insoluble in water but highly soluble in non-polar and halogenated organic solvents (e.g., dichloromethane, chloroform, tetrahydrofuran).

  • The "Carrier" Effect: When dissolved in solvents like dichloromethane (DCM)—a common solvent for esterifications used to synthesize UM-1098[2]—the solvent acts as a carrier. If splashed on standard nitrile gloves, the solvent rapidly permeates the barrier, dragging the lipophilic acid directly into the stratum corneum of the skin, causing severe, delayed contact dermatitis.

  • Waxy/Static Solid State: In its dry powder form, the compound exhibits waxy characteristics and is highly prone to static charge accumulation. This increases the risk of aerosolization and inhalation during transfer, aligning with its GHS hazard classification[3].

Quantitative Hazard Data
Property / HazardValue / GHS ClassificationOperational Implication
CAS Number 157980-09-1Ensure correct catalog verification before use.
Molecular Weight 506.76 g/mol High mass, low volatility; primary risk is dust.
Skin Irritation Category 2 (H315)Direct contact causes localized inflammation.
Eye Irritation Category 2A (H319)Requires tight-fitting safety goggles.
Respiratory Category 3 (H335)Must be handled in a certified fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" PPE approach. The required PPE shifts dramatically depending on whether the compound is in a dry state or dissolved in an organic solvent.

PPE CategoryDry Powder HandlingSolvent Solution Handling (e.g., in DCM)Causality & Validation
Hand Protection Single Nitrile (0.1 mm)Double-Glove: Inner Nitrile, Outer Butyl RubberCausality: DCM degrades thin nitrile in <3 minutes. Validation: Visually inspect outer glove for swelling.
Eye Protection Safety Glasses with side shieldsChemical Splash GogglesCausality: Solutions can splash and cause severe ocular irritation.
Body Protection Standard Cotton Lab CoatFlame-Retardant (FR) Lab CoatCausality: Organic solvents used in synthesis are highly flammable.
Respiratory Fume Hood (Face velocity >0.5 m/s)Fume Hood (Face velocity >0.5 m/s)Causality: Prevents inhalation of waxy dust and solvent vapors.

Experimental Protocols: Safe Handling & Synthesis Setup

Protocol 1: Anti-Static Weighing and Transfer

Because 3,4,5-tris(octyloxy)benzoic acid holds a static charge, standard weighing techniques will result in powder clinging to spatulas and floating out of the weigh boat, compromising both safety and stoichiometric accuracy.

  • Step 1: Environmental Prep. Ensure the fume hood sash is lowered to the optimal working height. Clear the balance area of any unnecessary equipment to minimize turbulence.

  • Step 2: Static Elimination. Pass a static eliminator (e.g., Zerostat gun or anti-static ionizer bar) over the anti-static polymeric weigh boat and the metal spatula for 3-5 seconds. Self-Validation: The weigh boat should sit perfectly flat on the balance pan without repelling away from your gloved hand.

  • Step 3: Transfer. Slowly transfer the waxy solid. Avoid rapid pouring. If the powder begins to "jump," pause and re-apply the static eliminator.

  • Step 4: Containment. Once the desired mass (e.g., 7.2 mg for a standard UM-1098 synthesis scale[4]) is reached, immediately transfer the boat to the reaction flask and wash the boat down with the reaction solvent (e.g., DCM) to ensure quantitative transfer.

Protocol 2: Post-Reaction Decontamination

Water and standard laboratory detergents are completely ineffective at removing this compound from glassware and spatulas due to its hydrophobic octyl chains.

  • Step 1: Primary Solvent Rinse. Rinse the spatula and glassware with a non-polar solvent (e.g., hexanes or DCM) directly into a designated halogenated waste container.

  • Step 2: Secondary Wash. Wash the equipment with acetone to remove residual non-polar solvent.

  • Step 3: Aqueous Wash. Finally, wash with a standard Alconox/water solution and perform a final DI water rinse. Self-Validation: Water should sheet off the glassware evenly; any beading indicates residual lipophilic compound.

Spill Response and Waste Management

Immediate Spill Response
  • Dry Powder Spill: Do not sweep with a dry brush, as this will aerosolize the irritant. Gently spray the spill with a low-volatility, miscible solvent (like isopropanol) to wet the powder. Wipe up the resulting paste with absorbent lab wipes.

  • Solution Spill (DCM/THF): If the spill is >100 mL, evacuate the immediate area to prevent inhalation of solvent vapors. Apply a universal chemical binder or vermiculite. Scoop the absorbed material into a sealable, solvent-rated waste container.

Disposal Plan
  • Solid Waste: Dispose of contaminated wipes, weigh boats, and empty vials in a clearly labeled "Halogen-Free Organic Solid Waste" container.

  • Liquid Waste: Reaction mixtures containing this compound and halogenated solvents (DCM, chloroform) must be strictly segregated into "Halogenated Organic Liquid Waste." Never pour down the sink; the waxy acid will precipitate in aqueous environments, causing severe pipe blockages and environmental contamination.

Mechanistic Visualization: Handling Workflow

The following diagram illustrates the critical decision points and exposure control pathways when handling 3,4,5-tris(octyloxy)benzoic acid.

G Start 3,4,5-Tris(octyloxy)benzoic acid (CAS: 157980-09-1) Hazards Hazard Identification (H315, H319, H335) Start->Hazards PPE Baseline PPE Protocol Nitrile Gloves, Goggles, Lab Coat Hazards->PPE Dry Dry Powder Handling (Anti-static tools, Fume Hood) PPE->Dry Solvent Solvent Dissolution (e.g., DCM, THF) Dry->Solvent Dissolve in Organics Waste Waste Segregation Halogenated vs. Non-Halogenated Dry->Waste Solid Waste Disposal GloveRisk High Permeation Risk! Upgrade to Butyl/Heavy Nitrile Solvent->GloveRisk Lipophilic Carrier Effect Reaction Reaction Setup (e.g., UM-1098 Synthesis) GloveRisk->Reaction Reaction->Waste

Figure 1: Operational workflow and exposure control for 3,4,5-Tris(octyloxy)benzoic acid.

References

  • Rungelrath, V., Ahmed, M., et al. "Vaccination with Mincle agonist UM-1098 and mycobacterial antigens induces protective Th1 and Th17 responses." npj Vaccines 9, 103 (2024). [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 3,4,5-tris(octyloxy)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3,4,5-tris(octyloxy)-
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